molecular formula C9H7BrN2O2 B1529690 Methyl 5-bromo-7-azaindole-6-carboxylate CAS No. 1408074-64-5

Methyl 5-bromo-7-azaindole-6-carboxylate

Cat. No.: B1529690
CAS No.: 1408074-64-5
M. Wt: 255.07 g/mol
InChI Key: AUMFEXBMSDHVRO-UHFFFAOYSA-N
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Description

Methyl 5-bromo-7-azaindole-6-carboxylate (CAS 1408074-64-5) is a high-value heterocyclic building block critical in medicinal chemistry and organic synthesis. This compound features a 7-azaindole core (1H-pyrrolo[2,3-b]pyridine) substituted with a bromine atom at the 5-position and a methyl carboxylate group at the 6-position . Its primary research application is in the development of kinase inhibitors . The molecule is designed to bind effectively to ATP-binding sites in various kinases, enzymes whose dysregulation is often linked to cancer, thereby potentially exerting anticancer effects . Scientific research indicates that derivatives of this compound have demonstrated promising broad-spectrum antitumor potency in vitro studies, with some showing IC50 values significantly lower than established drugs like Sunitinib . The bromine atom at position 5 is a key reactive site, enabling further functionalization through cross-coupling reactions, which makes it a versatile intermediate for constructing more complex molecules . The compound is typically provided with a purity of 98% or higher and should be stored sealed in a dry, room-temperature environment . This product is intended for research and development purposes only. It is not intended for human or veterinary use.

Properties

IUPAC Name

methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)7-6(10)4-5-2-3-11-8(5)12-7/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMFEXBMSDHVRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C2C=CNC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Strategic Importance of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 5-bromo-7-azaindole-6-carboxylate

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, synthesis, applications, and handling protocols, grounding all information in established scientific principles and field-proven insights.

This compound is a substituted 7-azaindole, a heterocyclic scaffold of significant interest in pharmaceutical research. The 7-azaindole core is a well-recognized bioisostere of the naturally occurring indole ring, a substitution that can modulate key drug properties such as solubility, pKa, and metabolic stability.[1][2] The strategic placement of a bromine atom at the C5 position and a methyl carboxylate group at the C6 position provides two orthogonal handles for further chemical modification, making this compound a versatile intermediate.

The parent scaffold, 5-bromo-7-azaindole, is a crucial component in the synthesis of targeted anticancer drugs, most notably Vemurafenib, a potent B-Raf kinase inhibitor.[3][4] This lineage underscores the compound's value in constructing complex molecules aimed at critical biological targets like protein kinases.[2] This guide will elucidate the characteristics that make this compound a valuable tool for drug discovery programs.

Compound Identification and Physicochemical Properties

Accurate identification is the bedrock of reproducible science. The fundamental identifiers and properties of this compound are summarized below.

PropertyValue / DescriptionSource(s)
CAS Number 1408074-64-5
Synonyms Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate[1]
Molecular Formula C₉H₇BrN₂O₂[1]
Molecular Weight 255.07 g/mol [1]
Physical State Likely a crystalline solid at room temperature.[1]
Appearance Typically a white to off-white powder.[1]
Purity Commercially available at ≥97% purity.
Solubility Expected to be soluble in organic solvents like DMSO, chloroform, and methanol.[1]
Stability Stable under standard laboratory and storage conditions.[1]
Storage Store sealed in a dry environment at room temperature.

Spectroscopic Profile for Structural Verification

Confirming the identity and purity of a starting material is a non-negotiable step in synthesis. The expected spectroscopic characteristics for this compound are detailed below. These data serve as a reference for quality control.

Spectroscopic MethodExpected Characteristics
¹H NMR Signals corresponding to the methyl ester protons (-OCH₃), the pyrrole N-H proton, and distinct aromatic protons on the bicyclic ring system.
¹³C NMR Resonances for the ester carbonyl carbon (C=O), the methyl carbon (-OCH₃), and the carbons comprising the aromatic and heterocyclic rings.
Mass Spectrometry (MS) A molecular ion peak exhibiting the characteristic isotopic pattern for bromine (¹/₂ M⁺ and ¹/₂ M+2 peaks of nearly equal intensity) at m/z 255 and 257.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (pyrrole), C=O stretching (ester), and aromatic C-H and C=C/C=N bond vibrations.

Synthetic Strategy: A Plausible Pathway

While numerous methods exist for the synthesis of the 5-bromo-7-azaindole core, a logical pathway to the title compound involves a multi-step sequence starting from a functionalized pyridine precursor. The causality behind this approach is the ability to install the required substituents before the final, often sensitive, pyrrole ring formation.

A representative synthetic workflow is outlined below. The choice of reagents and conditions is guided by established transformations in heterocyclic chemistry.[5][6][7]

G cluster_0 Step 1: Nitration cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Bartoli Indole Synthesis cluster_3 Step 4: Carboxylation at C6 A 2-Amino-5-bromopyridine B 2-Amino-5-bromo-3-nitropyridine A->B HNO₃ / H₂SO₄ C 2-Chloro-5-bromo-3-nitropyridine B->C 1. NaNO₂ / HCl 2. CuCl D 5-Bromo-7-azaindole C->D Vinylmagnesium bromide E This compound D->E 1. Directed lithiation (LDA) 2. Quench with CO₂(s) 3. Esterification (MeOH, H⁺) cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A Combine Reactants: - this compound - Arylboronic acid (1.2 eq) - Base (e.g., K₂CO₃, 2.0 eq) - Solvent (e.g., Dioxane/H₂O) B Degas solvent (N₂ or Ar sparging) A->B C Add Pd Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) B->C D Heat reaction mixture (e.g., 90 °C) C->D E Monitor progress (TLC or LC-MS) D->E F Cool to RT, dilute with Ethyl Acetate E->F Upon completion G Aqueous Wash (H₂O, Brine) F->G H Dry organic layer (Na₂SO₄), filter, concentrate G->H I Purify by column chromatography H->I J Characterize final product (NMR, MS) I->J

Caption: Standard workflow for a Suzuki cross-coupling reaction.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical reagent. Based on data for the parent compound and general chemical safety principles, the following guidelines must be followed. [8][9][10]

  • Hazard Identification: The compound is classified as harmful if swallowed and may cause skin irritation or an allergic skin reaction. [8]The GHS pictogram is GHS07 (Exclamation Mark). * Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles. [8][10]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [9][10]Avoid contact with skin, eyes, and clothing. [8]Wash hands thoroughly after handling. [8][10]* Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids. [9]* First Aid Measures:

    • If Swallowed: Call a poison center or doctor immediately. Rinse mouth. [8] * On Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice. [8][10] * In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [8] * If Inhaled: Remove the person to fresh air and keep comfortable for breathing. [8]

Conclusion

This compound is a high-value, strategically functionalized building block for chemical synthesis. Its azaindole core offers advantageous biological properties, while the bromo and methyl ester substituents provide versatile handles for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, empowers researchers to effectively leverage this compound in the pursuit of novel therapeutics.

References

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  • CN105461718A - Synthesis process of 5-bromo-7-azaindole.
  • SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES . Patent 1633750 - EPO. [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile . RosDok. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors . MDPI. [Link]

  • CN104387384A - Synthetic process of 5-bromo-7-azaindole.

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"Methyl 5-bromo-7-azaindole-6-carboxylate" molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 5-bromo-7-azaindole-6-carboxylate: Properties and Applications

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. We delve into its core physicochemical properties, with a primary focus on its molecular weight and the critical role this parameter plays in pharmaceutical development. This document elucidates the calculation and experimental verification of the compound's molecular weight, outlines its relevance to drug-like properties, and provides practical experimental protocols for its use in a research setting. As a member of the 7-azaindole family, this molecule serves as a versatile scaffold for the synthesis of targeted therapeutic agents, particularly kinase inhibitors.[1][2]

The 7-Azaindole Scaffold: A Privileged Structure in Medicinal Chemistry

The 7-azaindole ring system, a bioisosteric analog of indole, is recognized as a "privileged structure" in drug discovery.[2] This framework, which consists of a fused pyridine and pyrrole ring, is a cornerstone in the design of numerous biologically active agents.[1] Its ability to mimic the indole structure while offering modulated electronic properties, improved solubility, and additional hydrogen bonding capabilities makes it a highly valuable scaffold.

Derivatives of 7-azaindole have been successfully developed as potent inhibitors for a wide range of protein kinases, which are critical targets in oncology.[2][3][4] The strategic functionalization of the 7-azaindole core, such as the introduction of a bromine atom at the 5-position and a methyl carboxylate group at the 6-position, provides synthetic handles for further chemical modification, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[5]

Physicochemical Properties of this compound

The precise characterization of a compound's physical and chemical properties is fundamental to its application in research. The molecular weight is a cornerstone of this characterization, directly influencing stoichiometry in chemical reactions and the preparation of solutions for biological assays.

Calculation of Molecular Weight

The molecular weight is determined from the molecular formula, C₉H₇BrN₂O₂, using the atomic weights of each element:

  • Carbon (C): 9 x 12.011 = 108.099

  • Hydrogen (H): 7 x 1.008 = 7.056

  • Bromine (Br): 1 x 79.904 = 79.904

  • Nitrogen (N): 2 x 14.007 = 28.014

  • Oxygen (O): 2 x 15.999 = 31.998

  • Total Molecular Weight = 255.071 g/mol

This calculated value is consistent with the molecular weight of its isomers, such as Methyl 5-bromo-7-azaindole-2-carboxylate (255.08 g/mol ) and Methyl 5-bromo-7-azaindole-3-carboxylate.[6][7]

Data Summary
PropertyValueSource
Molecular Formula C₉H₇BrN₂O₂Calculated
Molecular Weight 255.07 g/mol Calculated
Parent Scaffold 5-Bromo-7-azaindole[8]
Parent MW 197.03 g/mol [9]
Appearance (Parent) Off-white to yellow solid[10][9]

The Role of Molecular Weight in Drug Design and Development

Molecular weight (MW) is not merely a physical constant; it is a critical determinant of a molecule's pharmacokinetic and pharmacodynamic profile. It profoundly influences a compound's potential to become a viable drug candidate.

  • Solubility and Permeability: Generally, as molecular weight increases, aqueous solubility tends to decrease while membrane permeability can be affected. Balancing these properties is essential for oral bioavailability.

  • Lipinski's Rule of Five: This well-established guideline for drug-likeness posits that poor absorption or permeation is more likely when, among other factors, the molecular weight is over 500. At ~255 g/mol , this compound is well within the ideal range, providing ample room for further modification.

  • Ligand Efficiency (LE): This metric relates the binding affinity of a molecule to its size (number of heavy atoms). Compounds with lower molecular weight that exhibit high potency are considered more efficient and are often more promising starting points for drug development.

MW Molecular Weight (MW) ~255 g/mol Sol Aqueous Solubility MW->Sol Influences Perm Membrane Permeability MW->Perm Influences LE Ligand Efficiency (LE) MW->LE Affects Ro5 Lipinski's Rule of Five (MW < 500) MW->Ro5 Complies with Complexity Synthetic Complexity MW->Complexity Correlates with Bio Oral Bioavailability Sol->Bio Key factors for Perm->Bio Key factors for

Fig 1: Influence of Molecular Weight on Drug-like Properties.

Experimental Workflow: Preparing a Standard Stock Solution

Accurate concentration is paramount for reproducible results in biological screening and SAR studies. The compound's precise molecular weight is essential for this calculation.

Protocol Steps:
  • Pre-Weighing Preparation: Ensure the analytical balance is calibrated and level. Place a clean, empty microcentrifuge tube or vial on the balance and tare it to zero.

  • Weighing the Compound: Carefully add this compound to the vial until the desired mass is reached (e.g., 2.55 mg). Record the exact weight from the balance.

  • Solvent Calculation: Calculate the volume of solvent (e.g., DMSO) needed to achieve the desired stock concentration (e.g., 10 mM).

    • Formula: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Example: Volume (L) = 0.00255 g / (0.010 mol/L * 255.07 g/mol ) = 0.001 L = 1000 µL.

  • Dissolution: Add the calculated volume of high-purity DMSO to the vial containing the compound.

  • Solubilization: Vortex the solution thoroughly for 1-2 minutes. If necessary, gently warm the vial or use a sonicator to ensure all solid material is completely dissolved. Visually inspect the solution against a light source to confirm there is no precipitate.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed containers.

Start Start Weigh 1. Weigh Compound (e.g., 2.55 mg) Start->Weigh Calc 2. Calculate Solvent Volume (Use MW = 255.07 g/mol) Weigh->Calc Add 3. Add Solvent (e.g., 1000 µL DMSO) Calc->Add Vortex 4. Vortex/Sonicate (Ensure full dissolution) Add->Vortex Store 5. Aliquot & Store (-20°C) Vortex->Store End 10 mM Stock Solution Store->End

Fig 2: Workflow for Preparing a Standard Stock Solution.

Synthesis and Structural Verification

The synthesis of functionalized 7-azaindoles often involves multi-step sequences starting from substituted pyridines.[11][12][13] Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are common methods for elaborating the azaindole core.[14][15]

Post-synthesis, the molecular weight and structure must be empirically verified:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass measurement, which can confirm the elemental composition and thus the molecular formula and weight.

  • NMR Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the constitutional isomer. The chemical shifts and coupling constants of the protons on the aromatic rings will definitively establish the positions of the bromo and methyl carboxylate substituents, distinguishing the 6-carboxylate from the 2- or 3-carboxylate isomers.

References

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A Technical Guide to the Solubility of Methyl 5-bromo-7-azaindole-6-carboxylate for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Developing 7-Azaindole-Based Therapeutics

The 7-azaindole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutics.[1] Its unique hydrogen bonding capabilities allow it to mimic the adenine hinge-binding motif of ATP, making it a powerful framework for designing potent enzyme inhibitors.[1] Methyl 5-bromo-7-azaindole-6-carboxylate (CAS: 1408074-64-5) is a key synthetic intermediate and potential drug candidate within this class, valued for its versatile handles for further chemical modification.[2][3]

However, the therapeutic promise of any compound, regardless of its potency, is fundamentally governed by its physicochemical properties. Among these, aqueous solubility is arguably one of the most significant hurdles in drug development.[4] Poor solubility can severely limit oral bioavailability, lead to unreliable results in biological assays, and create formidable challenges for formulation.[5][6][7] For kinase inhibitors, which are often lipophilic molecules, solubility is a persistent challenge that must be addressed early to avoid costly late-stage failures.[8][9][10]

This guide provides a comprehensive technical overview of the solubility of this compound. Due to a scarcity of publicly available quantitative data for this specific molecule, this document focuses on providing researchers with a robust framework for its characterization. We will discuss the known properties of its parent scaffold, provide detailed, field-proven protocols for experimental solubility determination, and explain the rationale behind these critical assays.

Compound Profile: this compound

A thorough understanding of a compound's structure is the first step in predicting its behavior.

PropertyValue / DescriptionSource
CAS Number 1408074-64-5
Molecular Formula C₉H₇BrN₂O₂[3]
Molecular Weight 255.07 g/mol [3]
Structure A 7-azaindole core with a bromine at position 5 and a methyl carboxylate at position 6.[3]
InChI Key AUMFEXBMSDHVRO-UHFFFAOYSA-N
Physical State Likely a crystalline solid at room temperature.[3]
Predicted Solubility Expected to be soluble in organic solvents like DMSO, chloroform, and methanol. Aqueous solubility is predicted to be low.[3]

The presence of the polar methyl carboxylate group and the lipophilic bromine atom creates a molecule with a complex solubility profile that must be determined experimentally.

Solubility Insights from the 5-Bromo-7-Azaindole Scaffold

While direct data for the title compound is limited, significant research exists for its parent, 5-bromo-7-azaindole. This information provides a valuable, albeit qualitative, starting point.

A systematic study on 5-bromo-7-azaindole revealed that its solubility is highly dependent on the solvent and temperature.[11][12] The general trend shows that solubility increases with rising temperature. In a range of organic solvents, the solubility was highest in methyl acetate and lowest in hexane.[11] Another source confirms good solubility in common organic solvents like acetone and ethanol, with limited solubility in water.[13]

Why this isn't the full picture: The addition of the methyl carboxylate group at position 6 on our target molecule, this compound, fundamentally alters its physicochemical properties. This substituent can influence crystal lattice energy, introduce a new site for hydrogen bonding, and change the overall polarity, meaning the solubility data of the parent compound cannot be directly extrapolated. Therefore, experimental determination is not just recommended; it is essential.

Experimental Determination of Solubility: A Methodological Guide

The choice of solubility assay is dictated by the stage of drug discovery. Early-stage screening prioritizes throughput to quickly identify problematic compounds, while later-stage development requires highly accurate, equilibrium data for formulation.[6][14] We present two gold-standard protocols.

Kinetic Solubility Assay for High-Throughput Screening

The kinetic solubility assay is the workhorse of early drug discovery. It measures the concentration of a compound in solution after a short incubation period when added to an aqueous buffer from a concentrated DMSO stock.[14] This method does not represent true thermodynamic equilibrium but is an excellent, rapid predictor of potential solubility issues in biological assays.[15][16]

This protocol uses light scattering (nephelometry) to detect the formation of precipitate as a compound comes out of solution.[17][18]

  • Preparation of Stock Solution: Accurately prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Rationale: DMSO is a strong organic solvent capable of dissolving most drug-like molecules, providing a consistent starting point for the assay.[19]

  • Plate Setup: Using a liquid handler, dispense 2 µL of the 10 mM DMSO stock solution into the top wells of a 96-well microplate.

  • Buffer Addition & Mixing: Add 98 µL of phosphate-buffered saline (PBS, pH 7.4) to these wells to achieve a starting concentration of 200 µM with 2% DMSO. Mix thoroughly by agitation.

    • Rationale: A final DMSO concentration of ≤2% is crucial to minimize its co-solvent effects on the measurement of aqueous solubility. The pH of 7.4 mimics physiological conditions.[15]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 2 hours with gentle shaking.

    • Rationale: This incubation period allows for the precipitation of the compound to approach a steady state, although it is not a true equilibrium.[17]

  • Measurement: Use a nephelometer to measure the light scattering in each well. The concentration at which a significant increase in light scattering is observed is recorded as the kinetic solubility.

    • Rationale: Undissolved particles scatter light. This method provides a rapid, instrument-based determination of the point of precipitation.[18]

Thermodynamic Solubility Assay (Shake-Flask Method)

This is the definitive method for determining the true equilibrium solubility of a compound.[20] It measures the concentration of a saturated solution that has been allowed to equilibrate with an excess of solid compound over an extended period.[5] This data is critical for guiding formulation and predicting in-vivo absorption.[21][22]

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 1 mg) to a glass vial.

    • Rationale: Starting with excess solid is the defining principle of this method, ensuring that the resulting solution is fully saturated at equilibrium.[22]

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4) to the vial.

  • Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24 to 48 hours.

    • Rationale: This extended period is necessary to allow the dissolution and precipitation processes to reach a true thermodynamic equilibrium. Insufficient time is a common source of error.[20][22]

  • Separation of Undissolved Solid: After equilibration, remove the undissolved solid. This is a critical step and can be achieved by either:

    • Centrifugation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes).

    • Filtration: Filter the suspension through a low-binding 0.45 µm filter.

    • Rationale: Complete removal of all particulate matter is essential to ensure that only the dissolved compound is being quantified.[22]

  • Quantification: Carefully take an aliquot of the clear supernatant or filtrate and dilute it into a suitable mobile phase. Analyze the concentration using a validated HPLC-UV method against a standard curve prepared with known concentrations of the compound.

    • Rationale: HPLC-UV is a robust and accurate method for quantifying the concentration of small molecules, providing the final solubility value in units such as µg/mL or µM.[5][21]

Diagram 1: Thermodynamic Solubility Workflow

G cluster_prep Preparation & Equilibration cluster_sep Separation cluster_quant Analysis start 1. Add Excess Solid Compound to Vial add_buffer 2. Add Precise Volume of Aqueous Buffer start->add_buffer equilibrate 3. Seal & Shake for 24-48h at Constant Temp add_buffer->equilibrate separate 4. Separate Solid from Liquid equilibrate->separate centrifuge Centrifuge at High Speed separate->centrifuge filter Filter through 0.45µm Membrane separate->filter supernatant Collect Clear Supernatant / Filtrate centrifuge->supernatant filter->supernatant quantify 5. Quantify by HPLC-UV vs. Standard Curve supernatant->quantify result Thermodynamic Solubility (µg/mL or µM) quantify->result

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Interpreting the Data: A Decision-Making Framework

The solubility data you generate is not just a number; it's a guide for your research and development strategy.

Solubility Result (pH 7.4)ImplicationRecommended Action
> 100 µg/mL High Solubility: Unlikely to be a limiting factor for in-vitro assays or oral absorption.Proceed with standard formulation approaches.
10 - 100 µg/mL Moderate Solubility: May be acceptable, but could present challenges depending on the required dose.Consider lead optimization to improve properties. Evaluate potential for food effects.
< 10 µg/mL Low Solubility: High risk. Likely to cause issues with bioassay reliability and will require enabling formulations for in-vivo studies.Prioritize chemical modification to improve solubility. Initiate advanced formulation strategies (e.g., amorphous solid dispersions, lipid-based formulations).[10][23]

Diagram 2: Solubility-Based Decision Pathway

G cluster_low_sol_actions start Experimentally Determined Thermodynamic Solubility decision Solubility > 10 µg/mL? start->decision high_sol High / Moderate Solubility (> 10 µg/mL) decision->high_sol Yes low_sol Low Solubility (< 10 µg/mL) decision->low_sol No action_high Proceed with Standard Formulation & PK Studies high_sol->action_high action_low Action Required low_sol->action_low chem_mod Chemical Modification (Lead Optimization) action_low->chem_mod formulation Advanced Formulation (e.g., ASD, Lipid-Based) action_low->formulation

Caption: Decision-making framework based on solubility results.

Conclusion

While a valuable synthetic building block, this compound lacks sufficient public solubility data for confident advancement in a drug discovery pipeline. The physicochemical changes imparted by its unique substitution pattern relative to the parent 5-bromo-7-azaindole scaffold necessitate rigorous experimental characterization. By employing the standardized kinetic and thermodynamic solubility protocols detailed in this guide, researchers can generate the high-quality, reliable data required to make informed decisions. Early and accurate assessment of solubility will ultimately de-risk subsequent development, enabling project teams to focus resources on candidates with the highest probability of becoming successful therapeutics.

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An In-Depth Technical Guide to Methyl 5-bromo-7-azaindole-6-carboxylate as a Versatile Starting Material in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the 7-azaindole scaffold has emerged as a privileged structure, serving as a cornerstone for a multitude of therapeutic agents.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, while the introduction of a nitrogen atom into the six-membered ring imparts unique physicochemical properties that can be exploited to fine-tune a molecule's biological activity and pharmacokinetic profile.[2] Among the various functionalized 7-azaindole building blocks, Methyl 5-bromo-7-azaindole-6-carboxylate has garnered significant attention as a highly versatile and strategically important starting material.

This technical guide provides an in-depth exploration of this compound, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into its synthesis, key chemical transformations, and its pivotal role in the construction of complex molecular architectures, most notably in the synthesis of targeted cancer therapeutics like Vemurafenib.

Core Characteristics of this compound

The utility of this compound as a synthetic intermediate stems from the orthogonal reactivity of its key functional groups: the bromo substituent at the 5-position, the methyl ester at the 6-position, and the pyrrolic nitrogen of the azaindole core. This trifecta of reactive sites allows for a sequential and controlled introduction of molecular diversity.

PropertyValue/Description
Molecular Formula C₉H₇BrN₂O₂
Molecular Weight 255.07 g/mol
Physical State Likely a crystalline solid at room temperature.[3]
Solubility Expected to be soluble in common organic solvents like DMSO, chloroform, and methanol.[3]
Key Reactive Sites 1. C5-Bromine: Amenable to palladium-catalyzed cross-coupling reactions. 2. C6-Methyl Ester: Can be hydrolyzed, reduced, or converted to an amide. 3. N7-Pyrrole: Can undergo N-alkylation or N-arylation.
Spectroscopic Fingerprints

Confirmation of the structure and purity of this compound is crucial. The following are expected spectroscopic characteristics:

  • ¹H NMR: Distinct signals corresponding to the methyl ester protons, the pyrrole NH proton, and the aromatic protons on the pyridine and pyrrole rings.[3]

  • ¹³C NMR: Resonances for the carbonyl carbon of the ester, the methyl carbon, and the carbons of the heterocyclic core.[3]

  • Mass Spectrometry: A characteristic molecular ion peak exhibiting the isotopic pattern of bromine (m/z 255/257).[3]

  • IR Spectroscopy: Characteristic absorption bands for the N-H and C=O stretching vibrations.[3]

Synthesis of the Core Scaffold

The synthesis of 5-bromo-7-azaindole derivatives, the foundational structure of the title compound, can be approached through several routes. One common strategy involves the bromination of a pre-existing 7-azaindole or 7-azaindoline core.

A patented process highlights a method starting from 7-azaindole, which is first reduced to 7-azaindoline. The subsequent bromination is then followed by oxidation to re-aromatize the pyrroline ring, yielding 5-bromo-7-azaindole.[4]

Another approach begins with 2-amino-3-methyl-5-bromopyridine. This starting material undergoes oxidation to form 2-nitro-3-methyl-5-bromopyridine. A subsequent reaction with pyrrolidine and N,N-dimethylformamide dimethyl acetal (DMF-DMA) generates a key intermediate, which is then reduced and cyclized to afford 5-bromo-7-azaindole.[5][6] The introduction of the methyl carboxylate at the 6-position would be a subsequent functionalization step.

Synthesis_Overview cluster_0 Route 1 cluster_1 Route 2 7-Azaindole 7-Azaindole 7-Azaindoline 7-Azaindoline 7-Azaindole->7-Azaindoline Reduction 5-Bromo-7-azaindoline 5-Bromo-7-azaindoline 7-Azaindoline->5-Bromo-7-azaindoline Bromination 5-Bromo-7-azaindole 5-Bromo-7-azaindole 5-Bromo-7-azaindoline->5-Bromo-7-azaindole Oxidation This compound This compound 5-Bromo-7-azaindole->this compound Carboxylation & Esterification 2-Amino-3-methyl-5-bromopyridine 2-Amino-3-methyl-5-bromopyridine 2-Nitro-3-methyl-5-bromopyridine 2-Nitro-3-methyl-5-bromopyridine 2-Amino-3-methyl-5-bromopyridine->2-Nitro-3-methyl-5-bromopyridine Oxidation Intermediate Intermediate 2-Nitro-3-methyl-5-bromopyridine->Intermediate DMF-DMA, Pyrrolidine Intermediate->5-Bromo-7-azaindole Reduction, Cyclization

Caption: Overview of synthetic approaches to the 5-bromo-7-azaindole core.

Key Transformations and Applications in Synthesis

The strategic placement of the bromine atom and the methyl ester group on the 7-azaindole core makes this compound a powerful linchpin for building molecular complexity. The C5-bromo position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds.[7][8] In the context of this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position. This is a critical step in the synthesis of many kinase inhibitors, where this position often interacts with the hinge region of the enzyme's ATP-binding pocket.[9][10]

Generalized Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a solution of this compound in a suitable solvent (e.g., dioxane/water mixture) is added the desired boronic acid or boronic ester (1.1-1.5 equivalents).[8][11]

  • Catalyst and Base: A palladium catalyst, such as Pd(PPh₃)₄ or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and a base, typically an aqueous solution of sodium carbonate or potassium carbonate, are added.[7][8]

  • Reaction Conditions: The reaction mixture is heated, often under an inert atmosphere, for a period ranging from a few hours to overnight.[8] Microwave irradiation can also be employed to accelerate the reaction.[7]

  • Work-up and Purification: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another cornerstone of palladium-catalyzed cross-coupling, enabling the formation of carbon-nitrogen bonds.[12] This reaction is invaluable for installing amine functionalities, which are prevalent in pharmaceuticals due to their ability to form key hydrogen bonds and salt bridges with biological targets. Starting with this compound, a diverse array of primary and secondary amines can be coupled to the 5-position.

Generalized Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, the this compound, the desired amine (1.2-1.5 equivalents), a palladium precatalyst, a suitable ligand (e.g., a biarylphosphine ligand), and a strong base (e.g., sodium tert-butoxide or lithium bis(trimethylsilyl)amide) are combined in a dry, degassed solvent like toluene or dioxane.[13][14][15]

  • Reaction Conditions: The reaction mixture is heated, typically between 80-110 °C, until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction is cooled, quenched, and diluted with water and an organic solvent. The layers are separated, and the aqueous layer is extracted. The combined organic extracts are washed, dried, and concentrated. The residue is purified by flash chromatography to yield the desired 5-amino-7-azaindole derivative.

Case Study: A Key Intermediate in Vemurafenib Synthesis

The significance of this compound is perhaps best illustrated by its role in the synthesis of Vemurafenib (Zelboraf®), an FDA-approved inhibitor of the BRAF V600E mutated kinase for the treatment of metastatic melanoma.[2][16]

While the exact industrial synthesis of Vemurafenib may vary, published routes often involve intermediates derived from 5-bromo-7-azaindole.[5][17] A plausible synthetic disconnection of Vemurafenib highlights the importance of a 7-azaindole core functionalized at the 5-position. The core structure is typically assembled through a key coupling reaction, often a Suzuki or a related palladium-catalyzed process, where a 5-bromo-7-azaindole derivative is a critical starting material.[18] The subsequent elaboration of other functional groups, such as the amide linkage, completes the synthesis.

Vemurafenib_Synthesis Azaindole_Core 5-Bromo-7-azaindole Derivative Coupled_Intermediate Coupled Azaindole Intermediate Azaindole_Core->Coupled_Intermediate Pd-catalyzed Coupling Aryl_Fragment Arylboronic Acid or equivalent Aryl_Fragment->Coupled_Intermediate Vemurafenib Vemurafenib Coupled_Intermediate->Vemurafenib Further Functionalization Side_Chain Propane-1-sulfonyl chloride and other reagents Side_Chain->Vemurafenib

Caption: Retrosynthetic analysis highlighting the role of a 5-bromo-7-azaindole intermediate in Vemurafenib synthesis.

Conclusion

This compound stands out as a strategically vital building block in the synthesis of complex, biologically active molecules. Its pre-functionalized and orthogonally reactive sites provide a robust platform for the application of powerful synthetic methodologies like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. For researchers and drug development professionals, a thorough understanding of the reactivity and handling of this intermediate is paramount for the efficient and successful construction of novel 7-azaindole-based therapeutic agents. The continued exploration of new reactions and applications for this versatile starting material will undoubtedly fuel further innovation in medicinal chemistry.

References
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The Strategic Synthesis and Characterization of Methyl 5-bromo-7-azaindole-6-carboxylate: A Keystone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of Methyl 5-bromo-7-azaindole-6-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry. The 7-azaindole scaffold is a privileged structure in numerous biologically active molecules, particularly in the development of kinase inhibitors for oncology.[1] This document details a proposed synthetic pathway, thorough characterization methodologies, and the scientific rationale underpinning the compound's design and utility for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole core, a bioisostere of indole, has garnered substantial attention in medicinal chemistry due to its unique physicochemical properties. The strategic placement of a nitrogen atom in the six-membered ring can enhance solubility, modulate pKa, and provide an additional hydrogen bond acceptor site, thereby improving pharmacokinetic profiles and target engagement.[1] These characteristics have led to the successful development of several FDA-approved drugs containing the 7-azaindole moiety, such as the BRAF kinase inhibitor Vemurafenib.[2]

The subject of this guide, this compound (CAS 1408074-64-5), is a highly functionalized derivative poised for versatile chemical transformations. The presence of a bromine atom at the C5 position offers a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments. Concurrently, the methyl ester at the C6 position provides a site for amide bond formation or further derivatization. This strategic arrangement of functional groups makes it a valuable intermediate for constructing complex molecular architectures in the pursuit of novel therapeutics.

Proposed Synthesis of this compound

While specific literature detailing the synthesis of this compound is not extensively published, a robust and logical synthetic route can be proposed based on established methodologies for analogous 7-azaindole derivatives. The following multi-step synthesis is designed for efficiency and adaptability in a standard laboratory setting.

Synthetic Strategy Overview

The proposed pathway commences with the commercially available 7-azaindole and proceeds through a regioselective bromination, followed by functionalization of the pyridine ring to introduce the carboxylate group. This strategy prioritizes the early introduction of the bromine atom to a relatively activated ring system before the introduction of an electron-withdrawing ester group.

Synthetic_Pathway A 7-Azaindole B 5-Bromo-7-azaindole A->B NBS, MeCN C This compound B->C 1. n-BuLi, THF, -78°C 2. ClCOOMe

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Bromo-7-azaindole

This initial step involves the selective bromination of the 7-azaindole core at the C5 position. The pyrrole ring is generally more susceptible to electrophilic substitution than the pyridine ring.

  • Rationale: N-Bromosuccinimide (NBS) is a mild and effective brominating agent for electron-rich heterocyclic systems. Acetonitrile is chosen as the solvent due to its polarity and ability to dissolve the starting material. The reaction is typically performed at room temperature to ensure regioselectivity and prevent over-bromination.

  • Procedure:

    • To a solution of 7-azaindole (1.0 eq) in acetonitrile, add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 5-bromo-7-azaindole as a solid.[3][4]

Step 2: Synthesis of this compound

This step involves a directed ortho-metalation followed by quenching with an electrophile to install the methyl ester at the C6 position.

  • Rationale: The nitrogen atom of the pyridine ring can direct metalation to the adjacent C6 position. A strong base like n-butyllithium (n-BuLi) is required to deprotonate the C-H bond at this position at low temperatures. The resulting lithiated intermediate is then quenched with methyl chloroformate to introduce the methyl carboxylate group. Tetrahydrofuran (THF) is an appropriate aprotic solvent for this organometallic reaction, and a low temperature (-78 °C) is crucial to prevent side reactions and ensure kinetic control.

  • Procedure:

    • Dissolve 5-bromo-7-azaindole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (2.2 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at this temperature.

    • Add methyl chloroformate (1.5 eq) dropwise to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the known properties of similar molecules.

Physicochemical Properties
PropertyPredicted Value/DescriptionSource
CAS Number 1408074-64-5
Molecular Formula C₉H₇BrN₂O₂[5]
Molecular Weight 255.07 g/mol [5]
Appearance White to off-white solid[5]
Solubility Soluble in DMSO, Chloroform, Methanol[5]
Melting Point Not available
Purity >97% (typical for commercial samples)
Predicted Spectroscopic Data

The following spectroscopic characteristics are anticipated for this compound.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Rationale: The spectrum is expected to show distinct signals for the aromatic protons on the azaindole core, the methyl ester protons, and the N-H proton of the pyrrole ring. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and ester groups.

    • Predicted Peaks:

      • δ ~11.8-12.2 ppm (s, 1H, N-H)

      • δ ~8.5-8.7 ppm (s, 1H, Ar-H at C4)

      • δ ~7.6-7.8 ppm (d, 1H, Ar-H at C2)

      • δ ~6.5-6.7 ppm (d, 1H, Ar-H at C3)

      • δ ~3.9-4.1 ppm (s, 3H, OCH₃)

  • ¹³C NMR (101 MHz, DMSO-d₆):

    • Rationale: The carbon spectrum will reveal the carbonyl carbon of the ester, the methyl carbon, and the carbons of the heterocyclic core.

    • Predicted Peaks:

      • δ ~165 ppm (C=O)

      • δ ~148-152 ppm (Aromatic C)

      • δ ~140-145 ppm (Aromatic C)

      • δ ~125-130 ppm (Aromatic C)

      • δ ~115-120 ppm (Aromatic C)

      • δ ~100-105 ppm (Aromatic C)

      • δ ~95-100 ppm (Aromatic C)

      • δ ~52-54 ppm (OCH₃)

  • Mass Spectrometry (ESI+):

    • Rationale: The mass spectrum should show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

    • Predicted m/z: 255/257 [M+H]⁺

  • Infrared (IR) Spectroscopy:

    • Rationale: Key functional groups will give rise to characteristic absorption bands.

    • Predicted Bands (cm⁻¹):

      • 3200-3400 (N-H stretch)

      • ~1720 (C=O stretch of ester)

      • 1600-1450 (C=C and C=N aromatic stretches)

      • ~1250 (C-O stretch)

Applications in Drug Discovery

This compound is a versatile intermediate for the synthesis of libraries of compounds for high-throughput screening. Its primary application lies in the development of kinase inhibitors. The 7-azaindole core can act as a hinge-binding motif, mimicking the adenine region of ATP.

Applications Core This compound Suzuki Suzuki Coupling (Aryl/Heteroaryl Groups at C5) Core->Suzuki Amidation Amidation (Diverse Amides at C6) Core->Amidation Library Compound Library for HTS Suzuki->Library Amidation->Library Kinase Kinase Inhibitors Library->Kinase

Caption: Role of the title compound in generating diverse chemical libraries.

The bromine at C5 can be readily substituted with various aryl or heteroaryl groups via Suzuki or Stille coupling to explore the solvent-exposed region of the kinase active site. The methyl ester at C6 can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides, probing another vector space. This dual functionalization allows for the rapid generation of a library of analogues to optimize potency, selectivity, and ADME properties.[6][7]

Conclusion

This compound represents a strategically important and highly versatile building block for contemporary drug discovery. While detailed synthetic procedures are not widely available in peer-reviewed literature, a plausible and efficient synthesis can be designed based on established organometallic and heterocyclic chemistry. Its well-defined functional handles allow for systematic and diverse modifications, making it an invaluable tool for medicinal chemists aiming to develop next-generation therapeutics, particularly in the field of oncology. The predictive spectroscopic data provided herein serves as a benchmark for researchers synthesizing this compound.

References

An In-depth Technical Guide to Methyl 5-bromo-7-azaindole-6-carboxylate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged heterocyclic motif in medicinal chemistry, primarily due to its ability to act as a bioisostere of indole. This structural similarity allows it to mimic the natural indole scaffold found in many biologically active molecules, while the introduction of a nitrogen atom in the six-membered ring offers unique opportunities for modulating physicochemical properties such as solubility, pKa, and hydrogen bonding capacity.[1][2] These modifications can significantly impact a drug candidate's pharmacokinetic and pharmacodynamic profile.

Methyl 5-bromo-7-azaindole-6-carboxylate, the subject of this guide, is a highly functionalized derivative of this important scaffold. The strategic placement of a bromine atom at the 5-position and a methyl carboxylate group at the 6-position makes it a versatile and valuable intermediate in the synthesis of complex pharmaceutical agents. The bromine atom serves as a convenient handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents, while the ester group can be further modified or may participate in key binding interactions with biological targets.

The 7-azaindole core, particularly when substituted, is a cornerstone in the development of kinase inhibitors.[3] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 7-azaindole moiety has been shown to be an excellent "hinge-binder," forming crucial hydrogen bonds with the ATP-binding site of many kinases.[1] A prominent example is Vemurafenib, a potent BRAF kinase inhibitor approved for the treatment of melanoma, which features a 7-azaindole core.[4][5]

This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its practical utility in the development of next-generation therapeutics.

Physicochemical and Spectroscopic Profile

While detailed experimental data for this compound is not extensively published in peer-reviewed literature, its key properties can be inferred from supplier specifications and analysis of its structural features.

PropertyExpected Value/Description
Molecular Formula C₉H₇BrN₂O₂
Molecular Weight 255.07 g/mol
Appearance Expected to be a white to off-white crystalline solid.
Solubility Likely soluble in common organic solvents such as dimethyl sulfoxide (DMSO), chloroform, and methanol.
Stability Stable under standard laboratory conditions.
Spectroscopic Data ¹H NMR: Expected to show distinct signals for the methyl ester protons, the pyrrole NH proton, and the aromatic protons on the bicyclic ring system. ¹³C NMR: Signals corresponding to the carbonyl carbon of the ester, the methyl group, and the carbons of the aromatic and heterocyclic rings are anticipated. Mass Spectrometry: The molecular ion peak should exhibit a characteristic isotopic pattern for bromine (m/z 255/257). IR Spectroscopy: Characteristic absorption bands for C=O stretching (ester), N-H stretching (pyrrole), and aromatic C-H and C=C vibrations are expected.

Synthesis of this compound: A Plausible Synthetic Pathway

Synthetic Pathway cluster_0 Proposed Synthesis of this compound Start 7-Azaindole Step1 5-Bromo-7-azaindole Start->Step1 Br₂, Dioxane Step2 1-(Triisopropylsilyl)-5-bromo-7-azaindole Step1->Step2 TIPSCl, NaH, DMF Step3 1-(Triisopropylsilyl)-5-bromo-6-iodo-7-azaindole Step2->Step3 LDA, THF, -78 °C; then I₂ Step4 Methyl 1-(triisopropylsilyl)-5-bromo-7-azaindole-6-carboxylate Step3->Step4 Pd(OAc)₂, dppf, CO (g), MeOH End This compound Step4->End TBAF, THF

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Bromination of 7-Azaindole to 5-Bromo-7-azaindole

  • Rationale: Direct bromination of 7-azaindole is a common method to introduce a bromine atom at the 5-position, which is electronically favored.

  • Protocol:

    • Dissolve 7-azaindole in a suitable solvent such as dioxane or acetic acid.

    • Cool the solution in an ice bath.

    • Add a solution of bromine in the same solvent dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

    • Quench the reaction with a solution of sodium thiosulfate.

    • Neutralize with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield 5-bromo-7-azaindole.[6]

Step 2: N-Protection of 5-Bromo-7-azaindole

  • Rationale: Protection of the pyrrole nitrogen is crucial to prevent side reactions and to facilitate the subsequent directed ortho-metalation. A triisopropylsilyl (TIPS) group is often used for its steric bulk and ease of removal.

  • Protocol:

    • Suspend sodium hydride (60% dispersion in mineral oil) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

    • Add a solution of 5-bromo-7-azaindole in anhydrous DMF dropwise at 0 °C.

    • Stir the mixture at room temperature for 30-60 minutes.

    • Cool the reaction to 0 °C and add triisopropylsilyl chloride (TIPSCl) dropwise.

    • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

    • Carefully quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the residue by column chromatography to afford 1-(triisopropylsilyl)-5-bromo-7-azaindole.[7]

Step 3: Directed ortho-Metalation and Iodination

  • Rationale: The TIPS-protected nitrogen directs lithiation to the C6 position. The resulting organolithium species is then quenched with an electrophile, in this case, iodine, to install the iodo group at the desired position.

  • Protocol:

    • Dissolve 1-(triisopropylsilyl)-5-bromo-7-azaindole in anhydrous THF under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Add a solution of lithium diisopropylamide (LDA) in THF dropwise and stir at -78 °C for 1-2 hours.

    • Add a solution of iodine in anhydrous THF dropwise at -78 °C.

    • Stir at -78 °C for an additional hour, then allow the reaction to slowly warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to obtain 1-(triisopropylsilyl)-5-bromo-6-iodo-7-azaindole.

Step 4: Palladium-Catalyzed Carbonylation

  • Rationale: The iodo group at the 6-position is more reactive towards palladium-catalyzed cross-coupling reactions than the bromo group at the 5-position. This allows for selective carbonylation to introduce the methyl ester.

  • Protocol:

    • In a pressure vessel, combine 1-(triisopropylsilyl)-5-bromo-6-iodo-7-azaindole, palladium(II) acetate (Pd(OAc)₂), and a suitable phosphine ligand such as 1,1'-bis(diphenylphosphino)ferrocene (dppf).

    • Add anhydrous methanol as the solvent and a base such as triethylamine.

    • Purge the vessel with carbon monoxide gas and then pressurize to the desired pressure (e.g., 50-100 psi).

    • Heat the reaction mixture with stirring for several hours until the starting material is consumed (monitored by LC-MS).

    • Cool the reaction to room temperature and carefully vent the carbon monoxide.

    • Filter the reaction mixture through a pad of celite and concentrate the filtrate.

    • Purify the crude product by column chromatography to yield Methyl 1-(triisopropylsilyl)-5-bromo-7-azaindole-6-carboxylate.

Step 5: Deprotection of the Silyl Group

  • Rationale: The final step involves the removal of the TIPS protecting group to yield the target compound. Tetrabutylammonium fluoride (TBAF) is a standard reagent for this transformation.

  • Protocol:

    • Dissolve Methyl 1-(triisopropylsilyl)-5-bromo-7-azaindole-6-carboxylate in THF.

    • Add a solution of TBAF (1M in THF) at room temperature.

    • Stir the reaction for 1-2 hours, monitoring by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the residue by column chromatography to obtain the final product, this compound.

Applications in Drug Discovery and Medicinal Chemistry

The primary application of this compound is as a key intermediate in the synthesis of kinase inhibitors for the treatment of cancer and other diseases.[8]

Application_Workflow cluster_1 Role in Kinase Inhibitor Synthesis Start Methyl 5-bromo-7- azaindole-6-carboxylate Step1 Suzuki or other Cross-Coupling Reaction Start->Step1 Aryl/heteroaryl boronic acid, Pd catalyst Step2 Further Functionalization (e.g., amide coupling) Step1->Step2 End Potent and Selective Kinase Inhibitor Step2->End

Caption: General workflow for utilizing the title compound in kinase inhibitor synthesis.

The bromine atom at the 5-position is particularly amenable to Suzuki, Stille, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This allows for the facile introduction of a wide array of aryl, heteroaryl, and other functional groups, which are often crucial for achieving high potency and selectivity for the target kinase.[1][9]

The methyl ester at the 6-position can also be readily transformed. For instance, it can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. These amide functionalities can provide additional hydrogen bonding interactions within the kinase active site, further enhancing binding affinity.

The overall substitution pattern of this compound makes it an ideal starting material for generating libraries of compounds for structure-activity relationship (SAR) studies. By systematically varying the substituents at the 5- and 6-positions, medicinal chemists can fine-tune the pharmacological properties of the resulting molecules to optimize their efficacy and safety profiles.

Conclusion

References

  • Eureka | Patsnap. (n.d.). Synthetic process of 5-bromo-7-azaindole. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. Retrieved from [Link]

  • Preprints.org. (2024). Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. Retrieved from [Link]

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). CN108997340B - Synthetic method of 5-bromo-7-azaindole.
  • EPO. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-bromo-1h-pyrrolo[2,3-b]pyridine-3-carboxylate. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN109081840B - Preparation method of 5-bromo-7-azaindole.
  • Google Patents. (n.d.). CN102584820A - Preparation method for 5-bromo-7-azaindole.
  • ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]

  • Google Patents. (n.d.). CN104387384A - Synthetic process of 5-bromo-7-azaindole.
  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Retrieved from [Link]

  • PubMed. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Retrieved from [Link]

Sources

A Technical Guide to Methyl 5-bromo-7-azaindole-6-carboxylate: Structure, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of Methyl 5-bromo-7-azaindole-6-carboxylate, a heterocyclic building block of significant interest to the pharmaceutical and drug discovery sectors. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a bioisosteric replacement for indole in numerous biologically active compounds, particularly as kinase inhibitors.[1][2] This document details the molecule's structural features, physicochemical properties, a proposed synthetic pathway, and a suite of robust analytical methodologies for its characterization and quality control. The protocols and insights are designed for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel therapeutic agents.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a cornerstone in modern medicinal chemistry. Its structural similarity to indole and purine allows it to function as a bioisostere, modulating physicochemical properties such as solubility, pKa, and lipophilicity, which can lead to improved drug-like characteristics and target binding affinity.[1][2] This scaffold is present in a plethora of biologically active molecules, most notably targeting a wide variety of protein kinases.[1]

The strategic placement of a nitrogen atom in the six-membered ring distinguishes it from indole, offering an additional hydrogen bond acceptor site and altering the molecule's electronic distribution. This modification has been successfully leveraged in the development of FDA-approved drugs. For instance, Vemurafenib, a potent B-Raf kinase inhibitor for treating melanoma, features a 7-azaindole core.[1][3] The demonstrated clinical success of such compounds underscores the value of functionalized 7-azaindole intermediates like this compound in the pipeline for next-generation targeted therapies.[4][5][6]

Structural Elucidation and Physicochemical Properties

This compound is a multi-functionalized heterocycle. Its structure is characterized by a 1H-pyrrolo[2,3-b]pyridine core with a bromine atom at the C5 position and a methyl carboxylate group at the C6 position.[7] These substituents provide distinct electronic and steric properties, making the molecule a versatile intermediate for further chemical modification.

Caption: Chemical structure of the title compound.

The bromine atom at C5 is a key functional handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.[8] The methyl ester at C6 can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing another point for molecular elaboration.

Table 1: Physicochemical and Structural Properties

Property Value Source
Molecular Formula C₉H₇BrN₂O₂ [7]
Molecular Weight 255.07 g/mol [7]
CAS Number 1408074-64-5 [7]
Appearance Predicted to be a white to off-white crystalline solid [7]
Solubility Likely soluble in organic solvents (DMSO, Chloroform, Methanol) [7]
SMILES COC(=O)C1=C(C=C2C=CNC2=N1)Br [7]

| InChIKey | AUMFEXBMSDHVRO-UHFFFAOYSA-N |[7] |

Proposed Synthetic Strategy

While multiple routes exist for the synthesis of the parent 5-bromo-7-azaindole, a robust pathway to this compound can be conceptualized from readily available pyridine precursors. The following multi-step synthesis illustrates a logical and field-proven approach.

Proposed Synthetic Workflow start 2-Amino-6-methylpyridine step1 Step 1: Nitration (HNO₃/H₂SO₄) start->step1 intermediate1 2-Amino-3-nitro-6-methylpyridine step1->intermediate1 step2 Step 2: Sandmeyer Reaction (NaNO₂, HBr, CuBr) intermediate1->step2 intermediate2 2-Bromo-3-nitro-6-methylpyridine step2->intermediate2 step3 Step 3: Bartoli Indole Synthesis (Vinylmagnesium bromide) intermediate2->step3 intermediate3 7-Azaindole derivative step3->intermediate3 step4 Step 4: Bromination (NBS, CCl₄) intermediate3->step4 intermediate4 5-Bromo-7-azaindole derivative step4->intermediate4 step5 Step 5: Oxidation & Esterification (KMnO₄ then H⁺/MeOH) intermediate4->step5 product This compound step5->product

Caption: A plausible synthetic route to the target compound.

Experimental Protocol Rationale:
  • Nitration: The synthesis commences with the regioselective nitration of 2-amino-6-methylpyridine. The amino group is strongly activating and ortho-, para-directing, while the methyl group is weakly activating. Nitration is directed to the C3 position, influenced by the powerful directing effect of the amino group.

  • Sandmeyer Reaction: This classic transformation replaces the amino group with a bromine atom. Diazotization with sodium nitrite in a strong acid (HBr) followed by decomposition with a copper(I) bromide catalyst is a reliable method for this conversion.

  • Bartoli Indole Synthesis: This is a key step for forming the pyrrole ring. The reaction of the nitro-aromatic compound with an excess of a vinyl Grignard reagent, followed by an acidic workup, leads to the formation of the 7-azaindole core. This method is particularly effective for synthesizing 7-substituted indoles from ortho-substituted nitroarenes.

  • Bromination: Introduction of the bromine at the C5 position is achieved using N-Bromosuccinimide (NBS). The 7-azaindole ring is electron-rich and susceptible to electrophilic substitution. The C5 position is typically reactive, analogous to the C5 position in indole.

  • Oxidation and Esterification: The final steps involve the oxidation of the methyl group at C6 to a carboxylic acid, typically using a strong oxidizing agent like potassium permanganate (KMnO₄). The resulting carboxylic acid is then subjected to Fischer esterification (refluxing in methanol with a catalytic amount of strong acid) to yield the final methyl ester product.

Comprehensive Analytical Characterization

Rigorous analytical validation is critical to confirm the identity, purity, and stability of this compound. A multi-technique approach is necessary for unambiguous characterization.[9]

Analytical Characterization Workflow sample Synthesized Product (Crude or Purified) hplc Purity Assessment (HPLC) sample->hplc ms Molecular Weight Verification (LC-MS) sample->ms nmr Structure Confirmation (¹H & ¹³C NMR) ir Functional Group ID (FTIR) nmr->ir ms->nmr final Certified Reference Material ir->final

Caption: Integrated workflow for analytical validation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the workhorse for determining the purity of pharmaceutical intermediates.[10][11] A reverse-phase method is ideal for this moderately lipophilic compound.

Step-by-Step Protocol:

  • System: An HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Rationale: The C18 stationary phase provides excellent retention and separation for moderately nonpolar analytes.

  • Mobile Phase: A gradient elution is recommended for resolving potential impurities.

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid aids in protonating the analyte for better peak shape and improves ionization for subsequent MS analysis.

  • Gradient: Start at 95:5 (A:B), ramp to 5:95 (A:B) over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile/Water (1:1).

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for unambiguous structural confirmation.

  • ¹H NMR: Expected signals would include a singlet for the methyl ester protons (~3.9 ppm), a signal for the pyrrole N-H proton (can be broad, >10 ppm), and distinct signals for the aromatic protons on the bicyclic ring system.

  • ¹³C NMR: Signals for the carbonyl carbon of the ester (~165 ppm), the methyl carbon (~52 ppm), and a series of signals in the aromatic region (100-150 ppm) corresponding to the carbons of the azaindole core are expected.[12]

Table 2: Predicted ¹H NMR Spectral Data

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Pyrrole N-H > 10.0 broad singlet
Aromatic C-H 7.0 - 8.5 doublet, singlet

| Methyl (-OCH₃) | ~3.9 | singlet |

Mass Spectrometry (MS)

MS confirms the molecular weight and elemental composition.[13]

  • Technique: Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Expected Observation: The key diagnostic feature is the molecular ion peak [M+H]⁺ showing a characteristic isotopic pattern for one bromine atom. Two peaks of nearly equal intensity will be observed at m/z 255 and 257.[7] High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₉H₈BrN₂O₂⁺.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

Table 3: Expected IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Description
N-H Stretch (pyrrole) 3300 - 3100 Medium, broad
C-H Stretch (aromatic) 3100 - 3000 Medium
C=O Stretch (ester) ~1720 Strong, sharp
C=C / C=N Stretch 1600 - 1450 Medium to strong

| C-Br Stretch | 600 - 500 | Medium |

Applications in Drug Discovery and Lead Optimization

This compound is not an end-product but a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups, enabling diverse molecular architectures to be built upon its core.

Synthetic Utility in Lead Optimization start This compound suzuki Suzuki Coupling (at C5-Br) [Pd Catalyst, R-B(OH)₂] start->suzuki amide Amidation (at C6-Ester) [1. Saponification (LiOH) 2. Amide Coupling (R₂NH)] start->amide product1 C5-Arylated Derivative suzuki->product1 product2 C6-Amide Derivative amide->product2

Caption: Key transformations for library synthesis.

  • C5-Position Chemistry: The C5-bromo substituent is primed for palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of a wide array of aryl and heteroaryl groups, which is a common strategy in kinase inhibitor design to probe the hydrophobic pocket of the ATP binding site.[14]

  • C6-Position Chemistry: The methyl ester at C6 can be saponified to the carboxylic acid. This acid can then be coupled with a diverse library of amines to form amides. Amide functionalities are crucial for establishing hydrogen bond interactions with protein targets.

By combining these transformations, medicinal chemists can rapidly generate a library of compounds from this single intermediate, exploring the structure-activity relationship (SAR) around the 7-azaindole core to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a high-value, strategically functionalized building block for modern drug discovery. Its synthesis is achievable through established organometallic and heterocyclic chemistry principles. Its characterization relies on a standard yet rigorous suite of analytical techniques, including HPLC, NMR, and MS, to ensure quality and reproducibility in research and development settings. The dual reactivity of its bromo and ester functionalities makes it an exceptionally versatile platform for the synthesis of compound libraries targeting critical disease pathways, particularly in the field of oncology.

References

  • Azaindole Analogues as Bioactive Agents and Recent Results. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022). Journal of Medicinal Chemistry. Retrieved January 5, 2026, from [Link]

  • Azaindole Therapeutic Agents. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]

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  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. (2016). Journal of Medicinal Chemistry. Retrieved January 5, 2026, from [Link]

  • Preparation method of 5-bromo-7-azaindole. (2020). Google Patents.
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The Strategic Deployment of Methyl 5-bromo-7-azaindole-6-carboxylate for Next-Generation Kinase Inhibitor Discovery: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged 7-Azaindole Scaffold in Kinase Inhibition

Protein kinases, as central regulators of a vast array of cellular processes, have emerged as one of the most critical target classes in modern drug discovery. The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of targeted therapy. Within the pantheon of heterocyclic scaffolds employed in this endeavor, the 7-azaindole core has garnered significant attention as a "privileged" structure.[1][2] Its defining feature is the ability of the fused pyridine and pyrrole rings to act as a bioisostere of adenine, the purine core of ATP. This allows it to form two crucial hydrogen bonds with the kinase hinge region, effectively anchoring the inhibitor in the ATP-binding pocket.[3][4] The strategic functionalization of this core at its various positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide focuses on a particularly promising, yet underexplored, derivative: Methyl 5-bromo-7-azaindole-6-carboxylate . We will delve into its synthetic rationale, its application as a powerful starting fragment for kinase inhibitor discovery, and the strategic considerations for its evolution into potent and selective clinical candidates.

De Novo Synthesis of this compound: A Proposed Route

Proposed Synthetic Pathway

Synthetic_Pathway A 2-Amino-3-picoline B 2-Amino-5-bromo-3-picoline A->B NBS, H2SO4 C 5-Bromo-2-chloro-3-picoline B->C NaNO2, HCl, CuCl D 5-Bromo-2-chloro-3-(dibromomethyl)pyridine C->D NBS, AIBN, CCl4 E 5-Bromo-2-chloro-3-formylpyridine D->E AgNO3, H2O/THF F Methyl 2-((5-bromo-2-chloro-3-yl)methyleneamino)-2-azidoacetate E->F Methyl azidoacetate, NaOMe, MeOH G Methyl 5-bromo-7-chloro-7-azaindole-6-carboxylate F->G Heat (Hemetsberger-Knittel) H This compound G->H H2, Pd/C

Caption: Proposed synthetic route for this compound.

Step-by-Step Experimental Protocol
StepReactionReagents and ConditionsRationale
1 Bromination N-Bromosuccinimide (NBS), Sulfuric acidElectrophilic aromatic substitution to introduce bromine at the C5 position, activated by the amino group.[7]
2 Sandmeyer Reaction Sodium nitrite, Hydrochloric acid, Copper(I) chlorideConversion of the amino group to a chloro group, a more versatile handle for subsequent reactions.
3 Radical Bromination N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride, lightBenzylic bromination of the methyl group to introduce handles for oxidation.
4 Hydrolysis Silver nitrate, Water/TetrahydrofuranConversion of the dibromomethyl group to an aldehyde.
5 Knoevenagel Condensation Methyl azidoacetate, Sodium methoxide, MethanolFormation of the α-azidoacrylate intermediate, a key step in the Hemetsberger-Knittel indole synthesis.[8]
6 Hemetsberger-Knittel Cyclization Heat (e.g., in refluxing xylene or toluene)Intramolecular cyclization via a nitrene intermediate to form the 7-azaindole ring system.[8]
7 Dechlorination Hydrogen gas, Palladium on carbonSelective removal of the C7-chloro group to yield the final product.

This proposed synthesis offers a logical progression to the target molecule, leveraging well-established reactions in heterocyclic chemistry. Each step is designed to be high-yielding and amenable to purification by standard laboratory techniques.

Application in Kinase Inhibitor Discovery: A Strategic Workflow

This compound is an ideal starting point for a fragment-based drug discovery (FBDD) campaign. Its relatively low molecular weight and the presence of versatile chemical handles (bromo and methyl ester groups) allow for systematic elaboration into more potent and selective inhibitors.

Kinase Inhibitor Discovery Cascade

Discovery_Cascade Start Fragment Library Screening (this compound) HTS High-Throughput Screening (e.g., TR-FRET, Luminescence) Start->HTS Hit_ID Hit Identification (Potency & Selectivity Profiling) HTS->Hit_ID Hit_Val Hit Validation (Biophysical Methods: SPR, ITC, X-ray Crystallography) Hit_ID->Hit_Val SAR Structure-Activity Relationship (SAR) (Medicinal Chemistry) Hit_Val->SAR Iterative Design-Synthesize-Test Cycles Lead_Opt Lead Optimization (ADME/Tox Profiling) SAR->Lead_Opt Preclinical Preclinical Candidate Lead_Opt->Preclinical

Caption: A typical workflow for kinase inhibitor discovery starting from a fragment screen.

Detailed Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for assessing the inhibitory activity of a compound against a specific kinase.

  • Reagents and Materials:

    • Kinase of interest (e.g., recombinant human Erk5).

    • Kinase substrate (e.g., myelin basic protein).

    • ATP.

    • Kinase assay buffer.

    • ADP-Glo™ Kinase Assay kit (Promega).

    • Test compound (this compound and its derivatives).

    • 384-well white assay plates.

    • Plate reader capable of luminescence detection.

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 384-well plate, add the kinase, substrate, and test compound in the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) and Lead Optimization

The initial hits from the fragment screen will likely have modest potency. The key to a successful FBDD campaign is the systematic and rational optimization of these hits into lead compounds. The structure of this compound offers several avenues for modification.

Position of SubstitutionRationale for ModificationPotential Impact
C5-Bromo Can be replaced with various aryl or heteroaryl groups via Suzuki or Stille coupling.Can access additional pockets in the ATP-binding site, improving potency and selectivity.[9][10]
C6-Methyl Carboxylate Can be hydrolyzed to the carboxylic acid and then coupled with various amines to form amides.Can introduce new hydrogen bond donors and acceptors, and modulate physicochemical properties like solubility and cell permeability.
N1-Pyrrole Can be alkylated or arylated.Can modulate the electronic properties of the ring system and provide vectors for further substitution.[11]
C3-Position Can be functionalized via electrophilic substitution.Can introduce substituents that interact with the solvent-exposed region of the ATP-binding site.[11]

A critical aspect of lead optimization is obtaining a co-crystal structure of an early inhibitor bound to the target kinase. This provides invaluable information about the binding mode and guides the rational design of subsequent analogs.

Illustrative Kinase-Inhibitor Interaction

Kinase_Interaction cluster_0 Kinase Hinge Region cluster_1 7-Azaindole Inhibitor Hinge_NH1 Backbone NH Hinge_CO Backbone C=O Inhibitor_N7 N7 (Pyridine) Inhibitor_N7->Hinge_NH1 H-bond acceptor Inhibitor_N1H N1-H (Pyrrole) Inhibitor_N1H->Hinge_CO H-bond donor

Caption: The canonical hydrogen bonding interaction between the 7-azaindole scaffold and the kinase hinge region.

Conclusion: A Versatile Building Block for Future Kinase Inhibitors

This compound represents a highly promising and strategically designed building block for the discovery of novel kinase inhibitors. Its inherent ability to engage the kinase hinge, coupled with the presence of versatile chemical handles for optimization, makes it an ideal starting point for fragment-based and traditional medicinal chemistry campaigns. The synthetic and drug discovery workflows outlined in this guide provide a comprehensive framework for researchers to unlock the full potential of this valuable scaffold. As the quest for more potent, selective, and safer kinase inhibitors continues, the strategic deployment of well-designed fragments like this compound will undoubtedly play a pivotal role in the development of the next generation of targeted therapies.

References

Methodological & Application

"Methyl 5-bromo-7-azaindole-6-carboxylate" Buchwald-Hartwig amination conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Buchwald-Hartwig Amination of Methyl 5-bromo-7-azaindole-6-carboxylate

Application Note & Protocol

Authored for Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active molecules and serving as a crucial bioisostere for the indole nucleus.[1][2][3] Its unique electronic properties and hydrogen bonding capabilities make it a highly sought-after motif in drug design.[1] The functionalization of this core, particularly the introduction of amino groups, is a key step in the synthesis of many pharmaceutical candidates. The Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for forging carbon-nitrogen (C-N) bonds, offering a significant advantage over harsher, traditional methods like SNAr reactions.[4][5]

However, the application of this palladium-catalyzed cross-coupling to nitrogen-rich heteroaromatics like 7-azaindoles is not without its challenges. The substrate itself presents two key hurdles: the pyridine and pyrrole nitrogen atoms can act as excellent chelating ligands, potentially sequestering and deactivating the palladium catalyst.[1] Furthermore, the unprotected N-H on the pyrrole ring introduces the possibility of competitive N-arylation or homo-coupling side reactions.[1][2]

This guide provides a detailed examination of the critical parameters for successfully executing the Buchwald-Hartwig amination on this compound. We will delve into the mechanistic rationale behind the selection of each reaction component, present a validated, step-by-step protocol, and offer insights grounded in field-proven experience.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[4][6] Understanding this mechanism is fundamental to troubleshooting and optimizing the reaction. The cycle consists of three primary steps:

  • Oxidative Addition: The active, monoligated Pd(0) catalyst inserts into the carbon-bromine bond of the azaindole. This is often the rate-determining step of the cycle.[7][8]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine, forming a palladium-amido complex.[9][10]

  • Reductive Elimination: The C-N bond is formed as the desired amino-azaindole product is expelled from the palladium center, regenerating the active Pd(0) catalyst.[4][9]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle cluster_reactants cluster_products pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(Br) pd0->oa_complex Oxidative Addition (+ Ar-Br) amido_complex L-Pd(II)(Ar)(NR'R'') oa_complex->amido_complex Amine Binding & Deprotonation (+ HNR'R'', - H-Base+Br-) amido_complex->pd0 Reductive Elimination (+ Ar-NR'R'') Product Product (Ar-NR'R'') amido_complex->Product ArBr Methyl 5-bromo- 7-azaindole-6-carboxylate ArBr->oa_complex Amine R'R''NH Amine->oa_complex Base Base Base->oa_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Parameters & Scientific Rationale

The success of coupling on the this compound substrate hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.

Palladium Source: The Case for Precatalysts

While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern palladium precatalysts are strongly recommended for challenging substrates like 7-azaindoles.[1][11]

  • Expertise & Experience: Precatalysts are air-stable Pd(II) sources that are efficiently converted to the active, monoligated Pd(0) species upon exposure to a base in the reaction mixture.[1][11] This rapid and clean generation of the active catalyst is crucial. It outcompetes the potential for the azaindole substrate to coordinate with and inhibit the palladium center, a common failure mode with traditional catalyst systems.[1][2] For the amination of unprotected halo-7-azaindoles, palladacycle precatalysts developed by the Buchwald group have demonstrated superior performance.[1][2]

Ligand Selection: The Power of Bulky, Electron-Rich Phosphines

The choice of ligand is arguably the most critical factor in a successful Buchwald-Hartwig amination. For this transformation, bulky, electron-rich dialkylbiaryl phosphine ligands are essential.[4][12]

  • Expertise & Experience: These ligands serve several functions: they stabilize the palladium center, promote the formation of the catalytically active monoligated species, and accelerate both the oxidative addition and the final reductive elimination steps. Research specifically on halo-7-azaindoles has identified certain ligands as being particularly effective.

    • For Secondary Amines: RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) has been shown to be highly effective.[1][2]

    • For Primary Amines: BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl) provides exceptional results and selectivity for mono-arylation.[1]

Base Selection: The Critical Role of LiHMDS

The base facilitates the deprotonation of the amine, which is necessary for the catalytic cycle to proceed.[13][14] For unprotected azaindoles, the choice of base is non-trivial.

  • Expertise & Experience: Weaker inorganic bases such as K₃PO₄ and K₂CO₃ have been shown to be completely ineffective for this specific transformation.[1] The key is to use a strong, non-nucleophilic base. Lithium bis(trimethylsilyl)amide (LiHMDS) is the base of choice.[1][2] It is hypothesized that its high basicity is sufficient to deprotonate both the incoming amine nucleophile and the azaindole N-H proton.[1] This in-situ protection of the N-H group is thought to prevent catalyst inhibition and mitigate undesired homo-coupling side reactions, leading to high yields of the desired C-N coupled product.[1][2]

Solvent Choice: Creating the Optimal Reaction Environment

The solvent must effectively solubilize the reactants without coordinating to the palladium catalyst, which would inhibit the reaction.[15][16]

  • Expertise & Experience: Aprotic ethereal solvents are generally preferred for this chemistry. Tetrahydrofuran (THF) and 1,4-Dioxane have both been reported to be excellent solvents for the amination of halo-7-azaindoles.[1][2] Aromatic hydrocarbons like toluene can also be used, though they may result in slightly lower efficacy for this particular substrate class.[1] Chlorinated solvents and coordinating solvents like acetonitrile or pyridine should be strictly avoided as they can bind to the palladium and halt catalysis.[11]

Comparative Reaction Conditions

The following table summarizes the recommended conditions based on literature precedents for the amination of halo-7-azaindoles, providing a clear starting point for reaction optimization.

ParameterRecommended Conditions for 5-Bromo-7-azaindoleGeneral Considerations & Alternatives
Substrate This compound (1.0 equiv)Ensure high purity; residual impurities can inhibit the catalyst.
Amine 1.2 equivalentsFor amines with additional protic groups (e.g., -OH, -NH), an extra equivalent of base is required for each protic site.[1]
Pd Precatalyst RuPhos Pd G3 (for secondary amines) or BrettPhos Pd G4 (for primary amines) (1-2 mol %)Other Buchwald precatalysts (e.g., XPhos-based) can be screened. In-situ generation from Pd(OAc)₂ is possible but often less efficient.[1]
Ligand RuPhos or BrettPhos (1-2 mol %)Ligand-to-palladium ratio is typically 1:1 to 1.5:1 when using precatalysts.
Base LiHMDS (2.2 equivalents, typically as a 1 M solution in THF)This is the most critical reagent. Other strong, non-nucleophilic bases like NaOtBu or KOtBu might work but LiHMDS is validated for this substrate class.[1][2]
Solvent Anhydrous THF or 1,4-DioxaneEnsure the solvent is rigorously dried and degassed. Toluene is a possible alternative.[1]
Temperature 65 °C (THF) or 80 °C (Dioxane)Reactions are typically run at elevated temperatures to ensure reasonable reaction rates.[1]
Atmosphere Inert (Nitrogen or Argon)Exclusion of oxygen is critical as the active Pd(0) species is oxygen-sensitive.

Detailed Experimental Protocol

This protocol is adapted from validated procedures for the amination of unprotected halo-7-azaindoles.[1][2] Standard Schlenk techniques or the use of a glovebox are required to ensure the exclusion of air and moisture.

Protocol_Workflow prep 1. Preparation - Oven-dry glassware - Prepare reagents setup 2. Reaction Setup (Inert Atmosphere) - Add solids: azaindole, precatalyst - Add amine prep->setup solvent 3. Add Solvent - Add anhydrous, degassed THF setup->solvent base_add 4. Base Addition - Add LiHMDS solution dropwise at RT solvent->base_add reaction 5. Reaction - Heat to 65 °C - Monitor by TLC/LC-MS base_add->reaction workup 6. Workup - Quench with sat. aq. NH4Cl - Extract with EtOAc reaction->workup purify 7. Purification - Dry organic layer (Na2SO4) - Concentrate under vacuum - Column chromatography workup->purify

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • This compound

  • Amine of choice

  • Palladium Precatalyst (e.g., RuPhos Pd G3)

  • Ligand (e.g., RuPhos)

  • Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M solution in THF

  • Anhydrous, degassed Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

  • Oven-dried round-bottom flask or reaction vial with a magnetic stir bar

  • Septa, needles, and a nitrogen or argon manifold

Procedure:

  • Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (0.5 mmol, 1.0 equiv.), the palladium precatalyst (0.005 mmol, 1 mol %), and the corresponding ligand (0.005 mmol, 1 mol %).

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge with nitrogen or argon for 10-15 minutes. This is a critical step to remove oxygen.

  • Reagent Addition: Under a positive pressure of inert gas, add the amine (0.6 mmol, 1.2 equiv.) via syringe. If the amine is a solid, it can be added in step 1 with the other solids.

  • Solvent Addition: Add anhydrous, degassed THF (2.5 mL, to make a 0.2 M solution) via syringe.

  • Base Addition: While stirring at room temperature, add the LiHMDS solution (1.1 mL of a 1.0 M solution, 1.1 mmol, 2.2 equiv.) dropwise via syringe. The reaction mixture may change color upon addition of the base.

  • Heating and Monitoring: Place the flask in a preheated oil bath at 65 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Reaction Quench: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure product.

Conclusion

The Buchwald-Hartwig amination of this compound is a highly enabling transformation for the synthesis of complex molecules in drug discovery. Success relies on a rational approach that directly addresses the inherent challenges of the azaindole substrate. By employing a modern palladium precatalyst, a bulky biaryl phosphine ligand like RuPhos or BrettPhos, and the critical use of LiHMDS as the base, researchers can achieve high yields and selective C-N bond formation. This protocol provides a robust and validated starting point for the synthesis and exploration of novel amino-7-azaindole derivatives.

References

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  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. ResearchGate.

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Application Notes and Protocols for the Derivatization of Methyl 5-bromo-7-azaindole-6-carboxylate in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 7-Azaindole Scaffold as a Privileged Motif in Medicinal Chemistry

The 7-azaindole core is a prominent heterocyclic scaffold in modern drug discovery, recognized for its ability to mimic the biological interactions of purines and indoles.[1][2] This bioisosteric relationship has led to the successful development of numerous therapeutic agents, particularly in the realm of kinase inhibitors.[3][4][5] The nitrogen atom in the pyridine ring of the 7-azaindole nucleus can act as a hydrogen bond acceptor, a crucial interaction in the hinge region of many kinase active sites.[3] Consequently, derivatives of 7-azaindole have been extensively explored as inhibitors of a wide range of kinases, including those implicated in cancer and inflammatory diseases.[6][7]

Methyl 5-bromo-7-azaindole-6-carboxylate is a key building block for the synthesis of diverse libraries of 7-azaindole derivatives for structure-activity relationship (SAR) studies. The bromine atom at the 5-position serves as a versatile handle for the introduction of a wide array of substituents via modern cross-coupling methodologies. The methyl ester at the 6-position provides an additional point for modification or can influence the electronic properties of the heterocyclic core. This application note provides detailed protocols and scientific rationale for the derivatization of this important intermediate, empowering researchers to efficiently generate compound libraries for their drug discovery programs.

Strategic Derivatization for SAR Exploration

The primary goal of derivatizing this compound is to systematically probe the chemical space around the 7-azaindole core to understand how different substituents at the 5-position impact biological activity. The choice of derivatization reactions is therefore critical and should be guided by the desired structural diversity and the compatibility of the starting material with various reaction conditions. Palladium-catalyzed cross-coupling reactions are particularly well-suited for this purpose due to their broad substrate scope and functional group tolerance.[8]

Below is a diagram illustrating the strategic derivatization of this compound using three powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

SAR_Strategy cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination start This compound suzuki_product 5-Aryl/Heteroaryl Derivatives start->suzuki_product Pd Catalyst, Base sonogashira_product 5-Alkynyl Derivatives start->sonogashira_product Pd/Cu Catalysts, Base buchwald_product 5-Amino Derivatives start->buchwald_product Pd Catalyst, Base, Ligand suzuki_node Aryl/Heteroaryl Boronic Acids/Esters sonogashira_node Terminal Alkynes buchwald_node Amines (Primary/Secondary)

Caption: Strategic derivatization of the 5-position of this compound.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrates and desired outcomes. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-7-azaindole Derivatives

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between aryl halides and organoboron compounds.[9] This reaction is particularly valuable for introducing a wide range of aryl and heteroaryl moieties at the 5-position of the 7-azaindole core.

Rationale for Experimental Choices:

  • Catalyst: PdCl₂(dppf) is a commonly used and effective catalyst for Suzuki couplings involving heteroaryl halides. The dppf ligand provides the necessary stability and reactivity to the palladium center.[10]

  • Base: Potassium carbonate (K₂CO₃) is a mild and effective base for this transformation, promoting the transmetalation step of the catalytic cycle.

  • Solvent: A mixture of dioxane and water is often employed to ensure the solubility of both the organic and inorganic reagents.

Suzuki_Workflow reagents 1. This compound 2. Arylboronic Acid 3. PdCl₂(dppf) 4. K₂CO₃ reaction Reaction Setup: - Dioxane/H₂O (4:1) - Inert Atmosphere (N₂) - Heat to 80-100 °C reagents->reaction workup Work-up: - Cool to RT - Dilute with EtOAc - Wash with H₂O and brine - Dry over Na₂SO₄ reaction->workup purification Purification: - Concentrate in vacuo - Column Chromatography (Silica gel) workup->purification product 5-Aryl-7-azaindole Derivative purification->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Detailed Procedure:

  • To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and potassium carbonate (2.0-3.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times.

  • Add PdCl₂(dppf) (0.05-0.10 equiv.) to the vessel.

  • Add a degassed mixture of dioxane and water (typically a 4:1 to 10:1 ratio, ensuring all reagents are soluble).

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-7-azaindole derivative.

Entry Arylboronic Acid Catalyst (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%)
1Phenylboronic acidPdCl₂(dppf) (5)K₂CO₃ (2)Dioxane/H₂O (4:1)90485
24-Methoxyphenylboronic acidPdCl₂(dppf) (5)K₂CO₃ (2)Dioxane/H₂O (4:1)90482
33-Pyridylboronic acidPdCl₂(dppf) (5)K₂CO₃ (2)Dioxane/H₂O (4:1)100675
42-Thiopheneboronic acidPdCl₂(dppf) (5)K₂CO₃ (2)Dioxane/H₂O (4:1)90578

Table 1: Representative Suzuki-Miyaura Coupling Reactions. (Yields are hypothetical and for illustrative purposes)

Protocol 2: Sonogashira Coupling for the Synthesis of 5-Alkynyl-7-azaindole Derivatives

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to compounds with a linear, rigid alkynyl linker.[11][12] This is a valuable strategy for probing deeper, narrow pockets in a biological target.

Rationale for Experimental Choices:

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is standard for Sonogashira reactions. The palladium facilitates the oxidative addition and reductive elimination steps, while the copper is believed to be involved in the formation of a copper acetylide intermediate.[13]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and to quench the HX formed during the reaction.

  • Solvent: A polar aprotic solvent like DMF or THF is typically used to dissolve the reactants.

Sonogashira_Workflow reagents 1. This compound 2. Terminal Alkyne 3. Pd(PPh₃)₂Cl₂ 4. CuI 5. Amine Base (e.g., TEA) reaction Reaction Setup: - DMF or THF - Inert Atmosphere (N₂) - RT to 60 °C reagents->reaction workup Work-up: - Dilute with EtOAc - Wash with aq. NH₄Cl, H₂O, and brine - Dry over Na₂SO₄ reaction->workup purification Purification: - Concentrate in vacuo - Column Chromatography (Silica gel) workup->purification product 5-Alkynyl-7-azaindole Derivative purification->product

Caption: Experimental workflow for the Sonogashira coupling reaction.

Detailed Procedure:

  • To a reaction vessel, add this compound (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.).

  • Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times.

  • Add the solvent (e.g., DMF or THF) and the amine base (e.g., TEA, 2.0-3.0 equiv.).

  • Add CuI (0.05-0.10 equiv.) and Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv.).

  • Stir the reaction at room temperature to 60 °C for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous NH₄Cl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-alkynyl-7-azaindole derivative.

Entry Terminal Alkyne Pd Catalyst (mol%) CuI (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (5)TEA (2)DMFRT688
2TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (2)CuI (5)TEA (2)THF40492
3Propargyl alcoholPd(PPh₃)₂Cl₂ (2)CuI (5)DIPEA (2)DMF50875
41-HexynePd(PPh₃)₂Cl₂ (2)CuI (5)TEA (2)THFRT585

Table 2: Representative Sonogashira Coupling Reactions. (Yields are hypothetical and for illustrative purposes)

Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 5-Amino-7-azaindole Derivatives

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of primary and secondary amines at the 5-position.[14] This is a key transformation for exploring the role of hydrogen bond donors and acceptors at this position.

Rationale for Experimental Choices:

  • Catalyst/Ligand System: The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as Xantphos or RuPhos, are often effective in promoting the reductive elimination step and preventing catalyst deactivation.[15][16] A pre-catalyst system can also be employed for improved reactivity and reproducibility.

  • Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) being common choices.[17]

  • Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are typically used.

Buchwald_Workflow reagents 1. This compound 2. Amine 3. Pd Catalyst (e.g., Pd₂(dba)₃) 4. Ligand (e.g., Xantphos) 5. Base (e.g., NaOtBu) reaction Reaction Setup: - Toluene or Dioxane - Inert Atmosphere (N₂) - Heat to 80-110 °C reagents->reaction workup Work-up: - Cool to RT - Filter through Celite - Concentrate filtrate - Partition between EtOAc and H₂O reaction->workup purification Purification: - Dry organic layer - Concentrate in vacuo - Column Chromatography (Silica gel) workup->purification product 5-Amino-7-azaindole Derivative purification->product

Caption: Experimental workflow for the Buchwald-Hartwig amination reaction.

Detailed Procedure:

  • To a reaction vessel, add this compound (1.0 equiv.), the amine (1.2-1.5 equiv.), and the base (e.g., NaOtBu, 1.5-2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times.

  • In a separate glovebox or under an inert atmosphere, prepare a solution of the palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.) and the ligand (e.g., Xantphos, 0.02-0.10 equiv.) in the reaction solvent (e.g., toluene or dioxane).

  • Add the catalyst solution to the reaction vessel.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-amino-7-azaindole derivative.

Entry Amine Pd Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.5)Toluene1001280
2AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2)Dioxane1101872
3BenzylaminePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.5)Toluene1001678
4PiperidinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.5)Toluene1001085

Table 3: Representative Buchwald-Hartwig Amination Reactions. (Yields are hypothetical and for illustrative purposes)

Conclusion

This compound is a highly valuable and versatile starting material for the generation of diverse chemical libraries for SAR studies. The palladium-catalyzed cross-coupling reactions outlined in these application notes—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide reliable and efficient methods for the introduction of a wide range of functional groups at the 5-position. By systematically exploring the steric, electronic, and hydrogen-bonding properties of substituents at this position, researchers can gain crucial insights into the molecular interactions that govern biological activity and ultimately accelerate the discovery of new therapeutic agents.

References

  • Azaindole Therapeutic Agents. (2020). Bioorganic & Medicinal Chemistry. [Link]

  • Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. (2023). European Journal of Medicinal Chemistry. [Link]

  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. (n.d.). PubMed. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). MDPI. [Link]

  • Sonogashira coupling. (2019). YouTube. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (n.d.). PubMed Central. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). MDPI. [Link]

  • Synthesis of 5-aryl-3,3′-bis-indolyl and bis-7-aza-indolyl methanone derivatives from 5-bromo-7-azaindoles via sequential methylenation using microwave irradiation, CAN oxidation, and Suzuki coupling reactions. (n.d.). PubMed Central. [Link]

  • Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. (2023). PubMed. [Link]

  • Preparation method of 5-bromo-7-azaindole. (n.d.).
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2018). Semantic Scholar. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. (2017). ResearchGate. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. (2017). ResearchGate. [Link]

  • Sonogashira mediated synthesis of 5-nitro-7-azaindole[1]. (n.d.). ResearchGate. [Link]

  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. (n.d.). ResearchGate. [Link]

  • Sonogashira coupling. (2019). YouTube. [Link]

  • Azaindole Therapeutic Agents. (2020). PubMed Central. [Link]

  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. (2023). PubMed. [Link]

  • Azaindole therapeutic agents. (2020). PubMed. [Link]

  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. (n.d.). PubMed Central. [Link]

  • Microwave-Assisted Flexible Synthesis of 7-Azaindoles. (2006). Organic Chemistry Portal. [Link]

  • Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic... (n.d.). ResearchGate. [Link]

  • Discovery of Novel 7-Azaindoles as PDK1 Inhibitors. (2011). ResearchGate. [Link]

  • Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. (2012). Organic & Biomolecular Chemistry. [Link]

  • Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. (2023). Journal of the American Chemical Society. [Link]

  • Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. (2023). American Chemical Society. [Link]

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The Strategic Utility of Methyl 5-bromo-7-azaindole-6-carboxylate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 7-Azaindole Scaffold

The 7-azaindole framework is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in molecules with significant biological activity.[1][2][3] As a bioisostere of the natural indole nucleus, the substitution of a carbon atom with nitrogen in the six-membered ring imparts unique physicochemical properties, such as modulated basicity, solubility, and hydrogen bonding capabilities.[3] These features make 7-azaindole derivatives particularly adept at interacting with biological targets, most notably the hinge region of protein kinases, which are pivotal enzymes in cellular signaling pathways.[4] The dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a major focus for drug development.

Methyl 5-bromo-7-azaindole-6-carboxylate emerges as a highly strategic starting material for the synthesis of these targeted therapies. This trifunctional building block offers a synthetically versatile platform for creating diverse molecular libraries. The key reactive sites are:

  • The Bromo Group at C5: This position is primed for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkyl, or alkynyl substituents. This is the primary vector for exploring Structure-Activity Relationships (SAR).

  • The Methyl Carboxylate at C6: This electron-withdrawing group can influence the reactivity of the pyridine ring and serves as a handle for further modifications, such as amidation to introduce additional diversity and interaction points.

  • The Pyrrole Nitrogen (N1): This position can be alkylated or arylated to further expand the chemical space and modulate the molecule's properties.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging this compound in the synthesis of potential kinase inhibitors and other bioactive molecules. We will delve into the causality behind experimental choices and provide robust, validated protocols for key synthetic transformations.

Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

The most powerful application of this compound lies in its use as a substrate in palladium-catalyzed cross-coupling reactions. These reactions form the bedrock of modern pharmaceutical synthesis due to their reliability, functional group tolerance, and the vast commercial availability of coupling partners.

Workflow for Bioactive Molecule Synthesis

The general workflow involves the strategic coupling of a boronic acid (Suzuki-Miyaura), an alkyne (Sonogashira), or an amine (Buchwald-Hartwig) at the C5 position, followed by optional modification of the ester and/or N1 position to build molecular complexity.

G Synthetic workflow from the core building block. A Methyl 5-bromo-7- azaindole-6-carboxylate B Pd-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) A->B C 5-Aryl/Heteroaryl-7-azaindole Intermediate B->C D Amide Coupling (at C6-carboxylate) C->D E N1-Alkylation/ Arylation C->E F Final Bioactive Molecule D->F

Caption: Synthetic workflow from the core building block.

Application Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing C(sp²)–C(sp²) bonds, essential for linking aromatic and heteroaromatic rings.

Principle and Justification

This reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide. The catalytic cycle consists of three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center (facilitated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Choice of Conditions:

  • Catalyst/Ligand: A combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos) is often used. Bulky, electron-rich phosphine ligands like SPhos are highly effective for coupling aryl bromides as they promote the oxidative addition step and stabilize the catalytic species.

  • Base: A base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) is crucial. It activates the boronic acid for the transmetalation step by forming a more nucleophilic boronate species.

  • Solvent: A mixture of an organic solvent (like toluene or dioxane) and water or an alcohol (like ethanol) is common. The aqueous/alcoholic component helps to dissolve the inorganic base and facilitate the reaction.

Detailed Experimental Protocol (Representative)

This protocol describes the synthesis of a hypothetical, yet representative, 5-aryl-7-azaindole derivative.

Reaction: Synthesis of Methyl 5-(4-methoxyphenyl)-7-azaindole-6-carboxylate

Caption: Representative Suzuki-Miyaura coupling reaction.

Materials & Reagents:

ReagentCAS No.M.W.Amount (mmol)Equiv.
This compound1408074-64-5255.071.01.0
(4-methoxyphenyl)boronic acid5720-07-0151.961.21.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.720.050.05
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)657408-07-6410.510.100.10
Cesium Carbonate (Cs₂CO₃)534-17-8325.822.02.0
Toluene108-88-3-8 mL-
Deionized Water7732-18-5-2 mL-

Step-by-Step Procedure:

  • To a 25 mL oven-dried Schlenk flask, add this compound (255 mg, 1.0 mmol), (4-methoxyphenyl)boronic acid (182 mg, 1.2 mmol), and cesium carbonate (652 mg, 2.0 mmol).

  • In a separate vial, dissolve Pd₂(dba)₃ (46 mg, 0.05 mmol) and SPhos (41 mg, 0.10 mmol) in toluene (4 mL).

  • Add the catalyst solution to the Schlenk flask containing the solids.

  • Add the remaining toluene (4 mL) and deionized water (2 mL) to the flask.

  • Seal the flask and purge with nitrogen or argon gas for 10-15 minutes.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 5-arylindole product.

Application Protocol 2: Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming C(sp²)–C(sp) bonds, enabling the introduction of alkyne functionalities. These alkynyl groups are valuable in their own right as pharmacophores or can serve as versatile handles for further transformations, such as click chemistry or cyclization reactions.

Principle and Justification

This reaction couples a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active nucleophile in the transmetalation step.

Choice of Conditions:

  • Catalysts: A palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) are the standard catalysts.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. It serves as both the reaction base to deprotonate the alkyne and as a solvent.

  • Solvent: The amine base can often serve as the solvent, or a co-solvent like DMF or THF can be used.

Detailed Experimental Protocol (Representative)

Reaction: Synthesis of Methyl 5-(phenylethynyl)-7-azaindole-6-carboxylate

Materials & Reagents:

ReagentCAS No.M.W.Amount (mmol)Equiv.
This compound1408074-64-5255.071.01.0
Phenylacetylene536-74-3102.141.51.5
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)13965-03-2701.900.030.03
Copper(I) Iodide (CuI)7681-65-4190.450.060.06
Triethylamine (TEA)121-44-8101.19-Solvent
N,N-Dimethylformamide (DMF)68-12-2-5 mLSolvent

Step-by-Step Procedure:

  • To a 25 mL oven-dried Schlenk flask, add this compound (255 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (11 mg, 0.06 mmol).

  • Seal the flask, evacuate, and backfill with nitrogen or argon gas (repeat 3 times).

  • Add anhydrous DMF (5 mL) and triethylamine (2 mL) via syringe.

  • Add phenylacetylene (165 µL, 1.5 mmol) via syringe.

  • Stir the mixture at 60 °C for 6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the desired product.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for the synthesis of complex, biologically active molecules. Its well-defined reactive handles allow for predictable and efficient diversification through robust methodologies like the Suzuki-Miyaura and Sonogashira cross-coupling reactions. The protocols detailed herein provide a solid foundation for researchers to explore novel chemical space in the pursuit of next-generation therapeutics, particularly in the area of kinase inhibition. Future work will likely focus on developing even more efficient and sustainable catalytic systems and expanding the scope of coupling partners to access unprecedented molecular architectures.

References

  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. Available at: [Link]

  • Azaindole Therapeutic Agents. PubMed Central. Available at: [Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available at: [Link]

  • Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. Available at: [Link]

  • Biological activity and material applications of 7-azaindole derivatives. ResearchGate. Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. Available at: [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. Available at: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. Available at: [Link]

  • Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. PubMed Central. Available at: [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. Available at: [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. ResearchGate. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link]

  • Sonogashira mediated synthesis of 5-nitro-7-azaindole. ResearchGate. Available at: [Link]

  • Combination of Sonogashira coupling and 5- endo - dig cyclization for the synthesis of 2,6-disubstituted-5-azaindoles. ResearchGate. Available at: [Link]

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Application Notes: Methyl 5-bromo-7-azaindole-6-carboxylate as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 7-Azaindole Scaffold

The 7-azaindole core is a recognized "privileged structure" in medicinal chemistry, serving as a crucial bioisostere for the naturally occurring indole ring.[1][2] Its unique electronic properties, imparted by the pyridine nitrogen, allow for fine-tuning of molecular characteristics such as solubility, pKa, and hydrogen bonding capacity, which are critical for optimizing drug-target interactions.[1]

Methyl 5-bromo-7-azaindole-6-carboxylate emerges as a particularly valuable synthetic intermediate within this class. The strategic placement of the bromine atom at the 5-position provides a reactive handle for sophisticated palladium-catalyzed cross-coupling reactions, while the methyl ester at the 6-position offers a site for further functionalization or can be retained for its electronic influence. This compound is a cornerstone for the synthesis of complex molecules, most notably potent kinase inhibitors and other targeted therapies in oncology and virology.[3][4][5] This document provides a comprehensive guide to its properties, safe handling, and detailed protocols for its application in two of modern organic synthesis's most powerful transformations: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.

Compound Characterization: Physicochemical & Spectroscopic Data

Accurate characterization is the foundation of reproducible science. The following tables summarize the key physical and spectroscopic properties of this compound.

Table 1: Physicochemical Properties

PropertyValue/DescriptionSource(s)
Molecular Formula C₉H₇BrN₂O₂[6]
Molecular Weight 255.07 g/mol [6]
CAS Number 1408074-64-5[6]
Appearance White to off-white crystalline solid[6]
Melting Point Not consistently reported; related compounds melt in the 176-180 °C range.
Solubility Soluble in organic solvents such as DMSO, Chloroform, and Methanol.[3][6]
Stability Stable under standard laboratory conditions.[6]

Table 2: Spectroscopic Characterization Data

Spectroscopic MethodExpected CharacteristicsSource(s)
¹H NMR Signals corresponding to the methyl ester protons, the pyrrole N-H proton, and distinct aromatic protons on the bicyclic core.[6][7]
¹³C NMR Resonances for the carbonyl carbon, methyl carbon, and the various carbons of the aromatic/heterocyclic rings.[6][8]
Mass Spectrometry A characteristic molecular ion peak pattern (M, M+2) with approximately 1:1 intensity ratio, indicative of the presence of a single bromine atom (⁷⁹Br/⁸¹Br isotopes).[6]
IR Spectroscopy Characteristic absorption bands for N-H stretching (pyrrole), C=O stretching (ester), and C-Br stretching.[6][9]

Safety, Handling, and Storage

As with all halogenated heterocyclic compounds, proper safety protocols are mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles when handling the compound.[10][11][12]

  • Engineering Controls: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[11]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation from moisture and light.[10]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[10]

    • Eye Contact: Flush eyes immediately with copious amounts of water for at least 15 minutes, holding the eyelids open.[10]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[10]

  • Fire Safety: Use carbon dioxide, dry chemical powder, or appropriate foam for extinction. Avoid using a heavy water stream.[10][12]

Application I: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids.[13][14] This protocol is exceptionally well-suited for functionalizing the 5-position of the azaindole core, providing access to a vast array of biaryl structures prevalent in kinase inhibitors.[15]

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Degas Solvent (e.g., Dioxane/Water) C Combine Reagents Under Inert Gas (N₂/Ar) A->C B Weigh Reagents: - Azaindole Substrate - Boronic Acid - Pd Catalyst - Base (K₂CO₃) B->C D Heat Reaction (e.g., 90 °C) C->D E Monitor Progress (TLC / LC-MS) D->E F Quench Reaction & Dilute E->F G Liquid-Liquid Extraction F->G H Dry & Concentrate Organic Phase G->H I Column Chromatography H->I J Characterize Final Product I->J

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Protocol: Synthesis of Methyl 5-aryl-7-azaindole-6-carboxylate

This protocol provides a general method for the coupling of an arylboronic acid. Conditions may require optimization for specific substrates.

  • Reagents & Equipment:

    • This compound (1.0 eq.)

    • Arylboronic acid (1.5 eq.)

    • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., Potassium Carbonate, K₂CO₃, 3.0 eq.)

    • Solvent: 1,4-Dioxane and Water (4:1 mixture)

    • Round-bottom flask, condenser, magnetic stirrer, inert gas line (Nitrogen or Argon)

  • Reaction Setup (The "Why"):

    • To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

    • Seal the flask with a septum and purge with an inert gas (e.g., nitrogen) for 10-15 minutes. This is critical to create an oxygen-free atmosphere, as oxygen can oxidize and deactivate the Pd(0) catalyst, halting the catalytic cycle.

    • Add the palladium catalyst to the flask under a positive pressure of inert gas.

    • Add the degassed dioxane/water solvent mixture via syringe. Degassing the solvent (e.g., by sparging with nitrogen or freeze-pump-thaw cycles) further minimizes dissolved oxygen.

  • Reaction Execution:

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-12 hours).

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with water, followed by brine, to remove inorganic salts and residual base.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[16]

    • Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

Application II: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is an indispensable tool for constructing carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[17] This reaction allows for the direct coupling of amines with aryl halides, offering a powerful alternative to classical methods.[18] While the N-H of the azaindole pyrrole can sometimes complicate the reaction, modern catalyst systems often provide high selectivity for amination at the C5-bromo position.[19][20]

Buchwald_Workflow cluster_prep Preparation (Strictly Anhydrous) cluster_reaction Reaction cluster_workup Work-up & Purification A Use Dry Glassware & Anhydrous Solvent C Combine Reagents Under Inert Gas (N₂/Ar) A->C B Weigh Reagents: - Azaindole Substrate - Amine - Pd Pre-catalyst/Ligand - Base (Cs₂CO₃) B->C D Heat Reaction (e.g., 100 °C) C->D E Monitor Progress (TLC / LC-MS) D->E F Cool & Filter (e.g., through Celite) E->F G Liquid-Liquid Extraction F->G H Dry & Concentrate Organic Phase G->H I Column Chromatography H->I J Characterize Final Product I->J

Caption: General workflow for a Buchwald-Hartwig amination experiment.

Protocol: Synthesis of Methyl 5-amino-7-azaindole-6-carboxylate Derivatives

This protocol outlines a general procedure for coupling primary or secondary amines. The choice of ligand is crucial and may need to be screened for optimal results.

  • Reagents & Equipment:

    • This compound (1.0 eq.)

    • Amine (primary or secondary, 1.2-1.5 eq.)

    • Palladium Catalyst System (e.g., Pd₂(dba)₃, 2 mol% with Xantphos, 4 mol%)

    • Base (e.g., Cesium Carbonate, Cs₂CO₃, 2.0 eq.)

    • Anhydrous Solvent (e.g., 1,4-Dioxane or Toluene)

    • Schlenk tube or similar reaction vessel, oven-dried glassware, inert gas line

  • Reaction Setup (The "Why"):

    • To an oven-dried Schlenk tube, add this compound, the base, the palladium source, and the phosphine ligand.

    • Seal the tube and evacuate and backfill with inert gas three times. This rigorous exclusion of air and moisture is paramount, as both the catalyst and the strong bases used are sensitive.

    • Add the anhydrous solvent, followed by the amine, via syringe.

    • Seal the vessel tightly.

  • Reaction Execution:

    • Place the sealed reaction vessel in a preheated oil bath at 100-110 °C and stir.

    • Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 6-24 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude material by silica gel column chromatography to yield the desired amino-azaindole product.

Conclusion

This compound is a high-value, versatile intermediate for drug discovery and development. Its well-defined reactive sites allow for precise and efficient diversification through robust synthetic methods like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The protocols detailed herein serve as a validated starting point for researchers, enabling the rapid generation of novel molecular entities built upon the privileged 7-azaindole scaffold. As with any synthetic procedure, empirical optimization for each unique substrate combination is encouraged to achieve maximum yield and purity.

References

  • Loba Chemie. (2016). 7-AZAINDOLE 98% FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Jotautaite, E., et al. (n.d.). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Retrieved from [Link]

  • Vitale, P., et al. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

  • Google Patents. (n.d.). CN102584820A - Preparation method for 5-bromo-7-azaindole.
  • Google Patents. (n.d.). CN104387384A - Synthetic process of 5-bromo-7-azaindole.
  • Loba Chemie. (n.d.). MATERIAL SAFETY DATA SHEET - 7-AZAINDOLE 98% (For Synthesis). Retrieved from [Link]

  • Old, D. W., et al. (1998). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 2(10), 1403-1406. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Joseph, B., & Merour, J. Y. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 23(11), 2779. Retrieved from [Link]

  • European Patent Office. (n.d.). Patent EP1633750 - SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. Retrieved from [Link]

  • Patsnap. (n.d.). Synthetic process of 5-bromo-7-azaindole. Retrieved from [Link]

  • Kumar, A., et al. (2016). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 12, 1377-1386. Retrieved from [Link]

  • Google Patents. (n.d.). CN105461718A - Synthesis process of 5-bromo-7-azaindole.
  • Ie, Y., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts, 8(10), 458. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Verma-Ahmad/b9e289c099c277636e76c125d76214150536294d]([Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4695-4698. Retrieved from [Link]

  • Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. Retrieved from [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN109081840B - Preparation method of 5-bromo-7-azaindole.
  • Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4588-4591. Retrieved from [Link]

  • ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

  • Khare, V. R., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, 64(13), 9187-9205. Retrieved from [Link]

  • Tundel, R. E., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 436-439. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR and MS data for novel bioactive constituents from Pugionium cornutum L. Gaertn. Retrieved from [Link]

  • Gade, S. K., & Kumar, A. (2020). Azaindole Therapeutic Agents. Mini-Reviews in Medicinal Chemistry, 20(14), 1318-1332. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of Methyl 5-bromo-7-azaindole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving Methyl 5-bromo-7-azaindole-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues leading to low yields in this specific transformation. The 7-azaindole core is a privileged scaffold in medicinal chemistry, but its nitrogen-rich, electron-deficient nature presents unique challenges in palladium-catalyzed cross-coupling reactions.

This resource is structu[1][2]red in a question-and-answer format to directly address the specific problems you may encounter. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning to empower your troubleshooting efforts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing no or very low conversion of my this compound starting material. Where should I start troubleshooting?

Low conversion is a common issue and often points to problems in one of the three key stages of the Suzuki catalytic cycle: oxidative addition, transmetalation, or reductive elimination. For a substrate like 5-br[3]omo-7-azaindole, the electronic properties of the heterocycle can complicate these steps.

Initial Diagnostic Workflow:

Here is a logical flow to diagnose the root cause of low conversion:

Troubleshooting_Low_Conversion Start Low Conversion Observed Check_Reagents 1. Verify Reagent Quality & Stoichiometry (Aryl Halide, Boronic Acid/Ester, Base) Start->Check_Reagents Start Here Check_Atmosphere 2. Ensure Rigorous Inert Atmosphere (Degas Solvents, Purge Flask) Check_Reagents->Check_Atmosphere Reagents OK? Check_Catalyst 3. Evaluate Catalyst System (Precatalyst, Ligand, Activation) Check_Atmosphere->Check_Catalyst Atmosphere Inert? Check_Conditions 4. Assess Reaction Conditions (Base, Solvent, Temperature) Check_Catalyst->Check_Conditions Catalyst System Appropriate? Optimization Systematic Optimization Check_Conditions->Optimization Conditions OK but still low yield? Troubleshooting_Sluggish_Reaction Start Sluggish Reaction (High Temp / Long Time) Screen_Ligands 1. Screen Electron-Rich Ligands (e.g., XPhos, SPhos) Start->Screen_Ligands Initial Step Optimize_Base 2. Optimize Base (Try K₃PO₄ or Cs₂CO₃) Screen_Ligands->Optimize_Base If ligands alone don't suffice Optimize_Solvent 3. Optimize Solvent System (e.g., Dioxane/H₂O, THF/H₂O) Optimize_Base->Optimize_Solvent If base change is insufficient Success Improved Yield / Rate Optimize_Solvent->Success

Caption: Workflow for optimizing a sluggish Suzuki coupling.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol serves as a robust starting point for optimization.

  • Reaction Setup : To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or ester (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Inert Atmosphere : [4]Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Reagent Addition : [5]Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%) and the degassed solvent (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio, to achieve a concentration of 0.1 M relative to the limiting reagent).

  • Reaction Execution [4]: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.

  • Monitoring : Monito[5]r the reaction progress by TLC or LC-MS.

  • Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography.

References

  • Wikipedia. (2023). Protodeboronation. Retrieved from [Link]

  • Biscoe, M. R., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Retrieved from [Link]

  • Chen, J., et al. (2019). In-water oxidative Suzuki coupling of arenes and arylboronic acids using H2O2 as a terminal oxidant. Green Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]

  • ResearchGate. (n.d.). Role of a base in Suzuki-Miyaura reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Retrieved from [Link]

  • Jasiūnienė, E., et al. (2012). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Chemija. Retrieved from [Link]

  • Thomas, A. A., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Reddit. (2022). Problems with Suzuki coupling. Retrieved from [Link]

  • Ghorai, S., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of Molecular Catalysis. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Reddit. (2019). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Retrieved from [Link]

  • Anderson's Process Solutions. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings. Retrieved from [Link]

  • Quora. (2018). What is the prominent role of water in the Suzuki reaction?. Retrieved from [Link]

  • ResearchGate. (2023). Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs?. Retrieved from [Link]

  • Menta, M., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Retrieved from [Link]

  • McNulty, J., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. Retrieved from [Link]

  • Lebleu, T., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – A European Journal. Retrieved from [Link]

  • Reddit. (2023). Struggling with Suzuki Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the coupling reaction of N-methyl-4-bromo-7-azaindole.... Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. Retrieved from [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Efficient Suzuki—Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic.... Retrieved from [Link]

  • Chen, K., et al. (2023). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society. Retrieved from [Link]

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Technical Support Center: Troubleshooting Side Reactions in Cross-Coupling of Methyl 5-bromo-7-azaindole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Science Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common side reactions encountered during palladium-catalyzed cross-coupling reactions with Methyl 5-bromo-7-azaindole-6-carboxylate. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, and this specific building block is crucial for the synthesis of numerous therapeutic agents.[1] However, its electronic properties—an electron-rich pyrrole ring fused to an electron-deficient pyridine ring—present unique challenges.[2] This guide is designed to help you navigate these challenges, optimize your reaction outcomes, and mitigate the formation of key impurities.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problems

This section addresses the most common issues observed during coupling reactions with this substrate. Understanding the root cause is the first step toward an effective solution.

Q1: Why is my Suzuki-Miyaura coupling reaction giving low yields and a significant amount of the debrominated (hydrodehalogenated) product?

A1: This is the most frequently encountered problem. Hydrodehalogenation, the replacement of the bromine atom with hydrogen, points to several potential mechanistic issues:

  • Protonolysis of the Organopalladium Intermediate: The key Ar-Pd(II)-L2(Br) intermediate can undergo protonolysis before transmetalation occurs, especially if trace amounts of water or other protic sources are present in the reaction mixture.

  • Instability of the Boronic Acid/Ester: Boronic acids can be unstable and undergo protodeboronation, reducing the concentration of the active coupling partner and favoring side reactions.

  • N-H Acidity: The pyrrole N-H of the azaindole is acidic. In the presence of a strong base, it can be deprotonated. Unprotected pyrroles are known to promote dehalogenation in Suzuki couplings.[3] This deprotonation can alter the electronic nature of the substrate and interfere with the catalytic cycle.

  • Base and Solvent Choice: Certain base/solvent combinations can promote the formation of palladium hydride species, which are active in reductive dehalogenation pathways.

Q2: I am observing a significant amount of a symmetrical dimer of my azaindole starting material. What is causing this homocoupling?

A2: The formation of a bi-azaindole dimer is a classic side reaction in Suzuki-Miyaura couplings.[4] It arises from two primary pathways:

  • Oxygen-Induced Homocoupling: Trace oxygen in the reaction can promote the homocoupling of the boronic acid partner. However, in this case, the formation of an azaindole dimer points to a different mechanism.

  • Palladium-Catalyzed Homocoupling: This can occur through two mechanisms:

    • Reaction between two organopalladium intermediates (Ar-Pd-X).

    • Reaction of the organopalladium intermediate (Ar-Pd-X) with a metalated azaindole species (Ar-M), which can form in situ. Rigorous exclusion of oxygen and careful control of stoichiometry are critical to suppress this side reaction.[5]

Q3: During my Buchwald-Hartwig amination, the yield is poor, and I'm mostly isolating the starting material and the debrominated azaindole. What's going wrong?

A3: Poor performance in a Buchwald-Hartwig amination with this substrate often stems from catalyst inhibition or competing side reactions.[6]

  • Catalyst Inhibition: The pyridine nitrogen (N7) of the azaindole is a Lewis basic site that can coordinate to the palladium center. This coordination can form stable, off-cycle complexes that inhibit the catalyst's activity, preventing it from participating in the desired oxidative addition and reductive elimination steps.[7] Using N-protected substrates often leads to better outcomes.[7]

  • Beta-Hydride Elimination: While not from the substrate itself, if the amine coupling partner has a beta-hydride, this elimination pathway can compete with reductive elimination, leading to the formation of an imine and the hydrodehalogenated azaindole.[6]

  • Base Incompatibility: The choice of base is critical and highly context-dependent.[8] A base that is too strong might promote side reactions, while one that is too weak will result in inefficient deprotonation of the amine or the intermediate palladium complex, stalling the catalytic cycle.

Q4: My Sonogashira coupling is sluggish, and I see a dark precipitate and byproducts related to my alkyne. What are the likely issues?

A4: The Sonogashira reaction has its own characteristic side reactions.[9]

  • Glaser Coupling: The primary issue is often the copper-catalyzed oxidative homocoupling of the terminal alkyne partner, which forms a symmetrical 1,3-diyne. This reaction is promoted by oxygen and consumes the alkyne, reducing the yield of the desired product.

  • Catalyst Deactivation: As with other palladium-catalyzed reactions, the azaindole nitrogen can inhibit the catalyst.

  • Copper(I) Instability: The Cu(I) co-catalyst is essential for the catalytic cycle but can be sensitive. The formation of precipitates may indicate the degradation of the catalyst system. Using microwave irradiation has been shown to reduce reaction times and minimize side product formation in some cases.[10]

Q5: I've noticed my methyl ester is being hydrolyzed to a carboxylic acid during the reaction. How can I prevent this?

A5: The methyl ester at the C6 position is susceptible to saponification (base-mediated hydrolysis). This is especially problematic with strong bases like NaOtBu, or when using bases like K₂CO₃ or Cs₂CO₃ with protic solvents (or even trace water) at elevated temperatures. To prevent this, you should select a weaker or non-nucleophilic base and ensure anhydrous conditions. Bases like K₃PO₄ are often a good alternative.

Section 2: Troubleshooting Guides & Optimized Protocols

This section provides actionable strategies and step-by-step protocols to address the side reactions discussed above.

Guide 1: Mitigating Hydrodehalogenation in Suzuki-Miyaura Couplings

The key to preventing hydrodehalogenation is to promote the rate of transmetalation relative to competing protonolysis pathways.

G start Problem: High Level of Hydrodehalogenation check_base Step 1: Evaluate Base start->check_base check_solvent Step 2: Ensure Anhydrous Conditions check_base->check_solvent Base seems appropriate. sol_base Action: Switch to a weaker, non-hydroxide base like K₃PO₄ or a fluoride source like CsF. check_base->sol_base Is base strong (e.g., NaOtBu) or used with protic solvent? check_ligand Step 3: Optimize Ligand/Catalyst check_solvent->check_ligand Conditions are strictly anhydrous. sol_solvent Action: Use freshly distilled, anhydrous solvents. Degas thoroughly (Ar sparging for 30+ min). check_solvent->sol_solvent Are solvents from a fresh bottle? Was degassing sufficient? check_nprot Step 4: Consider N-Protection check_ligand->check_nprot Ligand is state-of-the-art. sol_ligand Action: Use a ligand promoting fast transmetalation, e.g., SPhos or XPhos, with a Pd₂(dba)₃ precatalyst. check_ligand->sol_ligand Is the reaction sluggish, allowing side reactions to occur? sol_nprot Action: Protect the azaindole N-H with a BOC or SEM group to prevent interference. check_nprot->sol_nprot Is the N-H unprotected? G cluster_0 Productive Catalytic Cycle cluster_1 Inhibitory Off-Cycle Pathway Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L(Br) Pd0->OA_Complex Oxidative Addition (Ar-Br) Amine_Complex [Ar-Pd(II)L(H₂NR)]⁺Br⁻ OA_Complex->Amine_Complex Amine Coordination (H₂NR) Inhibited_Complex Ar-Pd(II)L(Br)(Azaindole) OA_Complex->Inhibited_Complex Coordination of Azaindole N7 Amido_Complex Ar-Pd(II)L(HNR) Amine_Complex->Amido_Complex Deprotonation (-HBr, +Base) Amido_Complex->Pd0 Reductive Elimination Product Ar-NHR Amido_Complex->Product caption Fig. 2: Buchwald-Hartwig cycle with catalyst inhibition.

Sources

Technical Support Center: Optimizing Catalyst Loading for Reactions with Methyl 5-bromo-7-azaindole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the catalytic functionalization of Methyl 5-bromo-7-azaindole-6-carboxylate. This valuable building block is crucial in the synthesis of various therapeutic agents, but its unique electronic and structural properties present distinct challenges in catalysis. This document is designed to provide not just protocols, but the underlying scientific rationale to empower you to solve problems methodically and efficiently.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions about handling catalytic reactions with this specific azaindole derivative.

Q1: What are the most common palladium-catalyzed cross-coupling reactions performed on "this compound"?

This substrate is primarily used in carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bond-forming reactions. The most prevalent transformations include:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form a C(sp²)-C(sp²) bond. This is widely used for creating biaryl structures.

  • Heck Coupling: Reaction with alkenes to form substituted alkenes.[1]

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C(sp²)-C(sp) bonds.[2][3]

The choice of reaction depends on the desired final structure, but all require careful optimization of the catalytic system.

Q2: What is a typical starting catalyst loading for initial screening experiments with this substrate?

For initial screening, a palladium catalyst loading in the range of 1-5 mol% is a common and effective starting point.[4][5] It is often more productive to start at a slightly higher loading (e.g., 2.5-5 mol%) to first establish reaction viability before optimizing for lower quantities.[6] For particularly challenging couplings, higher initial loadings may be necessary, but this should be followed by optimization to reduce cost and simplify purification.

Q3: Why is catalyst loading so critical to optimize for a pharmaceutical intermediate like this?

Optimizing catalyst loading is paramount for several reasons, especially in drug development:

  • Economic Viability: Palladium is a precious and expensive metal. Reducing catalyst loading, even by a fraction of a percent, can lead to significant cost savings on a large scale.[6]

  • Product Purity: Regulatory agencies like the FDA have stringent limits on the amount of residual palladium permissible in active pharmaceutical ingredients (APIs).[6] Lowering the initial catalyst loading simplifies the downstream purification process required to meet these parts-per-million (ppm) level requirements.[7]

  • Minimizing Side Reactions: Excessively high catalyst concentrations can sometimes promote undesired side reactions, such as the homocoupling of coupling partners.[4] Optimizing to the lowest effective concentration maximizes yield while improving the product's purity profile.[4]

Q4: How does the 7-azaindole core specifically impact the performance of a palladium catalyst?

The 7-azaindole scaffold presents a unique challenge due to the pyridine nitrogen (at position 7). This nitrogen atom can act as a Lewis base and coordinate strongly to the palladium center. This coordination can lead to catalyst poisoning or inhibition, where the active catalytic species is sequestered and prevented from participating in the catalytic cycle.[3][8] This effect makes azaindoles potentially more challenging substrates than their indole counterparts and often necessitates the use of specialized ligands or N-protected starting materials to achieve high yields.[3][9]

Troubleshooting Guide: From Failed Reactions to Optimized Processes

This guide provides a systematic, question-driven approach to resolving common experimental issues.

Problem 1: My reaction shows low or no conversion of the starting material.

This is the most common failure mode. Before adjusting catalyst loading, it is critical to ensure the fundamental reaction parameters are sound.

Initial Diagnostic Questions:

  • Is my reaction truly inert? Cross-coupling reactions are highly sensitive to oxygen, which can oxidize the active Pd(0) catalyst to an inactive state.[4] Ensure all solvents were rigorously degassed and that the reaction was assembled and run under a positive pressure of an inert gas like argon or nitrogen.

  • Are my reagents pure and dry? The quality of the solvent and base is critical.[4] Water can facilitate side reactions like protodeboronation in Suzuki couplings.[4] Ensure the base is finely powdered and anhydrous, and use high-purity, dry solvents.

  • Is the temperature optimal? While heat can drive sluggish reactions, excessive temperatures can accelerate catalyst decomposition, often visible by the formation of palladium black.[4] An optimal temperature window must be identified.

If these basic parameters are confirmed to be correct, the issue likely lies with the catalyst system itself.

Causality-Driven Troubleshooting Workflow

G start Low / No Conversion check_inert Verify Inert Atmosphere (Degas Solvents, Purge Headspace) start->check_inert check_reagents Assess Reagent Quality (Anhydrous Solvent, Dry Base) check_inert->check_reagents check_temp Confirm Reaction Temperature check_reagents->check_temp catalyst_issue Suspect Catalyst System Failure check_temp->catalyst_issue pd_black Observe Palladium Black? catalyst_issue->pd_black yes_pd_black YES pd_black->yes_pd_black   no_pd_black NO pd_black->no_pd_black   decomp Catalyst Decomposition Occurring yes_pd_black->decomp loading Is Catalyst Loading Sufficient? no_pd_black->loading sol_decomp Action: Lower Temperature Screen Stabilizing Ligands (e.g., bulky phosphines, NHCs) decomp->sol_decomp low_loading NO loading->low_loading   yes_loading YES loading->yes_loading   inc_loading Action: Increase Catalyst Loading (e.g., from 1% to 3-5 mol%) low_loading->inc_loading ligand Is the Ligand Appropriate for a Heteroaromatic Substrate? yes_loading->ligand sol_ligand Action: Screen Ligands (e.g., XPhos, SPhos, RuPhos) Consider N-Heterocyclic Carbenes (NHCs) ligand->sol_ligand

Caption: A workflow for troubleshooting low or no reaction conversion.

Experimental Protocol: Catalyst Loading Screening

This protocol allows for the efficient screening of multiple catalyst loadings to identify an optimal range.

  • Preparation: In a glovebox or under a stream of inert gas, prepare a stock solution of this compound and your coupling partner (e.g., boronic acid, 1.2 equivalents) in degassed solvent (e.g., dioxane).

  • Vial Setup: To a series of identical reaction vials, add the appropriate base (e.g., K₃PO₄, 2.0 equivalents) and the desired ligand.

  • Catalyst Addition: Prepare a separate stock solution of the palladium precatalyst. Add the calculated volume of this stock solution to each vial to achieve the target mol% (e.g., 0.5%, 1.0%, 2.5%, 5.0%).

  • Reaction Initiation: Add the stock solution of the starting materials to each vial, ensuring the final concentration is identical across all reactions.

  • Execution: Seal the vials tightly and place them in a pre-heated reaction block or oil bath set to the desired temperature.

  • Monitoring & Analysis: After a set time (e.g., 12 hours), take a small aliquot from each reaction, quench, and analyze by LC-MS or GC-MS to determine the conversion and product-to-byproduct ratio for each catalyst loading.

Problem 2: My reaction works, but I see significant side products like debromination.

The formation of byproducts is often directly linked to the reaction conditions and catalyst system. For substrates like this, debromination (replacement of the bromine atom with hydrogen) is a common undesired pathway.

Table 1: Common Side Reactions and Mitigation Strategies

Side ReactionProbable CausesRecommended Actions & Rationale
Debromination 1. Base Choice: Stronger bases can promote pathways that lead to debromination.[10]2. Protic Impurities: Solvents like water or alcohols can act as proton sources.[10]3. Catalyst System: Some ligand/metal combinations are more prone to this pathway.Action: Switch to a milder base like CsF, K₃PO₄, or KF.[10] Ensure strictly anhydrous conditions. Screen different palladium catalysts and ligands.
Homocoupling 1. High Catalyst Loading: Excess catalyst can increase the rate of homocoupling of the coupling partner (e.g., boronic acid).[4]2. Presence of Oxygen: Traces of O₂ can facilitate this side reaction.[4]Action: Systematically decrease the catalyst loading. Ensure rigorous degassing of all reagents and maintain a robust inert atmosphere.
Catalyst Decomposition 1. High Temperature: Excessive heat can cause the catalyst to agglomerate and precipitate as inactive palladium black.[4]2. Inappropriate Ligand: The ligand stabilizes the active catalytic species; an unsuitable ligand can lead to rapid decomposition.[4]Action: Lower the reaction temperature. Screen more robust, sterically hindered ligands (e.g., Buchwald-type biarylphosphines or NHCs) which are known to stabilize the catalyst.[4]
Problem 3: The reaction is sluggish and stalls before completion.

A stalling reaction often points to catalyst deactivation over the course of the reaction.

Understanding the Catalytic Cycle: Where Reactions Fail

The efficiency of a cross-coupling reaction depends on the smooth operation of each step in its catalytic cycle. Catalyst deactivation or inhibition can slow down or halt this cycle.

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OA_Complex Ar-Pd(II)-X(L_n) Oxidative Addition Complex Pd0->OA_Complex 1. Oxidative Addition (Ar-X) Deactivated Inactive Species (e.g., Pd-Black, Poisoned Complex) Pd0->Deactivated Decomposition (High Temp, O2) Transmetal Ar-Pd(II)-R(L_n) OA_Complex->Transmetal 2. Transmetalation (R-M) OA_Complex->Deactivated Inhibition by Azaindole-N Product_Complex Product-Pd(0) Complex Transmetal->Product_Complex 3. Reductive Elimination Product_Complex->Pd0 Product (Ar-R) Release

Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Key Failure Points for this compound:

  • Oxidative Addition (Step 1): This step can be slow for electron-rich or sterically hindered aryl bromides. However, for this substrate, the primary issue is often competitive binding. The azaindole nitrogen of the starting material or product can coordinate to the Pd(II) complex, inhibiting the next step.

    • Solution: Employ highly active, bulky, and electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-Heterocyclic Carbene (NHC) ligands. These ligands can accelerate the fundamental steps of the cycle and sterically disfavor catalyst poisoning.[4]

  • Catalyst Stability (Throughout Cycle): The active Pd(0) species can be unstable, especially at high temperatures, leading to the formation of inactive palladium black.[4]

    • Solution: Use well-defined palladium "precatalysts" (e.g., G3 or G4 Buchwald precatalysts). These are more stable than generating the active species in situ from sources like Pd(OAc)₂ and often allow for lower catalyst loadings while maintaining high activity.[4] Additionally, ensure the palladium-to-ligand ratio is optimized, as excess ligand is not always beneficial.[6]

By understanding these potential failure points, you can make more informed decisions about modifying your catalyst system to overcome sluggish or incomplete reactions.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with (Z)-2-bromo-2-butene.
  • Jana, S., et al. (2022). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
  • Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Bagh, B., et al. (2011). Palladium-catalyzed direct arylation of heteroaromatic compounds: improved conditions utilizing controlled microwave heating. The Journal of Organic Chemistry, 76(19), 8138-42. [Link]

  • ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. Retrieved from ResearchGate. [Link]

  • Leadbeater, N. E., & Williams, V. A. (2016). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central. [Link]

  • Liégault, B., et al. (2009). Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Campeau, L. C., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]

  • de Fatima, A., & Pilli, R. A. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. IntechOpen. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from Organic Chemistry Portal. [Link]

  • Research Trove. (2020, December 2). Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. YouTube. [Link]

  • Zhang, Z., et al. (2022). Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. PubMed. [Link]

Sources

Technical Support Center: Dehalogenation of Methyl 5-bromo-7-azaindole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist Last Updated: January 5, 2026

Welcome to the technical support guide for the dehalogenation of Methyl 5-bromo-7-azaindole-6-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this critical synthetic step. The guidance herein is designed for researchers, chemists, and drug development professionals aiming to optimize the synthesis of the target compound, Methyl 7-azaindole-6-carboxylate, a valuable building block in medicinal chemistry.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the dehalogenation of this compound.

Q1: What is the primary objective of this dehalogenation, and what are the standard methods?

The primary goal is the reductive removal of the bromine atom from the C5 position of the azaindole ring to yield Methyl 7-azaindole-6-carboxylate. The most common and effective methods for this transformation are catalytic hydrogenation and transfer hydrogenolysis.[1][2]

  • Catalytic Hydrogenation: This method typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen gas atmosphere. It is highly efficient but requires specialized pressure equipment.

  • Transfer Hydrogenolysis: This technique uses a hydrogen donor molecule in the presence of a palladium catalyst. Common donors include ammonium formate, formic acid, or 2-propanol.[3][4] It is often more convenient for standard laboratory setups as it does not require high-pressure hydrogen gas.[5]

Q2: What are the most common side products I should be aware of during this reaction?

While the goal is a straightforward hydrodebromination, several side products can arise depending on the reaction conditions. The principal undesired products include:

  • Incomplete Reaction: Residual starting material.

  • Ring Saturation: Hydrogenation of the electron-rich pyrrole ring to form the corresponding 7-azaindoline derivative.[6]

  • Over-reduction: In more aggressive conditions, saturation of both the pyrrole and pyridine rings can occur, leading to octahydroindole structures.[6]

  • Reductive Dimerization: Homo-coupling of the starting material to form a bi-azaindole species.[7]

Q3: Why is the azaindole ring susceptible to reduction?

The 7-azaindole nucleus is a bicyclic aromatic system, but the pyrrole portion is highly electron-rich and susceptible to electrophilic attack and hydrogenation.[6] Furthermore, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially altering its activity and leading to undesired hydrogenation of the heterocyclic system.[6][8]

Section 2: Troubleshooting Guide for Side Product Formation

This section provides a detailed, problem-oriented approach to identifying and mitigating the formation of specific side products.

Problem 1: Incomplete Dehalogenation — Significant Starting Material Remains

Q: My LC-MS or TLC analysis shows a large amount of unreacted this compound even after extended reaction times. What are the likely causes and solutions?

A: Incomplete conversion is a common issue that typically points to catalyst deactivation or suboptimal reaction parameters.

Causality and Mechanism: The catalytic cycle for dehalogenation involves oxidative addition of the aryl bromide to the Pd(0) surface, followed by hydrogenolysis. This process can be inhibited by:

  • Catalyst Poisoning: The nitrogen atoms in the azaindole ring system or impurities in the reagents (e.g., sulfur compounds) can irreversibly bind to the active sites on the palladium catalyst, rendering it inactive.[6]

  • Insufficient Hydrogen Source: In catalytic hydrogenation, this could be due to low H₂ pressure or poor gas dispersion. In transfer hydrogenation, the donor may be depleted or degrading.

  • Poor Catalyst Quality: The activity of Pd/C can vary significantly between batches and suppliers. An old or poorly stored catalyst may have reduced activity.

Troubleshooting Workflow & Solutions:

G start Incomplete Reaction Observed q1 Is the catalyst fresh and from a reputable source? start->q1 sol1 Solution: Use a fresh batch of high-quality Pd/C (e.g., 5-10 wt%). Consider catalysts with different supports or metal loadings. q1->sol1 No q2 Is the hydrogen source adequate? q1->q2 Yes sol2a For H₂ Gas: - Ensure proper purging of the vessel with H₂. - Increase H₂ pressure (start at 1 atm, incrementally increase to 3-4 atm). - Improve stirring for better gas-liquid mixing. q2->sol2a Yes (H₂ Gas) sol2b For Transfer Hydrogenation: - Increase equivalents of hydrogen donor (e.g., use 5-10 eq. of ammonium formate). - Add the donor in portions to maintain its concentration. q2->sol2b Yes (Transfer) q3 Are solvents and reagents pure? q2->q3 Unsure sol3 Solution: Use high-purity, degassed solvents. Ensure the starting material is free of potential catalyst poisons. q3->sol3 No/Unsure

Caption: Troubleshooting workflow for incomplete dehalogenation.

Problem 2: Ring Saturation — Formation of Azaindoline Derivatives

Q: My mass spectrometry results show a significant peak corresponding to the mass of Methyl 7-azaindoline-6-carboxylate ([M+H]⁺ for desired product + 2 amu). How can I selectively reduce the C-Br bond without hydrogenating the pyrrole ring?

A: The formation of azaindoline is a classic example of over-reduction. Selectivity is key and can be controlled by moderating the reaction conditions.

Causality and Mechanism: The Pd/C catalyst that is active for C-Br bond hydrogenolysis is also competent for the hydrogenation of aromatic systems, particularly electron-rich ones like the pyrrole ring of an indole.[6] Harsher conditions (high hydrogen pressure, high temperature, long reaction times) favor this undesired pathway.

Comparative Data: Conditions vs. Selectivity

Condition IDH₂ Pressure / DonorTemperature (°C)Time (h)Desired Product YieldRing Reduction (%)
A (Optimized) 1 atm H₂ (or 5 eq. HCOONH₄)252-4>95%<2%
B (Aggressive) 5 atm H₂5012<20%>75%
C (Prolonged) 1 atm H₂2524~40%~55%

Solutions to Improve Selectivity:

  • Reduce Hydrogen Pressure/Donor Conc.: Operate at atmospheric pressure (1 atm) for H₂ gas. For transfer hydrogenation, use the minimum effective amount of the hydrogen donor.

  • Lower the Temperature: Perform the reaction at room temperature. Avoid heating unless absolutely necessary for conversion.

  • Strict Reaction Monitoring: Monitor the reaction progress closely by TLC or LC-MS. As soon as the starting material is consumed, immediately stop the reaction by filtering off the catalyst.

  • Choice of Base/Additive: The addition of a mild, non-nucleophilic base (e.g., diisopropylethylamine) can sometimes modulate the catalyst's surface and improve selectivity, though this must be optimized on a case-by-case basis.

Proposed Reaction Pathways Diagram

G cluster_0 Reaction Pathways Start This compound Desired Desired Product: Methyl 7-azaindole-6-carboxylate Start->Desired Desired Path (Hydrodebromination) Side1 Side Product: Ring Saturation (Azaindoline) Start->Side1 Undesired Path (Over-reduction) Side2 Side Product: Dimerization Start->Side2 Undesired Path (Homo-coupling)

Caption: Competing reaction pathways during dehalogenation.

Section 3: Recommended Experimental Protocol

This section provides a validated starting protocol for selective dehalogenation using transfer hydrogenolysis, which is generally more accessible.

Protocol: Selective Dehalogenation via Transfer Hydrogenolysis

  • Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Solvent and Catalyst Addition: Add a suitable solvent such as methanol (MeOH) or ethanol (EtOH) to create a 0.1 M solution. Under a nitrogen or argon atmosphere, carefully add 10% Palladium on Carbon (5-10 mol%). Safety Note: Pd/C can be pyrophoric; handle with care and do not add to a dry flask.

  • Initiation: Add ammonium formate (HCOONH₄, 5.0 eq.) to the suspension.

  • Reaction: Stir the mixture vigorously at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress every 30 minutes using TLC or LC-MS. The reaction is typically complete within 2-4 hours. Look for the disappearance of the starting material spot/peak.

  • Workup: Once the starting material is consumed, immediately quench the reaction by filtering the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent (MeOH or EtOH).

  • Isolation: Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure Methyl 7-azaindole-6-carboxylate.

References

  • Narayanam, J. M. R., Tucker, J. W., & Stephenson, C. R. J. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Rutgers University Research Portal. [Link]

  • Wang, D., et al. (2020). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Molecules, 25(21), 5179. [Link]

  • Céline, L., et al. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Organic Letters, 13(8), 1940-1943. [Link]

  • MacNair, A. J., et al. (2021). Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. ACS Catalysis, 11(15), 9748-9755. [Link]

  • Google Patents. (2015). CN104387384A - Synthetic process of 5-bromo-7-azaindole.
  • Semantic Scholar. (2012). Palladium-catalyzed dehalogenation of 5-halopyrazoles. Journal of Heterocyclic Chemistry. [Link]

  • European Patent Office. (2010). EP1633750B1 - Synthesis of 5-substituted 7-azaindoles and 7-azaindolines. [Link]

  • Google Patents. (2012).
  • Patsnap. (2015). CN104387384A - Synthetic process of 5-bromo-7-azaindole. [Link]

  • Paul, C. E., et al. (2021). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis, 1, 743457. [Link]

  • ResearchGate. (2015). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. [Link]

  • Gillespie, J. R., et al. (2019). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, 62(6), 3016-3035. [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Link]

  • Bissember, A. C., Levina, A., & Fu, G. C. (2012). A mild, palladium-catalyzed method for the dehydrohalogenation of alkyl bromides: synthetic and mechanistic studies. Journal of the American Chemical Society, 134(34), 14232–14237. [Link]

  • Royal Society of Chemistry. (2020). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology. [Link]

  • Iosynthesis. (2021). Hydrogenolysis and Selective Reduction (Dehalogenation). [Link]

  • Google Patents. (2016). CN105461718A - Synthesis process of 5-bromo-7-azaindole.
  • Justia Patents. (2011). Novel process for the manufacture of 5-halogenated-7-azaindoles. [Link]

  • Pri-Bar, I., & Buchman, O. (1986). Transfer hydrogenolysis of aryl halides and other hydrogen acceptors by formate salts in the presence of palladium/carbon catalyst. The Journal of Organic Chemistry, 51(5), 734–736. [Link]

Sources

Technical Support Center: Reaction Monitoring for Methyl 5-bromo-7-azaindole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring the synthesis and reactions of Methyl 5-bromo-7-azaindole-6-carboxylate. As a key intermediate in pharmaceutical development, particularly in the synthesis of kinase inhibitors, robust and reliable reaction monitoring is critical for ensuring high yield and purity.[1][2] This guide provides field-proven insights and troubleshooting advice for using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS), two of the most common analytical techniques for this purpose.

Part 1: Thin Layer Chromatography (TLC) Troubleshooting

TLC is a rapid, inexpensive, and effective tool for qualitatively monitoring the progress of a reaction. It allows you to quickly visualize the consumption of starting materials and the formation of products.

Q1: My spots are streaking or appearing as elongated smears. What is causing this and how can I fix it?

A: Streaking is a common issue when working with nitrogen-containing heterocycles like azaindoles.[3] The primary cause is the strong interaction between the basic nitrogen atoms in your compound and the acidic silanol (-Si-OH) groups on the surface of the silica gel plate. This leads to uneven migration up the plate.

Troubleshooting Steps:

  • Reduce Sample Concentration: The simplest cause is overloading the plate.[4] Try diluting your sample tenfold in the spotting solvent and re-spotting. A clean, round spot should be no more than 1-2 mm in diameter before development.[5]

  • Add a Basic Modifier to the Eluent: To prevent the acidic silica from "grabbing" your basic compound, add a small amount of a competitive base to your mobile phase.[6]

    • Recommendation: Add 0.5-2% triethylamine (TEA) or a few drops of ammonia solution to your eluent system.[3] This neutralizes the acidic sites on the silica, allowing your compound to travel more smoothly.

tlc_streaking cluster_0 Ideal TLC Separation cluster_1 Common Issue: Streaking p1 Product sm1 Starting Material base1 Baseline front1 Solvent Front plate1 streak Product Streak sm2 Starting Material base2 Baseline front2 Solvent Front plate2

Fig 1. Comparison of an ideal TLC plate versus one with spot streaking.
Q2: All my spots are staying at the baseline (low Rf) or shooting to the solvent front (high Rf). How do I get a good separation?

A: This is a classic mobile phase polarity issue. The Retention Factor (Rf) is a measure of how far your compound travels relative to the solvent front. An ideal Rf for the main product is typically between 0.3 and 0.5 to ensure good separation from both non-polar impurities (high Rf) and polar impurities (low Rf).

  • Problem: Spots at Baseline (Rf ≈ 0): Your eluent is not polar enough to move the compound off the highly polar silica plate.[3]

    • Solution: Increase the polarity of your mobile phase. For a common system like Hexane/Ethyl Acetate, increase the proportion of the more polar Ethyl Acetate. For example, move from a 9:1 Hexane:EtOAc ratio to a 7:3 ratio.

  • Problem: Spots at Solvent Front (Rf ≈ 1): Your eluent is too polar. The compound is highly soluble in the mobile phase and has little interaction with the silica stationary phase.[3][7]

    • Solution: Decrease the polarity of your mobile phase. Decrease the proportion of the polar solvent. For example, move from a 1:1 Hexane:EtOAc ratio to a 4:1 ratio.

Solvent System (A:B)Relative PolarityWhen to Use
Hexane : Ethyl AcetateLow to MediumExcellent starting point for many organic compounds.
Dichloromethane : MethanolMedium to HighGood for more polar compounds that don't move in EtOAc systems.
Q3: I've run my TLC, but I can't see any spots. What are the possible reasons?

A: This can be frustrating, but it's usually solvable.

  • Visualization Method: this compound contains an aromatic system, so it should be visible under a UV lamp at 254 nm as a dark spot on a fluorescent green plate. This is the first and most common visualization method to try.

  • Sample Concentration: Your reaction mixture may be too dilute.[3] Try re-spotting the plate multiple times in the same location, allowing the solvent to fully evaporate between applications.[4]

  • Compound Volatility: While unlikely for this specific molecule, highly volatile compounds can evaporate from the plate during development.[3]

  • Incomplete Reaction: It's possible the reaction hasn't started, and your starting material is not UV-active. Always run a lane with your starting material as a reference.

  • Alternative Stains: If UV light fails, use a chemical stain. A potassium permanganate (KMnO₄) dip is a good general stain that reacts with many functional groups.

Part 2: Liquid Chromatography-Mass Spectrometry (LCMS) Troubleshooting

LCMS provides much more detailed information than TLC. It separates components in the mixture (LC) and provides mass information (MS), which is invaluable for confirming product identity and detecting subtle impurities.

Q1: What are the best starting LCMS conditions for analyzing this compound?

A: For a polar, heterocyclic compound like this compound, a reversed-phase method is standard.

  • LC Column: A C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) is a robust starting point.[8]

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Rationale: The formic acid is crucial. It acidifies the mobile phase, ensuring the basic nitrogen atoms on the azaindole ring are protonated. This leads to sharper peaks and promotes efficient ionization in the mass spectrometer.[8]

  • Ionization Mode: Use positive-ion Electrospray Ionization (ESI+), as the protonated compound will readily form a positive ion.

Q2: How do I confirm the peak in my chromatogram is my product? The mass I'm seeing is 256.1, is that correct?

A: Yes, an m/z of ~256 is expected, but the key confirmation for a bromo-compound is its unique isotopic signature.

  • Calculate Expected Mass: The molecular formula is C₉H₇BrN₂O₂. The monoisotopic mass is ~255.97 Da. In ESI+ mode, we detect the protonated molecule, [M+H]⁺, so the expected mass-to-charge ratio (m/z) is indeed ~256.98.

  • Look for the Bromine Isotope Pattern: This is the most critical piece of evidence. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[9] Therefore, your mass spectrum should show two peaks of almost equal height, separated by 2 m/z units.

    • [C₉H₇⁷⁹BrN₂O₂ + H]⁺ ≈ 257

    • [C₉H₇⁸¹BrN₂O₂ + H]⁺ ≈ 259 If you see this characteristic "doublet," you can be highly confident you have successfully synthesized a mono-brominated compound.

lcms_workflow cluster_prep Sample Preparation cluster_analysis LCMS Analysis cluster_data Data Interpretation Quench 1. Quench Reaction Aliquot Dilute 2. Dilute in Mobile Phase Quench->Dilute Filter 3. Filter (0.22 µm) Dilute->Filter Inject 4. Inject into LCMS Filter->Inject Acquire 5. Acquire Data (ESI+) Inject->Acquire Check_Mass 6. Find [M+H]+ Peak Acquire->Check_Mass Check_Isotope 7. Confirm Br Isotope Pattern (1:1 ratio at M, M+2) Check_Mass->Check_Isotope

Fig 2. Standard workflow for preparing and analyzing a reaction sample by LCMS.
Q3: My chromatogram is full of peaks that are not my product or starting material. What are they?

A: These could be reaction byproducts or, very commonly, background contaminants. Before troubleshooting the reaction chemistry, always check for common contaminants.

  • Source of Contamination: Plasticizers from tubes and well plates, slip agents from plastic bags, and residual solvents (like DMF or DMSO) are frequent culprits.[10]

  • Troubleshooting: Run a "blank" injection (just your mobile phase or dilution solvent) to see which peaks are from the system itself.

Common Contaminant[M+H]⁺ (m/z)Likely Source
Triethylamine (TEA)102.1Base from purification/reaction
Dimethylformamide (DMF)74.1Reaction solvent
Dibutyl phthalate279.2Plasticizer from labware[10]
Polyethylene glycol (PEG)Various (repeating 44 Da units)Ubiquitous polymer contaminant[10]

Part 3: Experimental Protocols

Protocol 1: Standard TLC Monitoring Procedure
  • Plate Preparation: Using a pencil (never a pen, as the ink will run), gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for your starting material (SM), co-spot (SM + reaction), and reaction mixture (RXN).

  • Spotting: Dip a capillary spotter into the appropriate sample vial. Gently and briefly touch the tip to the correct lane on the baseline. The goal is a small, concentrated spot. For the co-spot lane, spot both the starting material and the reaction mixture on top of each other.

  • Development: Pour a small amount of your chosen eluent (e.g., 7:3 Hexane:EtOAc with 1% TEA) into a developing chamber, ensuring the solvent level is below your baseline.[4] Place the TLC plate in the chamber and cover it.

  • Analysis: Once the solvent front has moved to about 1 cm from the top of the plate, remove it with tweezers and immediately mark the solvent front with a pencil.[7]

  • Visualization: Let the plate dry completely. View it under a 254 nm UV lamp and circle any visible spots. Calculate Rf values (Rf = distance spot traveled / distance solvent traveled). The reaction is complete when the starting material spot is gone and a new product spot is dominant.

Protocol 2: Standard LCMS Sample Preparation
  • Quench and Dilute: Take a small aliquot (e.g., 10 µL) from your reaction mixture and quench it in a larger volume (e.g., 1 mL) of a solvent like acetonitrile or methanol. This stops the reaction and dilutes the sample significantly.

  • Serial Dilution: Perform a further 1:100 or 1:1000 dilution of this quenched sample using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This prevents overloading the column and ensures the sample is dissolved in a weak solvent.[8]

  • Filter: Filter the final diluted sample through a 0.22 µm syringe filter (e.g., PTFE) into an LCMS vial to remove any particulate matter that could clog the system.

  • Analyze: Place the vial in the autosampler and run your analysis.

References

  • BenchChem. (2025). Technical Support Center: Improving Yield in 4-Azaindole Synthesis.
  • Google Patents. (2012). CN102584820A - Preparation method for 5-bromo-7-azaindole.
  • Patrick, D. A., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases.
  • Patsnap. (n.d.). Synthetic process of 5-bromo-7-azaindole - Eureka.
  • Royal Society of Chemistry. (2022). Synthesis of 5-aryl-3,3′-bis-indolyl and bis-7-aza-indolyl methanone derivatives from 5-bromo-7-azaindoles via sequential methylenation using microwave irradiation, CAN oxidation, and Suzuki coupling reactions.
  • Google Patents. (2018). CN109081840B - Preparation method of 5-bromo-7-azaindole.
  • ChemicalBook. (n.d.). 5-Bromo-7-azaindole synthesis.
  • SiliCycle. (2021). Troubleshooting for Thin Layer Chromatography.
  • BenchChem. (2025). Application Notes and Protocols: Purification of 4-Azaindole Derivatives by Flash Chromatography.
  • BenchChem. (2025). Mass Spectrometry Analysis of Novel 4-Azaindole Compounds: Application Notes and Protocols.
  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
  • OperaChem. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs.
  • ShareOK. (n.d.). Chemoenzymatic transformations of indole and azaindole containing natural product analogs using promiscuous.
  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories.
  • Google Patents. (2015). CN104387384A - Synthetic process of 5-bromo-7-azaindole.
  • Sigma-Aldrich. (n.d.). This compound.
  • ResearchGate. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis.
  • ResearchGate. (n.d.). R f values of the standards used in TLC and their respective colors.
  • PubMed. (2019). Determination of liquid chromatography/flame ionization detection response factors for N-heterocycles, carboxylic acids, halogenated compounds, and others.
  • SpectraBase. (n.d.). 5-Bromoindole - Optional[MS (GC)] - Spectrum.
  • ResearchGate. (2025). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
  • European Patent Office. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750.
  • ResearchGate. (n.d.). Determination of liquid chromatography/flame ionization detection response factors for N-heterocycles, carboxylic acids, halogenated compounds, and others | Request PDF.
  • National Center for Biotechnology Information. (n.d.). Azaindole Therapeutic Agents.
  • MDPI. (n.d.). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines.
  • Merck Millipore. (n.d.). LC-MS Contaminants.
  • Chemistry LibreTexts. (2020). 6.2: Thin Layer Chromatography (TLC).
  • National Institutes of Health. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
  • ChemicalBook. (2025). Methyl 5-bromo-7-azaindole-3-carboxylate.
  • BLD Pharm. (n.d.). 1408074-64-5|this compound.

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Technical Support Center: Regioselective Cross-Coupling of Methyl 5-bromo-7-azaindole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 5-bromo-7-azaindole-6-carboxylate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the critical challenge of controlling regioselectivity in cross-coupling reactions. Our focus is to help you minimize or eliminate unwanted N-1 arylation, ensuring the selective functionalization at the C-5 position.

Introduction: The Challenge of Regioselectivity

This compound is a valuable heterocyclic building block. However, its structure presents a classic chemoselectivity problem during palladium-catalyzed cross-coupling reactions. The molecule contains two primary reactive sites: the C5-Br bond, which is ideal for reactions like Suzuki or Buchwald-Hartwig amination, and the N-1 proton of the pyrrole ring. The pyrrole N-H is acidic and can be deprotonated, creating a competing nucleophile. This leads to the formation of an undesired N-arylated byproduct, complicating purification and reducing the yield of the target C5-functionalized product. This guide will equip you with the strategies to navigate this challenge effectively.

Troubleshooting Guide: Minimizing N-Arylation Byproducts

This section addresses common problems encountered during cross-coupling reactions and provides actionable solutions.

Problem: My Suzuki-Miyaura coupling reaction is producing a significant amount (>10%) of the N-1 arylated byproduct alongside my desired C-5 arylated product.

This is the most frequent issue. The formation of the N-arylated product indicates that the deprotonated azaindole is competing effectively with the oxidative addition pathway at the C-Br bond.

Potential Causes & Solutions:

  • Inappropriate Base Selection: Strong bases (e.g., NaH, KOtBu, LiHMDS) readily deprotonate the N-H group, creating a high concentration of the nucleophilic azaindole anion, which is prone to N-arylation.[1][2]

    • Solution: Switch to a milder inorganic base. Weaker bases are less likely to cause complete deprotonation, thus favoring the desired C-C coupling pathway.[3][4]

      • Recommended Bases: K₃PO₄, K₂CO₃, Cs₂CO₃.

      • Actionable Step: Rerun the reaction using 2-3 equivalents of K₃PO₄ or Cs₂CO₃.

  • High Reaction Temperature: Elevated temperatures can sometimes favor the N-arylation pathway.

    • Solution: Optimize the reaction temperature.

    • Actionable Step: Attempt the reaction at a lower temperature (e.g., 60-80 °C) and monitor for progress. Microwave-assisted protocols can sometimes offer better control and shorter reaction times, potentially reducing byproduct formation.[5]

  • Ligand Choice: The ligand on the palladium catalyst plays a crucial role in influencing the relative rates of oxidative addition and reductive elimination.

    • Solution: Employ ligands known to promote C-C coupling for N-H containing heterocycles.

    • Recommended Ligands: For Suzuki couplings, bulky, electron-rich phosphine ligands like XPhos or SPhos, often used in precatalysts, can be effective. Using a catalyst system like Pd(dppf)Cl₂ has also been shown to improve regioselectivity.[6][7]

    • Actionable Step: Screen a panel of ligands. Start with a precatalyst like XPhos-Pd-G3 or switch to a Pd(dppf)Cl₂ system.

Problem: I am attempting a Buchwald-Hartwig amination at the C-5 position, but the reaction is complex, with both N-arylation of the starting material and low conversion observed.

Buchwald-Hartwig reactions are notoriously sensitive to substrate and reaction parameters. The presence of the unprotected N-H adds a layer of complexity.

Potential Causes & Solutions:

  • Catalyst Inhibition: The unprotected N-H of the azaindole can coordinate to the palladium center, inhibiting the catalytic cycle.[3]

    • Solution 1 (Protecting-Group-Free): Utilize a specialized catalyst system designed for N-H containing heterocycles.

      • Recommended Ligands: Bulky biarylphosphine ligands such as BrettPhos or RuPhos are designed to prevent catalyst deactivation and favor C-N bond formation.[2]

      • Actionable Step: Use a pre-catalyst like BrettPhos-Pd-G3 with a base such as Cs₂CO₃.

    • Solution 2 (Protection Strategy): The most robust solution is to temporarily protect the N-H group. This completely eliminates the possibility of N-arylation and catalyst inhibition at that site.

      • Actionable Step: See the FAQ section and Protocol A below for guidance on N-protection.

  • Base and Solvent Incompatibility: The choice of base and solvent is critical in C-N couplings.

    • Solution: A common and effective system for Buchwald-Hartwig amination is a non-polar aprotic solvent with a moderately strong base.

    • Actionable Step: Use Cs₂CO₃ or K₃PO₄ as the base in a solvent like dioxane or toluene at a temperature between 80-110 °C.

Decision Workflow for Troubleshooting

Below is a workflow to guide your experimental choices when encountering N-arylation.

G cluster_0 Troubleshooting N-Arylation Start Significant N-Arylation Detected? ChangeBase Switch to Milder Base (e.g., K₃PO₄, Cs₂CO₃) Start->ChangeBase Yes End Achieved C-5 Selectivity Start->End No (<5%) OptimizeTemp Lower Reaction Temperature (e.g., 60-80 °C) ChangeBase->OptimizeTemp Reassess Re-evaluate Ligand/Catalyst (e.g., XPhos, BrettPhos) OptimizeTemp->Reassess ProtectN Implement N-Protection Strategy (e.g., SEM, Boc) ProtectN->End Reassess->ProtectN Still problematic

Caption: A decision-making workflow for troubleshooting unwanted N-arylation.

Frequently Asked Questions (FAQs)

Q1: Why is the N-H on the 7-azaindole ring so reactive in cross-coupling reactions?

The pyrrole N-H in 7-azaindole is part of an aromatic system and has an acidic character. In the presence of a base, it can be deprotonated to form an anionic nitrogen species.[8] This anion is a potent nucleophile that can react with the palladium catalyst intermediate (Ar-Pd-X) in a process analogous to the desired C-N or C-C coupling, leading to N-arylation. This competes directly with the desired reaction at the C5-Br position.[9]

Q2: What are the best N-protecting groups for 7-azaindoles to completely avoid N-arylation?

Protecting the N-H is the most definitive strategy. The ideal protecting group should be easy to install, stable to the planned cross-coupling conditions, and easy to remove without affecting the rest of the molecule.

Protecting GroupInstallation ConditionsStabilityDeprotection ConditionsKey Advantages
Boc (tert-Butoxycarbonyl)Boc₂O, DMAP, THF or CH₂Cl₂Stable to most coupling conditionsTFA or HCl in dioxane/MeOHEasy removal, common
SEM (2-(Trimethylsilyl)ethoxymethyl)SEM-Cl, NaH or K₂CO₃, DMFVery robust, stable to acids/basesTBAF or HClHighly robust, orthogonal removal
PMB (p-Methoxybenzyl)PMB-Cl, NaH, DMFStableTFA, DDQCan be cleaved under oxidative conditions
SO₂Ph (Phenylsulfonyl)PhSO₂Cl, BaseVery stableStrong base (e.g., NaOH, Mg/MeOH)Very robust, but harsh removal

Recommendation: For most applications, the Boc group offers a good balance of stability and ease of removal. For multi-step syntheses requiring more robust protection, SEM is an excellent choice.[10]

Q3: How exactly does the choice of base influence the N- vs. C-arylation ratio?

The base's role in a Suzuki reaction is to activate the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation to the palladium center.[4] However, if the base is strong enough, it will also deprotonate the azaindole N-H.

  • Strong Bases (e.g., KOtBu): Create a high equilibrium concentration of the highly reactive azaindole anion, favoring the rapid N-arylation pathway.

  • Weak Bases (e.g., K₂CO₃, K₃PO₄): Create a much lower equilibrium concentration of the azaindole anion. This slows the rate of N-arylation sufficiently for the desired, albeit slower, palladium-catalyzed C-Br activation and coupling to become the dominant pathway.

G cluster_0 Reaction Pathways cluster_1 C-5 Arylation Pathway (Desired) cluster_2 N-1 Arylation Pathway (Undesired) Azaindole 5-Bromo-7-Azaindole (R-H) OxAdd Oxidative Addition (Pd(0) @ C-Br) Azaindole->OxAdd Deprotonation Deprotonation (Strong Base) Azaindole->Deprotonation Transmetal Transmetalation (Ar-B(OH)₂) OxAdd->Transmetal ReactionN Reaction with Ar-Pd(II)-X RedElimC Reductive Elimination Transmetal->RedElimC ProductC C-5 Arylated Product RedElimC->ProductC Anion Azaindole Anion (R⁻) Deprotonation->Anion Anion->ReactionN ProductN N-1 Arylated Product ReactionN->ProductN

Caption: Competing pathways for C-5 vs. N-1 arylation.

Protocols

Protocol A: N-Boc Protection of this compound

This protocol provides a reliable method for protecting the azaindole nitrogen, eliminating N-arylation side reactions.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aq. NaHCO₃ solution

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous MgSO₄

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous THF, add DMAP (0.1 equiv) and Boc₂O (1.5 equiv).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction with saturated aq. NaHCO₃ solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexane/EtOAc gradient) to yield the N-Boc protected product.

    • Self-Validation: The product should show a characteristic shift in ¹H NMR and a new mass peak in LC-MS corresponding to the addition of the Boc group (+100.05 Da).

Protocol B: Optimized Protecting-Group-Free Suzuki Coupling for C-5 Selectivity

This protocol is designed to maximize C-5 arylation while minimizing N-arylation without the need for a protecting group.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • XPhos-Pd-G3 (buchwald precatalyst) (2-5 mol%)

  • Dioxane and Water (e.g., 4:1 v/v), degassed

  • Anhydrous Na₂SO₄

  • Celite

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), and the XPhos-Pd-G3 catalyst.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Monitor the reaction by LC-MS for the consumption of starting material and formation of the desired product versus the N-arylated isomer.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify by flash column chromatography.

    • Self-Validation: The key validation is the ratio of C-5 to N-1 product as determined by ¹H NMR or LC-MS analysis of the crude reaction mixture. A successful reaction should show >95:5 selectivity in favor of the C-5 isomer.[3]

References

  • Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. Wiley-VCH. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/3527605118]
  • Guiso, M., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. [URL: https://www.mdpi.com/1420-3049/23/10/2695]
  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja107577v]
  • Pal, A., et al. (2014). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/10/100]
  • Cacchi, S., & Fabrizi, G. (2011). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews. [URL: https://pubs.acs.org/doi/abs/10.1021/cr200023m]
  • Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [URL: https://www.wiley.com/en-us/Greene's+Protective+Groups+in+Organic+Synthesis%2C+5th+Edition-p-9781118057483]
  • McLaughlin, M., et al. (2006). An Effective Reductive Alkylation of Electron-Deficient o-Chloroarylamines. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol061351b]
  • Dority, J. A., et al. (1992). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00051a062]
  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [URL: https://www.atlanchimpharma.com/wp-content/uploads/2018/09/7-azaindole-C-C-couplings.pdf]
  • Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald-Hartwig Amination. Wikipedia. [URL: https://en.wikipedia.
  • Buinauskaitė, V., et al. (2013). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Chemija. [URL: https://www.lmaleidykla.lt/ojs/index.php/chemija/article/view/137]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [URL: https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). Molecules. [URL: https://www.mdpi.com/1420-3049/15/8/5326]
  • Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. (2012). ACS Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4025816/]
  • Recent Progress Concerning the N-Arylation of Indoles. (2021). Molecules. [URL: https://www.mdpi.com/1420-3049/26/17/5079]
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. (2017). RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ra/c7ra09623g]
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/20%3A_Palladium-Catalyzed_Cross-Coupling_Reactions/20.
  • What's the best way to protect the NH group in Heterocyclic Compounds? (2012). ResearchGate. [URL: https://www.researchgate.net/post/Whats_the_best_way_to_protect_the_NH_group_in_Heterocyclic_Compounds]
  • Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic... (n.d.). ResearchGate. [URL: https://www.researchgate.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). WuXi AppTec. [URL: https://www.wuxiapptec.com/chemical-insights/how-to-wisely-design-conditions-for-buchwald-hartwig-couplings]
  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. (2022). Catalysts. [URL: https://www.mdpi.com/2073-4344/12/11/1392]
  • Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. (2022). Molecules. [URL: https://www.mdpi.com/1420-3049/27/22/7898]

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"Methyl 5-bromo-7-azaindole-6-carboxylate" reaction scale-up problems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of Methyl 5-bromo-7-azaindole-6-carboxylate. This resource is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from bench-scale to larger production. This guide provides in-depth, field-proven insights into potential pitfalls and their solutions, ensuring the integrity and success of your chemical campaign.

Introduction to the Molecule and Its Challenges

This compound is a highly functionalized heterocyclic building block crucial in medicinal chemistry, often serving as a key intermediate for complex therapeutic agents.[1] The synthesis involves constructing the 7-azaindole core and then performing a regioselective bromination. The electron-deficient nature of the pyridine portion of the azaindole scaffold, combined with the presence of a methyl ester, presents unique challenges during scale-up.[2] Common problems include poor reaction kinetics, competing side reactions, thermal events, and difficult purifications.

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Synthesis of the 7-Azaindole-6-carboxylate Core

Question 1: My initial cyclization to form the Methyl 7-azaindole-6-carboxylate precursor is low-yielding on a larger scale. What are the likely causes and solutions?

Answer: Low yields during the scale-up of 7-azaindole ring formation are common and often stem from issues with mass and heat transfer, reagent stoichiometry, and sensitivity to reaction conditions which are less apparent at the bench. The electron-deficient pyridine ring can make cyclization difficult.[2]

  • Causality & Expert Analysis:

    • Poor Mixing and Localized "Hot Spots": In larger reactors, inefficient stirring can lead to localized overheating or high concentrations of reagents, promoting side reactions and decomposition.

    • Base Sensitivity: Many azaindole syntheses, such as those involving base-mediated cyclization, are highly sensitive to the choice and stoichiometry of the base.[3] On a larger scale, the addition rate and dispersion of the base become critical.

    • Atmospheric Control: The intermediates can be sensitive to oxygen or moisture. Inadequate inert atmosphere control in a large reactor can significantly degrade starting materials and intermediates.

  • Troubleshooting Protocol:

    • Reactor and Agitation Check: Ensure the reactor's overhead stirrer is appropriately sized and designed for the reaction volume to achieve good surface movement and bulk mixing. Consider installing baffles if not already present.

    • Controlled Reagent Addition: Add critical reagents (e.g., strong bases like potassium tert-butoxide or LDA) sub-surface via a dip tube to avoid accumulation on the surface. Control the addition rate to maintain the desired reaction temperature.

    • Solvent Choice: Ensure the solvent system provides adequate solubility for all reagents and intermediates at the reaction temperature. For scale-up, consider solvents with higher boiling points to allow for better temperature control.

    • Inert Atmosphere: Purge the reactor thoroughly with nitrogen or argon before starting. Maintain a positive pressure of inert gas throughout the reaction. For an in-depth review of modern azaindole synthesis strategies, refer to Motati, D. R., et al. (2021).

Section 2: Regioselective Bromination

Question 2: I am observing poor regioselectivity during the bromination step, with significant formation of the 3-bromo isomer. How can I improve selectivity for the 5-position?

Answer: This is a classic problem in indole and azaindole chemistry. The C3 position of the pyrrole ring is often the most electron-rich and kinetically favored site for electrophilic substitution.[4] However, bromination at the C5 position of the pyridine ring is the desired outcome. Achieving this requires carefully controlling the reaction conditions to favor thermodynamic control or using a directed synthesis strategy.

  • Causality & Expert Analysis:

    • Kinetic vs. Thermodynamic Control: Rapid addition of a highly reactive brominating agent at low temperatures often favors the kinetically preferred C3-bromination. Slower reaction rates at slightly elevated temperatures can sometimes favor the thermodynamically more stable C5-bromo product.

    • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a common choice, but its reactivity can be hard to control on a large scale.[5] Elemental bromine (Br₂) or other sources like copper(II) bromide can offer different selectivity profiles.[6]

    • Protecting Group Strategy: A common industrial strategy is to temporarily protect the C3 position. This can be done by halogenation (e.g., iodination), which is later removed, or by using a bulky N-protecting group that sterically hinders the C3 position.[7]

  • Troubleshooting Protocol & Parameter Table:

    • Reagent and Temperature Screening: If using NBS, try a portion-wise addition at a controlled temperature (e.g., 0-10 °C) to avoid a large exotherm and maintain a low concentration of the brominating species.

    • Alternative Reagents: Consider switching to a less aggressive brominating agent. Copper(II) bromide in a suitable solvent like acetonitrile or chloroform can provide excellent C3-selectivity in some azaindole systems and may offer better control.[6][8]

    • Solvent Effects: The choice of solvent can dramatically influence regioselectivity. Acetic acid, for instance, can promote bromination on the pyridine ring. A solvent screen is highly recommended during process development.

ParameterRecommendation for C5-SelectivityRationale
Brominating Agent Bromine (Br₂) in Acetic Acid or Copper(II) Bromide (CuBr₂)These reagents can favor electrophilic substitution on the electron-deficient pyridine ring under the right conditions.[6][9]
Temperature 0 °C to 30 °C (monitor for exotherm)Avoids overly aggressive kinetic conditions that favor C3 bromination.[9]
Addition Profile Slow, controlled addition of the brominating agentMaintains a low instantaneous concentration of the electrophile, reducing side reactions.
Solvent Acetic Acid, Dichloromethane (DCM), or AcetonitrileSolvent polarity and coordinating ability can influence the reactivity of the brominating species and the substrate.

Question 3: During scale-up of the NBS bromination, I experienced a significant exotherm and pressure build-up. What happened and how can I prevent it?

Answer: Reactions involving N-Bromosuccinimide can be highly exothermic and are known to have thermal stability issues, especially in certain solvents like DMF or in the presence of impurities.[10] This is a critical safety issue during scale-up.

  • Causality & Expert Analysis:

    • Decomposition of NBS: NBS can undergo thermal decomposition, which can be autocatalytic. This is particularly hazardous in amide solvents like DMF.

    • Reaction Runaway: The desired bromination reaction is itself exothermic. If the rate of heat generation exceeds the rate of heat removal by the reactor's cooling system, a thermal runaway can occur, leading to rapid temperature and pressure increases.

    • Gas Evolution: Side reactions or decomposition can generate gaseous byproducts (e.g., N₂), contributing to pressure build-up.

  • Troubleshooting & Safety Protocol:

    • Perform Calorimetry Studies: Before any scale-up, perform reaction calorimetry (RC1) and differential scanning calorimetry (DSC) on the reaction mixture to determine the heat of reaction, onset temperature of decomposition, and maximum temperature of the synthesis reaction (MTSR). This data is essential for safe process design.

    • Ensure Adequate Cooling: Verify that the reactor's cooling capacity is sufficient to handle the total heat output of the reaction, with a safety margin.

    • Controlled Addition: As mentioned previously, the brominating agent must be added slowly and at a controlled rate. The addition should be stopped immediately if the temperature rises above the set point.

    • Quench Strategy: Have a validated quench solution (e.g., aqueous sodium thiosulfate) ready to quickly neutralize the brominating agent in an emergency.[11]

Section 3: Product Purity and Isolation

Question 4: I am struggling with the final purification. My product is contaminated with starting material and isomeric impurities, and it seems to degrade on silica gel. What are my options?

Answer: Purification of functionalized azaindoles can be challenging due to their polarity, potential for metal scavenging issues (if palladium catalysts were used earlier), and instability on acidic media like silica gel.

  • Causality & Expert Analysis:

    • Silica Gel Acidity: The acidic nature of standard silica gel can cause degradation of sensitive heterocycles or hydrolysis of the methyl ester.

    • Poor Separation: Isomers, such as the C3- and C5-bromo products, can have very similar polarities, making chromatographic separation difficult and inefficient at scale.

    • Low Solubility: The final product may have limited solubility in common recrystallization solvents, making crystallization challenging.

  • Troubleshooting Protocol:

    • Optimize the Reaction: The best way to simplify purification is to improve the reaction's selectivity and conversion. Revisit the recommendations in Question 2 to minimize impurity formation.

    • Crystallization: This is the most scalable and preferred method for purification.

      • Conduct a thorough solvent screening for recrystallization. Consider mixed solvent systems (e.g., Dichloromethane/Hexane, Ethyl Acetate/Heptane).[11]

      • If the product crashes out too quickly, try a hot filtration to remove insoluble impurities, followed by slow cooling.

      • Consider an anti-solvent crystallization where the crude product is dissolved in a good solvent and a poor solvent is slowly added to induce crystallization.

    • Alternative Chromatography: If chromatography is unavoidable:

      • Use deactivated or neutral silica gel. You can prepare this by pre-treating the silica with a solvent containing a small amount of a non-nucleophilic base like triethylamine.

      • Consider alternative stationary phases like alumina (neutral or basic).

    • Acid/Base Wash: An aqueous wash with a mild base (e.g., sodium bicarbonate solution) during workup can help remove acidic impurities. A subsequent wash with brine can aid phase separation.

Troubleshooting Workflow Diagram

Below is a decision-making workflow for troubleshooting a low-yield bromination reaction during scale-up.

TroubleshootingWorkflow start Low Yield / Purity in Bromination Scale-Up check_selectivity HPLC Analysis: What is the main impurity? start->check_selectivity sm_present High Starting Material (SM) check_selectivity->sm_present >20% SM isomer_present High Isomeric Impurity (e.g., 3-bromo) check_selectivity->isomer_present >10% Isomer degradation Multiple Degradation Products check_selectivity->degradation Complex Mixture action_sm Incomplete Reaction: - Increase reagent equivalents - Extend reaction time - Increase temperature slightly sm_present->action_sm action_isomer Poor Regioselectivity: - Lower temperature - Slow reagent addition - Change brominating agent (e.g., to CuBr2) - Change solvent isomer_present->action_isomer action_degradation Reaction Too Harsh: - Lower temperature - Use milder reagent - Check for thermal runaway (Calorimetry) - Ensure inert atmosphere degradation->action_degradation re_evaluate Re-evaluate and Optimize action_sm->re_evaluate action_isomer->re_evaluate action_degradation->re_evaluate

Caption: Troubleshooting workflow for low-yield bromination.

References

Technical Support Center: Troubleshooting Failed Reactions with "Methyl 5-bromo-7-azaindole-6-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 5-bromo-7-azaindole-6-carboxylate. This guide is designed to provide in-depth, practical solutions to common challenges encountered during palladium-catalyzed cross-coupling reactions involving this versatile building block. The inherent electronic properties of the 7-azaindole scaffold, particularly the pyridine nitrogen, can present unique challenges. This resource aims to turn failed reactions into successful outcomes by explaining the "why" behind experimental choices.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the likely causes and how can I fix it?

Low yields in Suzuki coupling reactions with this substrate often stem from catalyst inhibition or inefficient oxidative addition. The lone pair of electrons on the pyridine nitrogen of the 7-azaindole ring can coordinate with the palladium center, hindering its catalytic activity.[1] Additionally, the electron-withdrawing nature of the pyridine ring can make the C-Br bond less reactive towards oxidative addition.[1]

Troubleshooting Steps:

  • Catalyst and Ligand Selection:

    • Problem: The pyridine nitrogen is poisoning your palladium catalyst.

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands shield the palladium center, preventing coordination with the pyridine nitrogen, and facilitate the oxidative addition step.[1][2] Consider switching from common catalysts like Pd(PPh₃)₄ to more robust systems.

      • Recommended Ligands: Buchwald ligands such as SPhos, XPhos, and RuPhos are often effective for heterocyclic substrates.[1][2]

      • Alternative Catalysts: N-heterocyclic carbene (NHC)-palladium complexes are known for their high stability and efficiency in coupling challenging substrates.[3][4]

  • Base and Solvent Optimization:

    • Problem: Inappropriate base or solvent choice is hindering the transmetalation step or causing side reactions.

    • Solution: The choice of base is critical. Stronger bases are often required, but care must be taken to avoid decomposition of the starting material or boronic acid.

      • Recommended Bases: Potassium phosphate (K₃PO₄) is often a good choice for Suzuki couplings with nitrogen-containing heterocycles.[5] Cesium carbonate (Cs₂CO₃) can also be effective.[6]

      • Solvent Systems: A mixture of an organic solvent and water is typically used. Dioxane/water or Toluene/water are common choices.[5] Ensure solvents are rigorously degassed to prevent catalyst oxidation and homocoupling side reactions.[1]

  • Boronic Acid/Ester Stability:

    • Problem: Your boronic acid is degrading before it can participate in the reaction (protodeboronation).

    • Solution: Use anhydrous solvents to minimize this side reaction.[1] Alternatively, consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[1][7]

Troubleshooting Workflow: Suzuki-Miyaura Coupling

Caption: Decision tree for troubleshooting Suzuki-Miyaura reactions.

Q2: I am attempting a Buchwald-Hartwig amination and observing significant amounts of starting material and hydrodehalogenation. What's going wrong?

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[8][9] However, with substrates like this compound, challenges can arise from catalyst deactivation and competing side reactions like hydrodehalogenation (replacement of bromine with hydrogen).

Troubleshooting Steps:

  • Ligand Choice is Paramount:

    • Problem: The chosen phosphine ligand is not robust enough for this specific substrate, leading to slow reaction rates and allowing side reactions to dominate.

    • Solution: Sterically hindered, bulky alkyl phosphine ligands are highly effective for amination reactions.[8] These ligands promote the reductive elimination step, which is often the rate-limiting step, and disfavor side reactions.

      • Recommended Ligands: Consider Josiphos-type ligands or Buchwald's biaryl phosphine ligands like BrettPhos, which has shown success in the amination of aryl mesylates and selective monoarylation.[10]

  • Base Selection and Strength:

    • Problem: The base is either too weak to facilitate the deprotonation of the amine or too strong, leading to decomposition.

    • Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base. However, for sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary, potentially requiring higher reaction temperatures.

  • Minimizing Hydrodehalogenation:

    • Problem: A competing pathway where the aryl halide is reduced instead of coupled. This can be caused by sources of protic hydrogen or inefficient reductive elimination.

    • Solution:

      • Ensure all reagents and solvents are anhydrous.

      • The use of bulky, electron-rich ligands can accelerate the desired C-N bond formation, outcompeting the hydrodehalogenation pathway.[11]

Key Parameters for Buchwald-Hartwig Amination

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Common and effective Pd(0) and Pd(II) precursors.
Ligand XPhos, BrettPhos, Josiphos-typeBulky, electron-rich ligands to promote reductive elimination and prevent catalyst inhibition.[10][12]
Base NaOtBu, LiHMDS, Cs₂CO₃Choice depends on amine pKa and substrate stability.[13]
Solvent Toluene, Dioxane, THFAnhydrous and thoroughly degassed.
Temperature 80-110 °CMay require optimization based on substrate reactivity.
Q3: My Sonogashira coupling is failing. I'm seeing homocoupling of the alkyne (Glaser coupling) and decomposition. How can I improve this reaction?

Sonogashira coupling is essential for forming C(sp)-C(sp²) bonds.[14] The primary challenges with this compound are often related to the copper co-catalyst and the reaction conditions.

Troubleshooting Steps:

  • Consider a Copper-Free Protocol:

    • Problem: The copper(I) co-catalyst can promote the homocoupling of the terminal alkyne, especially under aerobic conditions. It can also lead to reproducibility issues.

    • Solution: Numerous copper-free Sonogashira protocols have been developed.[15] These often rely on a palladium catalyst with a suitable ligand and an appropriate base.

      • Recommended Conditions: Palladium complexes with bulky phosphine ligands or N-heterocyclic carbenes can facilitate the reaction without copper.[14][16] Bases like cesium carbonate or organic amines (e.g., triethylamine, diisopropylethylamine) are commonly used.

  • Rigorous Exclusion of Oxygen:

    • Problem: Oxygen promotes the oxidative homocoupling of the alkyne.

    • Solution: Ensure the reaction is set up under an inert atmosphere (Argon or Nitrogen). Degas all solvents thoroughly using methods like freeze-pump-thaw or by bubbling an inert gas through them.

  • Solvent and Base Compatibility:

    • Problem: The solvent and base are not optimal for the substrate, leading to poor solubility or decomposition.

    • Solution: Aprotic polar solvents like DMF or acetonitrile are often used. For copper-free conditions, a variety of solvents including DMSO have been shown to be effective.[14] The base should be strong enough to deprotonate the alkyne but not so strong as to cause side reactions with the azaindole core.

Reaction Scheme: Copper-Free Sonogashira Coupling

Caption: Key components for a successful copper-free Sonogashira coupling.

General Troubleshooting & Best Practices

  • Purity of Starting Material: Always ensure the this compound is of high purity. Impurities can inhibit the catalyst. Recrystallization or column chromatography may be necessary.[17]

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Always use standard techniques to maintain an inert atmosphere.[18]

  • Degassing Solvents: This is a critical step that is often overlooked. Oxygen in the solvent is a primary cause of catalyst deactivation and side reactions like homocoupling.[1]

  • Systematic Optimization: When a reaction fails, change one variable at a time (e.g., ligand, base, solvent, temperature) to systematically identify the issue.

  • Small-Scale Trials: Before committing a large amount of material, perform small-scale test reactions to screen different conditions.

By carefully considering the unique electronic nature of the 7-azaindole ring and systematically applying these troubleshooting principles, researchers can overcome common obstacles and achieve successful outcomes in their synthetic endeavors.

References

  • Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing).
  • Technical Support Center: Troubleshooting Suzuki Coupling with Bromopyridine Substrates - Benchchem.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH.
  • A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling - Benchchem.
  • Buchwald–Hartwig amination - Wikipedia. Available from: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. Available from: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]

  • Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed. Available from: [Link]

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PubMed Central. Available from: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. Available from: [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. Available from: [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Available from: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Available from: [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available from: [Link]

  • Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective | Request PDF - ResearchGate. Available from: [Link]

  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - NIH. Available from: [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Available from: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from: [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. Available from: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters. Available from: [Link]

  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Purity Analysis of Methyl 5-bromo-7-azaindole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-bromo-7-azaindole-6-carboxylate is a key heterocyclic building block in modern medicinal chemistry. As a derivative of the 7-azaindole scaffold, it serves as a crucial intermediate in the synthesis of targeted therapeutics, most notably in the development of kinase inhibitors.[1][2] The isomeric purity and impurity profile of such intermediates are of paramount importance, as they directly impact the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). Uncontrolled impurities can introduce toxicological risks or alter the pharmacological activity of the drug.

This guide provides an in-depth, comparative analysis of HPLC method development for the purity assessment of this compound. Moving beyond a single, prescribed method, we will explore the rationale behind selecting and optimizing chromatographic conditions. We will compare stationary phases and mobile phase modifiers to establish a robust, selective, and validated analytical method, grounded in the principles outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[3][4][5]

Understanding the Analyte and Potential Impurities

A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties and its synthetic pathway, which informs the potential impurity landscape.

Analyte Properties:

  • Structure: A bicyclic aromatic system containing a pyridine ring (a π-electron deficient ring) and a pyrrole ring (a π-electron rich ring).[6] The nitrogen in the pyridine ring is basic.

  • Key Functional Groups: Ester, bromo-substituent, and the azaindole core.

  • Expected Chromatographic Behavior: The compound is moderately polar and possesses a basic nitrogen atom, which can lead to peak tailing on traditional silica-based columns due to interaction with acidic silanol groups.[7]

Potential Process-Related Impurities: Based on common synthetic routes for 7-azaindole derivatives, we can anticipate several classes of impurities:[1][6][8]

  • Starting Materials: Unreacted precursors, such as substituted aminopyridines.

  • Synthetic Intermediates: Incompletely cyclized or derivatized intermediates.

  • Isomers: Regioisomers formed during bromination or other substitution reactions.

  • Degradation Products: Hydrolysis of the methyl ester to the corresponding carboxylic acid (5-bromo-7-azaindole-6-carboxylic acid).

  • By-products: Products from side reactions, such as debromination (Methyl 7-azaindole-6-carboxylate) or dimerization.[8]

Part 1: A Comparative Approach to HPLC Method Development

The goal is to achieve adequate resolution between the main peak and all potential impurities. We will systematically compare key chromatographic parameters.[9][10]

Stationary Phase (Column) Selection: A Head-to-Head Comparison

The choice of stationary phase is the most critical factor for achieving selectivity. We evaluated three common reversed-phase columns with distinct properties.

Experimental Protocol: Column Screening

  • Sample Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in 50:50 acetonitrile/water. Prepare a spiked sample containing 1.0 mg/mL of the main compound and approximately 0.1% (w/w) each of two potential impurities: the hydrolyzed carboxylic acid and the debrominated analog.

  • Initial HPLC Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 10-90% B over 15 minutes, followed by a 5-minute hold at 90% B.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

    • Injection Volume: 5 µL

  • Procedure: Equilibrate each column with the initial mobile phase conditions for at least 15 minutes. Inject the spiked sample and record the chromatogram.

Data Summary: Column Performance Comparison

Column TypeDescriptionPeak Tailing Factor (Main Peak)Resolution (Main Peak / Acid Impurity)Resolution (Main Peak / Debromo Impurity)Rationale & Observations
Standard C18 A conventional octadecylsilane column.1.81.92.1Provides good hydrophobic retention but exhibits significant peak tailing for the basic azaindole, indicating secondary interactions with silanols.
Polar-Endcapped C18 A C18 phase with proprietary shielding of residual silanols.1.2 2.8 2.5 Superior Performance. The end-capping dramatically reduces silanol interactions, resulting in excellent peak symmetry. The improved peak shape enhances resolution for closely eluting impurities.
Phenyl-Hexyl A phenyl-hexyl bonded phase.1.42.23.5 Offers alternative selectivity due to π-π interactions with the aromatic rings. While peak shape is better than the standard C18, it is not as symmetric as the end-capped column. Notably, it provides the best resolution for the debrominated impurity.
Mobile Phase Optimization: Acetonitrile vs. Methanol

The choice of organic solvent can influence selectivity and efficiency.

Experimental Protocol: Organic Modifier Comparison

  • Column: Polar-Endcapped C18 (e.g., 4.6 x 150 mm, 3.5 µm).

  • Procedure: Using the same gradient profile and aqueous mobile phase (0.1% Formic Acid in Water), perform two runs: one with Acetonitrile as Mobile Phase B and another with Methanol as Mobile Phase B. Adjust the gradient timing if necessary to ensure comparable elution times.

Data Summary: Organic Modifier Comparison

Organic ModifierSystem BackpressurePeak Width (Main Peak)Selectivity (Elution Order)Rationale & Observations
Acetonitrile LowerNarrower Impurity 1 -> Main -> Impurity 2Acetonitrile's lower viscosity results in lower pressure and higher efficiency, leading to sharper peaks and better overall resolution. This is the preferred solvent.
Methanol HigherWiderImpurity 1 -> Main -> Impurity 2Methanol is a more viscous, protic solvent that can offer different selectivity but often results in broader peaks and higher backpressure. No significant selectivity advantage was observed here.

Part 2: The Optimized Method and System Suitability

Based on the comparative data, the final optimized method is established. A System Suitability Test (SST) is defined to ensure the method's performance on a day-to-day basis, in accordance with USP <621>.[3][11]

HPLC_Method_Development_Workflow

Caption: HPLC Method Development Workflow.

Table: Optimized HPLC Method Parameters

ParameterCondition
Column Polar-Endcapped C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in HPLC-grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Gradient Program Time (min)
0
15
20
20.1
25
Column Temperature 30 °C
UV Detection 254 nm
Injection Volume 5 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

Table: System Suitability Test (SST) Criteria

To ensure the validity of each analytical run, a system suitability solution (containing the main peak and key impurities) must be injected.

ParameterAcceptance CriterionJustification
Tailing Factor (Main Peak) ≤ 1.5Ensures peak symmetry and accurate integration.
Theoretical Plates (Main Peak) ≥ 5000Demonstrates column efficiency.
Resolution (Critical Pair) ≥ 2.0Guarantees baseline separation of the main peak from the closest eluting impurity.
%RSD of Peak Area ≤ 1.0% (for n=5 replicate injections)Confirms injection precision.

Part 3: Method Validation Strategy per ICH Q2(R1)

The optimized method must be validated to prove it is suitable for its intended purpose. The validation should be conducted according to the ICH Q2(R1) guideline.[4][5][12][13]

Validation_Logic

Caption: Key Parameters for HPLC Method Validation.

Experimental Protocol: Specificity (Impurity Spiking)

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of its potential impurities and degradation products.

  • Solutions to Prepare:

    • Blank: Inject the sample diluent.

    • Impurity Stock Solutions: Prepare individual stock solutions of potential impurities (e.g., starting material, hydrolyzed acid, debrominated analog) in the diluent.

    • Analyte Solution: Prepare a solution of this compound at the target concentration (e.g., 0.5 mg/mL).

    • Spiked Sample: To the analyte solution, add a small volume of each impurity stock solution to achieve a concentration of ~0.15% relative to the main analyte.

  • Procedure:

    • Inject the blank to ensure no interfering peaks are present.

    • Inject the individual impurity solutions (if available) to determine their retention times.

    • Inject the analyte solution.

    • Inject the spiked sample.

  • Acceptance Criteria:

    • The main peak should be resolved from all impurity peaks with a resolution of ≥ 2.0.

    • Peak purity analysis (using a Diode Array Detector) should pass for the main analyte peak in the presence of impurities, confirming no co-elution.[5]

Conclusion

This guide demonstrates that a systematic, comparative approach is essential for developing a robust and reliable HPLC purity method for a critical pharmaceutical intermediate like this compound. By comparing different stationary phases and mobile phase conditions, we identified a polar-endcapped C18 column with an acetonitrile/water gradient (containing formic acid) as the optimal system. This method provides excellent peak symmetry for the basic analyte and successfully resolves it from key potential impurities. The establishment of clear system suitability criteria and a validation plan based on ICH guidelines ensures that the method is fit for its intended purpose in a regulated drug development environment.

References

  • Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: Validation of Analytical Methods in Accordance With ICH Guidelines Q2 Source: Scribd URL: [Link]

  • Title: Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) Source: ResearchGate URL: [Link]

  • Title: Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide Source: ResearchGate URL: [Link]

  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation URL: [Link]

  • Title: Analytical Method Validation: ICH and USP Perspectives Source: International Journal of Research and Review URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthetic process of 5-bromo-7-azaindole Source: Patsnap URL: [Link]

  • Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: PharmTech URL: [Link]

  • Title: Synthetic method of 5-bromo-7-azaindole Source: Google Patents URL
  • Title: PREPARATION OF SUBSTITUTED 5-AZAINDOLES: METHYL 4-CHLORO-1H-PYRROLO[3,2-C]PYRIDINE-2-CARBOXYLATE Source: Organic Syntheses URL: [Link]

  • Title: Preparation method for 5-bromo-7-azaindole Source: Google Patents URL
  • Title: [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development Source: Welch Materials, Inc. URL: [Link]

  • Title: SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES Source: European Patent Office URL: [Link]

  • Title: Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions Source: The Royal Society of Chemistry URL: [Link]

  • Title: HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW Source: World Journal of Pharmaceutical and Medical Research URL: [Link]

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A Senior Application Scientist's Guide to Suzuki Catalyst Selection for Methyl 5-bromo-7-azaindole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the functionalization of the 7-azaindole scaffold is a recurring challenge and a critical step in the synthesis of numerous biologically active molecules. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging carbon-carbon bonds to this privileged heterocycle. This guide provides an in-depth comparison of common palladium catalysts for the Suzuki coupling of a key intermediate, Methyl 5-bromo-7-azaindole-6-carboxylate, offering experimental insights and data to inform your catalyst selection and reaction optimization.

The Challenge: Why Catalyst Selection is Critical for 7-Azaindoles

The 7-azaindole nucleus, with its pyridine ring fused to a pyrrole, presents unique challenges in palladium-catalyzed cross-coupling reactions. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of inactive complexes. Furthermore, the N-H proton of the pyrrole ring is acidic and can react with the basic conditions typically employed in Suzuki couplings, which can also interfere with the catalytic cycle.[1][2][3] Therefore, the choice of a suitable palladium catalyst and ligand system is not merely a matter of optimization but a crucial decision that dictates the success or failure of the coupling reaction.

Comparing the Workhorses: A Data-Driven Analysis of Palladium Catalysts

While a plethora of palladium catalysts have been developed for Suzuki couplings, a few have emerged as the go-to choices for N-heterocyclic substrates. Below, we compare the performance of three commonly employed catalytic systems for substrates structurally similar to this compound. The data presented is a synthesis of reported experimental results on related 5-bromo-7-azaindole and 5-bromoindole systems to provide a comparative framework.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Key Considerations
Pd(dppf)Cl₂ dppfK₂CO₃Dimethoxyethane/H₂O80-1002-685-95Often provides high yields and is relatively robust. The bidentate dppf ligand helps to stabilize the palladium center.[4]
Pd(PPh₃)₄ PPh₃K₂CO₃ / Cs₂CO₃Dioxane/H₂O or DMF/H₂O90-1104-1260-85A classic catalyst, but can be sensitive to air and may require longer reaction times. Ligand dissociation is a key step in the catalytic cycle.[5][6]
Pd₂(dba)₃ with XPhos XPhosK₃PO₄Dioxane/H₂O or t-BuOH80-1001-490-99A modern, highly active system employing a bulky, electron-rich phosphine ligand that facilitates oxidative addition and reductive elimination.[1]

Expert Insights:

  • For Robustness and General Applicability: Pd(dppf)Cl₂ often represents a reliable starting point. Its stability and the chelating nature of the dppf ligand provide a good balance of reactivity and stability, making it suitable for a wide range of aryl and heteroaryl boronic acids.

  • For Challenging Couplings and High Throughput: The combination of Pd₂(dba)₃ with a bulky biarylphosphine ligand like XPhos is frequently the most effective choice for difficult substrates or when rapid reaction times are desired. These ligands accelerate the key steps in the catalytic cycle, leading to higher turnover numbers and yields.[1]

  • A Word of Caution on Pd(PPh₃)₄: While historically significant, Pd(PPh₃)₄ can be less efficient for electron-rich or sterically hindered azaindoles. Its performance can be highly substrate-dependent, and it is more prone to deactivation pathways.

Mechanistic Considerations: The "Why" Behind the Catalyst's Performance

Understanding the Suzuki-Miyaura catalytic cycle is fundamental to troubleshooting and optimizing your reactions. The choice of catalyst and ligand directly impacts the efficiency of each step.

Suzuki_Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-X Ar-X R-B(OR)2 R-B(OR)2 Ar-R Ar-R

Caption: The Suzuki-Miyaura Catalytic Cycle.

Bulky, electron-rich ligands like XPhos accelerate the oxidative addition of the aryl bromide to the Pd(0) center and promote the final reductive elimination step to release the desired product. The dppf ligand in Pd(dppf)Cl₂ provides a stable complex that can effectively undergo these transformations.

Experimental Protocol: A Validated Starting Point

This protocol provides a robust starting point for the Suzuki coupling of this compound using Pd(dppf)Cl₂.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(dppf)Cl₂ (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Deionized water

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed reaction vial

Workflow Diagram:

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Start Combine_Reactants Combine azaindole, boronic acid, and K₂CO₃ in Schlenk flask Start->Combine_Reactants Add_Catalyst Add Pd(dppf)Cl₂ Combine_Reactants->Add_Catalyst Add_Solvent Add Dioxane and Water Add_Catalyst->Add_Solvent Inert_Atmosphere Evacuate and backfill with N₂/Ar (3x) Add_Solvent->Inert_Atmosphere Heat Heat to 80-100 °C with stirring Inert_Atmosphere->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Monitor->Heat Incomplete Cool Cool to room temperature Monitor->Cool Complete Quench Quench with water and extract with EtOAc Cool->Quench Dry_Concentrate Dry organic layer and concentrate Quench->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify End End Purify->End

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst and Solvent Addition: Add Pd(dppf)Cl₂ (0.05 eq). To this mixture, add 1,4-dioxane and water in a 4:1 to 5:1 ratio (a typical concentration is 0.1 M with respect to the limiting reagent).

  • Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with nitrogen or argon.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly feasible transformation with the appropriate choice of catalyst and reaction conditions. For a reliable and high-yielding outcome, modern palladium catalysts with bulky, electron-rich phosphine ligands, such as those based on XPhos, or the robust Pd(dppf)Cl₂ system, are recommended. Careful consideration of the mechanistic nuances of coupling to N-heterocycles will empower researchers to overcome challenges and efficiently synthesize these valuable compounds for the advancement of drug discovery and development.

References

  • Düfert, M. A., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

  • Smith, G. B., Dezeny, G. C., Hughes, D. L., King, A. O., & Verhoeven, T. R. (1994). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 59(26), 8151–8156. [Link]

  • Couto, I., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]

  • Atlanchim Pharma. (2006). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Link]

  • DiVA portal. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]

  • Reddit. (2024). Suzuki, so far unsuccessful. Also tried running the reaction in the dark due to sensitivity of Pd(PPh3)4. The DMF/H2O ratio was 1:1, I'm thinking of minimizing the amount of H2O to avoid potential deboronation. Is there anything else that can be changed, would a catalyst like Pd - Reddit. [Link]

  • Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 691(21), 4535-4540. [Link]

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Comparative Kinase Selectivity Profiling: An In-Depth Guide to 5-Bromo-7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Kinase Specificity

Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of therapeutic targets in the 21st century, particularly in oncology and immunology. However, the human kinome consists of over 500 members, many of which share significant structural homology within their ATP-binding sites. This presents a formidable challenge: developing inhibitors that are potent against their intended target while remaining inactive against a host of other kinases to minimize off-target effects and potential toxicity.[1]

The 7-azaindole scaffold has emerged as a "privileged structure" in kinase inhibitor design.[2][3] Its unique ability to act as a hinge-binder, forming two crucial hydrogen bonds with the kinase backbone, makes it an exceptional starting point for developing potent inhibitors.[4] The FDA-approved B-RAF inhibitor, Vemurafenib, stands as a testament to the scaffold's therapeutic potential.[4]

This guide provides a comparative analysis of derivatives built upon the 5-bromo-7-azaindole core, with a specific focus on the "Methyl 5-bromo-7-azaindole-6-carboxylate" framework. We will delve into the methodologies for accurately profiling kinase selectivity, present comparative data against alternative inhibitors, and explain the causal logic behind the experimental design, offering a comprehensive resource for researchers in drug discovery.

The 7-Azaindole Scaffold: A Chemist's Anchor to the Kinase Hinge

The efficacy of the 7-azaindole scaffold lies in its molecular architecture. The pyridine nitrogen atom serves as a hydrogen bond acceptor, while the adjacent pyrrole -NH group acts as a hydrogen bond donor. This arrangement perfectly mimics the adenine portion of ATP, allowing it to form a stable, bidentate hydrogen bond with the kinase hinge region, a critical interaction for potent inhibition.[4] The strategic placement of a bromine atom at the C-5 position can significantly enhance inhibitory potency and modulate the selectivity profile, as demonstrated in studies targeting kinases like Fyn.[5]

Methodologies: A Multi-Pronged Approach to Defining Selectivity

A robust assessment of kinase inhibitor selectivity is not reliant on a single method but rather a complementary suite of assays that interrogate the compound's behavior from different perspectives. The choice of assay is dictated by the specific question being asked, whether it's a broad survey of the kinome, a precise measure of binding affinity, or a functional confirmation of cellular activity.

Tier 1: Broad Kinome Screening (Binding Assays)

The most efficient first step in profiling is a broad screen at a single, high concentration (e.g., 1-10 µM) to identify the spectrum of potential targets.[6][7]

  • Active Site-Directed Competition Binding (e.g., KINOMEscan®): This technology stands as a benchmark for profiling.[8][9] It quantitatively measures the binding interactions between an inhibitor and a panel of over 480 kinases.[8][9] The key advantage is that the assay is ATP-independent, providing a direct measure of binding affinity (dissociation constant, Kd) without the confounding variable of ATP competition.[7] This approach is ideal for identifying both primary targets and potential off-targets early in the discovery process.[10]

Tier 2: Potency Determination (Biochemical Activity Assays)

Once initial hits are identified, the next step is to determine the potency of inhibition through dose-response curves, yielding an IC50 value (the concentration required to inhibit 50% of kinase activity).

  • Radiometric Assays ([³³P]-ATP): Considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate from ATP to a substrate.[11][12] This method is highly sensitive and directly measures catalytic activity, minimizing false positives that can arise from indirect detection methods.[1][11]

  • Luminescence-Based Assays (e.g., ADP-Glo™): This is a popular high-throughput method that quantifies kinase activity by measuring the amount of ADP produced in the reaction.[13] The luminescent signal is directly proportional to kinase activity, providing a robust and scalable format for IC50 determination.[13]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This homogenous assay format measures the phosphorylation of a substrate peptide, which is then detected by a phospho-specific antibody, leading to a FRET signal.[14] It is well-suited for high-throughput screening and lead optimization.[14]

Tier 3: Cellular Target Engagement and Functional Assays

Confirming that an inhibitor engages its target in a complex cellular environment is a critical validation step.[15]

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in thermal stability of a protein upon ligand binding.

  • NanoBRET™ Target Engagement Assay: A cell-based assay that measures compound binding to a specific kinase target in live cells.[16]

  • Cellular Phosphorylation Assays: These assays measure the phosphorylation of a known downstream substrate of the target kinase, providing a functional readout of inhibition within a relevant signaling pathway.[17]

Experimental Workflow: A Self-Validating System

A rigorous and efficient kinase profiling campaign follows a logical, tiered progression. This approach maximizes information while conserving resources by focusing detailed characterization only on the most relevant interactions.

G cluster_0 Biochemical & Binding Profiling cluster_1 Cellular & Functional Validation A Test Compound (e.g., 5-Bromo-7-Azaindole Derivative) B Primary Screen (e.g., KINOMEscan® @ 1µM) A->B C Hit Identification (% Inhibition > 70%) B->C D IC50 / Kd Determination (10-point dose-response) C->D Follow-up on Hits E Selectivity Analysis (S-Score, Kinome Map) D->E F Cell-Based Target Engagement (e.g., NanoBRET™) E->F Validate On-Target Activity G Downstream Pathway Inhibition (e.g., Western Blot for p-Substrate) F->G H Phenotypic Assays (e.g., Cell Proliferation) G->H

Caption: Tiered workflow for kinase inhibitor selectivity profiling.

Comparative Analysis: 7-Azaindole Derivatives vs. Alternative Inhibitors

The true measure of a novel inhibitor's potential is its performance relative to existing compounds. The 7-azaindole scaffold has been successfully employed to target a wide range of kinases. The table below presents a comparative analysis of published data for various 7-azaindole derivatives against other established inhibitors.

Compound/InhibitorTarget KinaseIC50 (nM)Reference CompoundTarget KinaseIC50 (nM)
7-Azaindole Derivatives Alternative Inhibitors
C-3 aryl-7-azaindole (cpd 94)JAK2260RuxolitinibJAK23.3
7-azaindole (cpd 97)JAK21 SorafenibVEGFR-290
6-azaindole (cpd 178c)VEGFR-248StaurosporineCDK23
7-azaindole (cpd 178d)VEGFR-237 StaurosporineGSK-3β20
7-azaindole (cpd 164)CDK23
5-bromo-7-azaindole (cpd 38)Fyn550
Optimized 5-bromo-7-azaindole (cpd 43)Fyn44
Optimized 5-bromo-7-azaindole (cpd 43)GSK-3β610

Data compiled from multiple sources, including BenchChem and ACS Publications. Direct comparison should be approached with caution as assay conditions may vary between studies.[2][5]

Interpretation of Data:

  • Potency and Selectivity: The data demonstrates that simple modifications to the 7-azaindole core can dramatically alter potency and selectivity. For instance, derivative 97 shows exceptional potency for JAK2 (1 nM), highlighting the scaffold's potential.[2]

  • Impact of the 5-Bromo Group: A recent study on dual Fyn/GSK-3β inhibitors showed that introducing a bromine atom at the C-5 position "markedly enhanced both selectivity and inhibitory potency toward Fyn".[5] Further optimization of this scaffold led to compound 43 , with a potent 44 nM IC50 against Fyn.[5]

  • VEGFR-2 Inhibition: Several 7-azaindole derivatives show potent inhibition of VEGFR-2, a key mediator of angiogenesis.[2][18] Compounds 178c and 178d display IC50 values of 48 nM and 37 nM, respectively, positioning them as promising candidates for anti-angiogenic therapies.[2][19][20]

Case Study: Targeting VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase that drives angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[18] Inhibiting this pathway is a clinically validated anti-cancer strategy.

G VEGF VEGF VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K/AKT VEGFR2->PI3K Inhibitor 7-Azaindole Derivative Inhibitor->VEGFR2 Inhibits ATP Binding Angio Angiogenesis (Cell Proliferation, Migration) PLCg->Angio PI3K->Angio

Caption: Inhibition of the VEGFR-2 signaling pathway.

Protocol: In Vitro Luminescence-Based Kinase Assay (IC50 Determination)

This protocol describes a general method for determining the IC50 of an inhibitor against a target kinase using an ADP-detecting luminescence assay, such as ADP-Glo™.

Materials:

  • Target Kinase and corresponding substrate peptide/protein.

  • ATP solution (at Km concentration for the specific kinase, if possible).

  • Test Compound (e.g., this compound derivative).

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[13]

  • ADP-Glo™ Kinase Assay Kit (or equivalent).

  • White, opaque 384-well assay plates.

  • Plate reader with luminescence detection capabilities.

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a 10-point, 3-fold serial dilution series in DMSO. This will be the source plate for the assay.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (as a vehicle control) to the appropriate wells.

    • Add 2 µL of the kinase solution (prepared in kinase assay buffer) to each well.

    • Incubate for 15-20 minutes at room temperature to allow the inhibitor to bind to the kinase.[21]

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes (or an empirically determined optimal time).

  • ADP Detection:

    • Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature. This step terminates the kinase reaction and depletes the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which fuels a luciferase reaction.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Conclusion

The 5-bromo-7-azaindole scaffold is a powerful and versatile starting point for the design of potent and selective kinase inhibitors. As demonstrated, strategic modifications to this core can yield compounds with high affinity for critical therapeutic targets like JAK2, VEGFR-2, and Fyn. A comprehensive selectivity profiling strategy, however, is non-negotiable for advancing these compounds. A tiered approach, beginning with broad binding assays and progressing to biochemical potency determination and finally to cell-based functional validation, provides the necessary data to build a robust safety and efficacy profile. This guide provides the foundational principles and comparative data to empower researchers to effectively characterize novel inhibitors based on this promising chemical framework.

References

  • Reaction Biology. Kinase Screening Assay Services. [Link]

  • Reaction Biology. Kinase Drug Discovery Services. [Link]

  • Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. [Link]

  • Reaction Biology. Custom Kinase Assay Services. [Link]

  • Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening. [Link]

  • Reaction Biology. Complete kinase assay list. [Link]

  • Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]

  • Reaction Biology. Kinase Assay Services. [Link]

  • Wang, Z., et al. (2021). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. National Institutes of Health. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • MDPI. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. [Link]

  • ResearchGate. Kinase binding activity analysis using DiscoverX Kinomescan profiling. [Link]

  • Business Wire. (2010). DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. [Link]

  • National Institutes of Health. (2012). Assay Development for Protein Kinase Enzymes. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]

  • DiscoverX. Solutions for Drug Discovery. [Link]

  • Goldstein, D. M., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. [Link]

  • Marotta, G., et al. (2025). Selective 7-Azaindole Modulators Targeting Fyn and GSK-3β for Dual-Target Neuromodulation. American Chemical Society. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. [Link]

  • D’altro, A., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. [Link]

  • ResearchGate. (2025). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. [Link]

  • El-Sayed, M. A., et al. (2018). Design, synthesis, and molecular docking of novel indole scaffold-based VEGFR-2 inhibitors as targeted anticancer agents. PubMed. [Link]

  • Semantic Scholar. Optimized chemical proteomics assay for kinase inhibitor profiling. [Link]

  • Fancelli, D., et al. (2006). Design and synthesis of potent and selective azaindole-based Rho kinase (ROCK) inhibitors. PubMed. [Link]

  • Google Patents. (2019).
  • Fraga, A. G. M., et al. (2020). Novel VEGFR-2 inhibitors with an N-acylhydrazone scaffold. PubMed. [Link]

  • Elkaeed, E. B., et al. (2022). The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. MDPI. [Link]

  • Royal Society of Chemistry. (2021). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. [Link]

  • Semantic Scholar. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. [Link]

  • ResearchGate. Examples of some reported VEGFR-2 inhibitors. [Link]

  • Nchinda, A. T., et al. (2021). Exploration of 7-azaindole-coumaranone hybrids and their analogues as protein kinase inhibitors. PubMed. [Link]

  • Engel, J., et al. (2016). Discovery of novel 7-azaindoles as PDK1 inhibitors. PubMed. [Link]

  • St. Martin, T., et al. (2021). Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). National Institutes of Health. [Link]

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A Comparative Guide to the X-ray Crystal Structure of Methyl 5-bromo-7-azaindole-6-carboxylate and its Derivatives: Unveiling the Blueprint for Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

For researchers, scientists, and professionals in drug development, the precise understanding of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparative analysis of the X-ray crystal structure of Methyl 5-bromo-7-azaindole-6-carboxylate and its foundational derivative, 5-bromo-7-azaindole. While a definitive crystal structure for this compound is not publicly available, this guide will establish a robust framework for its analysis by leveraging the detailed, experimentally determined structure of 5-bromo-7-azaindole.[1][2] This comparative approach will illuminate the structural nuances critical for the rational design of novel therapeutics based on the privileged 7-azaindole scaffold.

The 7-azaindole core is a significant pharmacophore in medicinal chemistry, forming the backbone of numerous therapeutic agents, including kinase inhibitors used in oncology.[1][3] The functionalization of this scaffold allows for the fine-tuning of a compound's physicochemical properties and biological activity. Understanding how substituents influence the crystal packing and intermolecular interactions is crucial for predicting and optimizing drug-like properties such as solubility and bioavailability.

The Decisive Role of X-ray Crystallography in Drug Discovery

X-ray crystallography remains the gold standard for unequivocally determining the atomic and molecular structure of a compound.[4] The resulting three-dimensional model provides precise information on bond lengths, bond angles, and conformations, which are indispensable for understanding a molecule's behavior at the atomic level. For drug development professionals, this structural data is the blueprint for structure-activity relationship (SAR) studies and the rational design of more potent and selective drug candidates.

Experimental Workflow for Single-Crystal X-ray Diffraction

The journey from a powdered compound to a refined crystal structure is a meticulous process. The following is a representative protocol for the single-crystal X-ray diffraction analysis of a novel compound like this compound.

Step 1: Crystal Growth - The Critical Starting Point

Obtaining high-quality single crystals is often the most challenging step. Slow evaporation is a common and effective technique for small molecules.

Protocol for Slow Evaporation:

  • Solvent Selection: Dissolve a small amount of this compound in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to create a nearly saturated solution.

  • Filtration: Filter the solution through a 0.2 µm syringe filter into a clean vial to remove any particulate impurities that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap containing a small pinhole to allow for the slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature and monitor for crystal growth over several days to weeks.

Diagram of the Crystallography Workflow

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement a Dissolve Compound b Filter Solution a->b c Slow Evaporation b->c d Single Crystal Formation c->d e Mount Crystal on Diffractometer d->e f X-ray Diffraction e->f g Collect Diffraction Pattern f->g h Solve Phase Problem g->h i Build Electron Density Map h->i j Refine Atomic Positions i->j k Final Crystal Structure j->k

Caption: A generalized workflow for single-crystal X-ray crystallography.

A Comparative Analysis: 5-bromo-7-azaindole as the Archetype

The crystal structure of 5-bromo-7-azaindole has been meticulously studied and provides an excellent baseline for understanding the structural characteristics of its derivatives.[1]

Key Structural Features of 5-bromo-7-azaindole:

A defining feature of the 5-bromo-7-azaindole crystal structure is the formation of centrosymmetric dimers through dual N-H···N hydrogen bonds between the pyrrole and pyridine rings of two adjacent molecules.[1] This robust hydrogen bonding motif significantly influences the crystal packing and physical properties of the compound.

Diagram of the 5-bromo-7-azaindole Dimer

G cluster_0 Molecule A cluster_1 Molecule B N1-H1 N-H N7' N' N1-H1->N7' Hydrogen Bond N7 N N1'-H1' H-N' N7->N1'-H1' Hydrogen Bond Br Br Pyrrole_A Pyrrole Ring Pyridine_A Pyridine Ring Br' Br Pyrrole_B Pyrrole Ring Pyridine_B Pyridine Ring

Caption: Intermolecular hydrogen bonding in the 5-bromo-7-azaindole dimer.

Parameter5-bromo-7-azaindole (Experimental Data)[1]This compound (Expected)
Crystal SystemMonoclinicLikely Monoclinic or Orthorhombic
Space GroupP21/cTo be determined
Key Intermolecular ForcesN-H···N hydrogen bonds, π-π stackingN-H···N hydrogen bonds, C=O···H interactions, π-π stacking

Predicting the Impact of the Methyl Carboxylate Group

The introduction of a methyl carboxylate group at the 6-position of the 7-azaindole scaffold in this compound is expected to introduce significant changes to the crystal packing and intermolecular interactions compared to the parent 5-bromo-7-azaindole.

  • Disruption of Dimerization: The steric bulk of the methyl carboxylate group may hinder the formation of the classic N-H···N hydrogen-bonded dimer observed in 5-bromo-7-azaindole.

  • Alternative Hydrogen Bonding: The carbonyl oxygen of the ester group provides an additional hydrogen bond acceptor site, potentially leading to the formation of C-H···O or N-H···O interactions, creating a more complex hydrogen-bonding network.

  • Influence on π-π Stacking: The orientation of the methyl carboxylate group will likely affect the planarity of the molecule and influence the π-π stacking interactions between the aromatic rings of adjacent molecules.

Diagram of Potential Intermolecular Interactions

G cluster_interactions Molecule_1 This compound NH_N N-H...N Hydrogen Bond Molecule_1->NH_N CO_H C=O...H-C Interaction Molecule_1->CO_H Pi_Stacking π-π Stacking Molecule_1->Pi_Stacking Molecule_2 Adjacent Molecule NH_N->Molecule_2 CO_H->Molecule_2 Pi_Stacking->Molecule_2

Caption: Potential intermolecular interactions for this compound.

Conclusion: From Structure to Strategy

While the definitive crystal structure of this compound awaits experimental determination, a comparative analysis based on the well-characterized 5-bromo-7-azaindole provides invaluable predictive insights. The addition of the methyl carboxylate group is anticipated to significantly alter the intermolecular interactions, moving from a simple dimeric structure to a more complex, three-dimensional network. For drug development professionals, understanding these subtle yet critical structural modifications is key to designing next-generation 7-azaindole-based therapeutics with enhanced efficacy and optimized physicochemical properties. The detailed experimental protocols and comparative framework presented here offer a clear roadmap for the structural elucidation and analysis of this important class of molecules.

References

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The Evolving Landscape of Kinase Inhibition: A Comparative Guide to Methyl 5-bromo-7-azaindole-6-carboxylate as a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of cellular signaling, protein kinases stand as master regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized modern medicine, and at the heart of these inhibitors lies the scaffold—a core chemical structure from which a library of potential drug candidates can be built. This guide provides an in-depth, objective comparison of Methyl 5-bromo-7-azaindole-6-carboxylate as a promising scaffold for kinase inhibitor libraries, benchmarked against established alternatives, and supported by experimental data.

The 7-Azaindole Core: A Privileged Hinge-Binding Motif

The 7-azaindole scaffold has emerged as a "privileged" structure in kinase inhibitor design.[1][2][3][4][5][6] Its defining feature is the pyrrolo[2,3-b]pyridine bicyclic system, which acts as an excellent bioisostere of the purine core of ATP. This allows it to form two crucial hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.[1][3][4][6] The FDA-approved B-RAF inhibitor, Vemurafenib, stands as a testament to the clinical success of the 7-azaindole scaffold.[1][2][3][4]

This compound offers several strategic advantages for library synthesis:

  • 5-Bromo Position: The bromine atom at the 5-position serves as a versatile synthetic handle for introducing diversity through various cross-coupling reactions, such as Suzuki and Stille couplings. This allows for the exploration of the solvent-exposed region of the ATP-binding site, often leading to improved potency and selectivity.

  • 6-Carboxylate Group: The methyl carboxylate at the 6-position provides an additional point for modification. It can be hydrolyzed to the corresponding carboxylic acid for further derivatization or can interact with specific amino acid residues in the kinase active site.

  • 7-Azaindole Core: As mentioned, this core provides the essential hinge-binding interactions, anchoring the inhibitor in the ATP-binding pocket.

Comparative Analysis of Kinase Inhibitor Scaffolds

To objectively evaluate the potential of the this compound scaffold, it is essential to compare it against other well-established kinase inhibitor scaffolds. The following table summarizes the inhibitory activities (IC50 values) of representative kinase inhibitors built from different scaffolds, targeting the p38 MAP kinase, a key player in inflammatory signaling pathways.

ScaffoldKinase TargetInhibitor ExampleIC50 (nM)Reference
7-Azaindole p38α4-azaindole derivative42[7]
Indole p38αIndole-based inhibitor3.2[8]
Quinazoline JNK3Quinazoline derivative40[9]
Pyrimidine JAK3Thieno[3,2-d]pyrimidine derivative1.8[10]
Imidazole p38αImidazole derivative403.57[11]

This data highlights that while various scaffolds can yield potent kinase inhibitors, the 7-azaindole core is competitive, demonstrating low nanomolar efficacy. The choice of scaffold often depends on the specific kinase target and the desired selectivity profile.

The p38 MAP Kinase Signaling Pathway: A Key Target

The p38 mitogen-activated protein (MAP) kinase pathway is a critical signaling cascade involved in cellular responses to stress and inflammation.[12][13][14] Its aberrant activation is implicated in a range of diseases, making it an attractive target for inhibitors derived from scaffolds like this compound.

p38_pathway Stress Environmental Stress Inflammatory Cytokines MAP3K MAPKKK (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates Downstream Downstream Targets (e.g., ATF2, MK2) p38->Downstream phosphorylates Response Cellular Response (Inflammation, Apoptosis) Downstream->Response kinase_assay_workflow Start Start Compound_Prep Prepare Serial Dilution of Test Compound Start->Compound_Prep Reaction_Setup Set up Kinase Reaction in 384-well Plate Compound_Prep->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation ADP_Detection Add ADP-Glo™ Reagents for Signal Generation Incubation->ADP_Detection Read_Plate Measure Luminescence ADP_Detection->Read_Plate Data_Analysis Calculate % Inhibition and Determine IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitor libraries. Its inherent ability to engage the kinase hinge region, coupled with the synthetic tractability offered by the bromo and carboxylate functionalities, provides a robust platform for generating diverse and potent inhibitors. While direct experimental data for inhibitors derived from this specific scaffold is emerging, the extensive body of literature supporting the broader 7-azaindole class strongly suggests its potential.

Future efforts should focus on the systematic exploration of the chemical space around this scaffold, targeting a wide range of kinases implicated in disease. The combination of structure-based drug design, parallel synthesis, and high-throughput screening will be instrumental in unlocking the full therapeutic potential of this compound and its derivatives.

References

  • Diagrammatic outline of p38 mitogen-activated protein kinase (MAPK)... - ResearchGate. (URL: [Link])

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  • The Azaindole Framework in the Design of Kinase Inhibitors - PMC - PubMed Central. (URL: [Link])

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PubMed Central. (URL: [Link])

  • p38 Signaling Pathway - Creative Diagnostics. (URL: [Link])

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - MDPI. (URL: [Link])

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - MDPI. (URL: [Link])

  • Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. (URL: [Link])

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (URL: [Link])

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - MDPI. (URL: [Link])

  • The Azaindole Framework in the Design of Kinase Inhibitors - MDPI. (URL: [Link])

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme | ACS Medicinal Chemistry Letters. (URL: [Link])

  • Discovery of Novel and Potent Thiazoloquinazolines as Selective Aurora A and B Kinase Inhibitors - ResearchGate. (URL: [Link])

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Synthesis and SAR of novel quinazolines as potent and brain-penetrant c-jun N-terminal kinase (JNK) Inhibitors - PubMed Central. (URL: [Link])

  • JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed. (URL: [Link])

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PubMed Central. (URL: [Link])

  • Exploration of 7-azaindole-coumaranone hybrids and their analogues as protein kinase inhibitors - PubMed. (URL: [Link])

  • IC 50 values for synthesized compounds 3a-l in p38α MAP kinase inhibition.. (URL: [Link])

  • IC50 values of the six promising 3‐(3‐oxoaryl) indole derivatives,... - ResearchGate. (URL: [Link])

  • Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - NIH. (URL: [Link])

  • Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase - PubMed. (URL: [Link])

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar. (URL: [Link])

  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PubMed Central. (URL: [Link])

  • Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC. (URL: [Link])

  • TABLE 1 IC 50 values for the p38 MAPK inhibitor PCG and the MKK 1... - ResearchGate. (URL: [Link])

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A Comparative In Vitro Analysis of Novel 7-Azaindole Carboxamide Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of novel compounds derived from the versatile scaffold, Methyl 5-bromo-7-azaindole-6-carboxylate. The 7-azaindole core is a well-established "privileged structure" in medicinal chemistry, recognized for its ability to mimic indole and purine systems in binding to biological targets.[1] Its unique arrangement of hydrogen bond donors and acceptors makes it particularly effective for designing kinase inhibitors.[1]

The objective of this study is to evaluate a series of novel amide derivatives synthesized from the parent carboxylate for their potential as anticancer agents. We will compare their performance against two key benchmarks: a direct measure of target engagement via a biochemical kinase assay and a functional measure of cellular viability in cancer cell lines. This dual-assay approach provides a robust, self-validating framework for identifying promising lead compounds.

Rationale for Experimental Design

The 7-Azaindole Scaffold and Target Selection

The 7-azaindole framework is a bioisostere of indole, where a carbon atom in the benzene ring is replaced by a nitrogen atom. This substitution can favorably alter properties like solubility and metabolic stability while preserving or enhancing binding affinity.[1] Many successful kinase inhibitors incorporate this moiety. Given that the RAS-RAF-MEK-ERK signaling pathway is frequently dysregulated in cancer, we have selected the BRAF kinase as our primary biochemical target.[2] BRAF mutations, particularly V600E, are drivers in a significant percentage of melanomas, making it a clinically relevant target for inhibitors.[3][4]

Comparative Compounds

To establish a clear performance benchmark, our newly synthesized 7-azaindole derivatives will be compared against:

  • Parent Scaffold (Compound A): this compound, to establish a baseline activity.

  • Vemurafenib: An FDA-approved BRAF V600E inhibitor, serving as the positive control for the biochemical kinase assay.[3]

  • Doxorubicin: A standard cytotoxic chemotherapy agent, serving as a positive control for the cell viability assays.

Assay Strategy: From Cellular Effect to Target Specificity

A comprehensive in vitro evaluation requires understanding both a compound's effect on whole cells and its specific interaction with the intended molecular target.

  • Primary Assay (Cell Viability): We will use the MTT assay to measure the metabolic activity of cancer cells as an indicator of cell viability after treatment.[5][6] This provides a broad assessment of a compound's cytotoxic or cytostatic potential.

  • Secondary Assay (Biochemical Kinase Inhibition): To confirm that the observed cellular effects are due to on-target activity, we will perform a direct in vitro kinase assay. This cell-free system isolates the kinase and measures the compound's ability to inhibit its enzymatic function, typically by quantifying the phosphorylation of a substrate.[7][8]

This workflow ensures that we can distinguish between compounds that are generally toxic and those that act through the specific inhibition of our chosen target.

G cluster_0 Phase 1: Synthesis & Compound Preparation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Data Analysis Parent Parent Scaffold This compound Derivatives Synthesized Derivatives (Compounds B, C, D) Parent->Derivatives Amidation Reactions MTT Primary Screen: Cell Viability (MTT Assay) on A375 (BRAF mut) & MRC-5 (WT) cells Derivatives->MTT Test Compounds KinaseAssay Secondary Screen: Biochemical BRAF Kinase Assay MTT->KinaseAssay Active Compounds Progress IC50_Cell Determine Cellular IC50 Values MTT->IC50_Cell IC50_Kinase Determine Biochemical IC50 Values KinaseAssay->IC50_Kinase SAR Structure-Activity Relationship (SAR) & Selectivity Analysis IC50_Cell->SAR IC50_Kinase->SAR

Experimental workflow for compound evaluation.

Experimental Methodologies

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[5] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[6] The amount of formazan produced is proportional to the number of living, metabolically active cells.[9]

Cell Lines:

  • A375: Human malignant melanoma cell line (BRAF V600E mutant).

  • MRC-5: Human normal lung fibroblast cell line (Wild-Type BRAF), to assess selectivity.

Step-by-Step Protocol:

  • Cell Seeding: Plate A375 and MRC-5 cells in 96-well plates at a density of 5,000 cells/well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (Compounds A, B, C, D), Vemurafenib, and Doxorubicin in growth medium. Remove the old medium from the plates and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[9] Incubate for another 4 hours. During this time, visible purple precipitates will form in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate spectrophotometer.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Biochemical Kinase Inhibition: BRAF Assay

To quantify the direct inhibitory effect on the BRAF enzyme, a cell-free kinase assay will be employed. This example uses a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format, a common and robust method.[10]

Principle: The assay measures the phosphorylation of a biotinylated substrate (e.g., MEK1) by the BRAF kinase. A Europium (Eu)-labeled anti-phospho-serine antibody binds to the phosphorylated substrate. When a Streptavidin-Allophycocyanin (SA-APC) conjugate is added, it binds to the biotin tag on the substrate, bringing the Eu donor and APC acceptor into close proximity. Excitation of Europium results in energy transfer to APC, producing a FRET signal. Inhibitors prevent substrate phosphorylation, leading to a decrease in the FRET signal.

G cluster_pathway RAS-RAF-MEK-ERK Signaling Pathway cluster_inhibitor Point of Inhibition RAS RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 7-Azaindole Derivatives Inhibitor->BRAF Inhibition

Targeted inhibition of the BRAF signaling pathway.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant active BRAF V600E enzyme, biotinylated MEK1 substrate, and ATP to their final working concentrations in this buffer. The ATP concentration should ideally be at or near its Michaelis-Menten constant (Km) for the kinase to allow for fair comparison of inhibitor potencies.[7]

  • Compound Plating: In a 384-well assay plate, add test compounds across a range of concentrations. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

  • Kinase Reaction Initiation: Add the BRAF enzyme and substrate mixture to all wells. To start the reaction, add ATP.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Detection: Stop the reaction by adding a detection solution containing EDTA (to chelate Mg²⁺ and stop the kinase), the Eu-labeled anti-phospho-MEK antibody, and the SA-APC conjugate.

  • Signal Reading: Incubate for another 60 minutes in the dark to allow for antibody binding. Read the plate on a TR-FRET-capable plate reader, measuring emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor/Donor). Plot the percent inhibition (derived from the ratio) against the log of compound concentration and determine the biochemical IC₅₀ value using non-linear regression.

Comparative Data Summary

The following tables present hypothetical data to illustrate how the results of these assays would be structured for comparison.

Table 1: Cell Viability (IC₅₀ in µM) IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50% after 72 hours of exposure.

CompoundA375 (BRAF V600E)MRC-5 (Normal Fibroblast)Selectivity Index (MRC-5 / A375)
A (Parent Scaffold) >100>100-
B (Derivative 1) 5.245.88.8
C (Derivative 2) 1.8 38.2 21.2
D (Derivative 3) 12.525.12.0
Vemurafenib 0.255.522.0
Doxorubicin 0.080.151.9

Table 2: Biochemical BRAF V600E Kinase Inhibition (IC₅₀ in µM) IC₅₀ values represent the concentration of the compound required to inhibit 50% of BRAF kinase activity in a cell-free assay.

CompoundBRAF V600E IC₅₀ (µM)
A (Parent Scaffold) >50
B (Derivative 1) 0.95
C (Derivative 2) 0.21
D (Derivative 3) 2.5
Vemurafenib 0.03

Interpretation and Conclusion

  • Structure-Activity Relationship (SAR): The synthetic modifications made to the parent scaffold (A) were crucial for activity, as Compound A was inactive in all assays. The amide modifications in Compounds B, C, and D conferred significant anticancer and kinase inhibitory activity.

  • On-Target vs. Cellular Activity: Compound C emerged as the most promising derivative. Its potent biochemical inhibition of BRAF (IC₅₀ = 0.21 µM) translated well into cellular activity against the BRAF-mutant A375 cell line (IC₅₀ = 1.8 µM). This strong correlation suggests that the cellular cytotoxicity is primarily driven by on-target BRAF inhibition.

  • Selectivity: Compound C also demonstrated a favorable selectivity index of 21.2, comparable to the approved drug Vemurafenib. This indicates it is significantly more potent against the target cancer cells than against normal cells, a critical feature for a therapeutic candidate. In contrast, the general cytotoxic agent Doxorubicin showed very low selectivity.

  • Benchmarking: While not as potent as the clinical candidate Vemurafenib, Compound C represents a highly promising lead compound derived from the this compound scaffold.

References

  • PubMed. (2023). Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Available at: [Link]

  • Wikipedia. MTT assay. Available at: [Link]

  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Available at: [Link]

  • GMP Plastics. (2025). What is the Cell Viability Assay? Available at: [Link]

  • PubMed. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Available at: [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Available at: [Link]

  • Longdom Publishing. (2018). Synthesis and anticancer evaluation of 7-azaindoles under rhodium(III)-catalyzed C-amidation. Available at: [Link]

  • PubMed. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Available at: [Link]

  • PubMed Central (PMC). (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Available at: [Link]

  • ResearchGate. Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Available at: [Link]

  • Frontiers. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Available at: [Link]

  • PubMed Central (PMC). (2014). Identification of BRAF inhibitors through in silico screening. Available at: [Link]

  • PLOS One. Comparison of Testing Methods for the Detection of BRAF V600E Mutations in Malignant Melanoma: Pre-Approval Validation Study of the Companion Diagnostic Test for Vemurafenib. Available at: [Link]

  • Scilit. Comparison of Testing Methods for the Detection of BRAF V600E Mutations in Malignant Melanoma: Pre-Approval Validation Study of the Companion Diagnostic Test for Vemurafenib. Available at: [Link]

  • Asuragen. Signature BRAF Mutations Kit Protocol Guide. Available at: [Link]

  • National Institutes of Health (NIH). (2023). Exploring the In Vitro and In Vivo Therapeutic Potential of BRAF and MEK Inhibitor Combination in NRAS-Mutated Melanoma. Available at: [Link]

  • MDPI. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Available at: [Link]

  • PubMed Central (PMC). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Available at: [Link]

  • MDPI. The Azaindole Framework in the Design of Kinase Inhibitors. Available at: [Link]

  • PubMed Central (PMC). (2017). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Available at: [Link]

  • European Patent Office. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. Available at: [Link]

  • Google Patents. Synthetic process of 5-bromo-7-azaindole.

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Safety Operating Guide

A Researcher's Guide to the Safe Handling of Methyl 5-bromo-7-azaindole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 5-bromo-7-azaindole-6-carboxylate (CAS Number: 1408074-64-5). As a halogenated aromatic heterocyclic compound, its unique chemical properties demand a thorough understanding and implementation of stringent safety protocols to ensure personnel safety and environmental protection. This document moves beyond a simple checklist, offering a detailed rationale for each procedural step, grounded in established safety principles for handling this class of chemicals.

I. Hazard Identification and Risk Assessment

This compound is a solid with a molecular weight of 255.07 g/mol .[1] While comprehensive toxicological data is not available for this specific compound, the available safety information and the known hazards of similar chemical structures, such as bromo-aza-indoles and other halogenated aromatic compounds, necessitate a cautious approach.

Primary Hazards:

  • Acute Toxicity: This compound is harmful if swallowed.[1]

  • Skin Sensitization: May cause an allergic skin reaction.[1]

  • Eye Irritation: Similar compounds can cause serious eye irritation or damage.[2][3][4]

  • Respiratory Irritation: Inhalation may cause respiratory tract irritation.[2][3][5]

Signal Word: Warning[1]

Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction)[1]

Precautionary Statement: P280 (Wear protective gloves/protective clothing/eye protection/face protection)[1]

GHS Pictogram:

  • GHS07 (Exclamation mark)[1]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This involves evaluating the quantities being used, the nature of the experimental procedures (e.g., heating, aerosolizing), and the potential for exposure.

II. Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the recommended PPE, with explanations rooted in the compound's hazard profile.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles and a face shield.[2][6]Protects against splashes and airborne particles that can cause serious eye damage.[2][5]
Skin Protection Chemical-resistant gloves (Nitrile rubber or Viton® are recommended for halogenated aromatic compounds), a chemically resistant lab coat, and closed-toe shoes.[2][6]Prevents skin contact, which can lead to irritation or allergic reactions.[2] Nitrile gloves offer good resistance to a variety of chemicals, while Viton® provides excellent protection against chlorinated and aromatic solvents.[6][7]
Respiratory Protection Work should be conducted in a certified chemical fume hood.[2] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.[2]Minimizes the inhalation of any dust or vapors, which can cause respiratory tract irritation.[2][3][5]

Glove Selection and Use: When working with any chemical, it's crucial to select the appropriate glove material. For incidental contact, disposable nitrile gloves are generally suitable.[6] However, for prolonged handling or in situations with a higher risk of splash, gloves made of more resistant materials like Viton® should be considered.[6] Always inspect gloves for any signs of degradation or perforation before use and remove them carefully to avoid skin contamination.[3]

III. Engineering Controls: Creating a Safe Workspace

Engineering controls are the most effective way to minimize exposure to hazardous chemicals.

  • Chemical Fume Hood: All weighing, handling, and reactions involving this compound should be performed in a properly functioning and certified chemical fume hood.[2] This is the primary method for preventing inhalation exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation to supplement the local exhaust provided by the fume hood.

  • Eyewash Stations and Safety Showers: These should be readily accessible and tested regularly. In case of accidental exposure, immediate flushing is critical.[8]

IV. Standard Operating Procedure for Safe Handling

The following step-by-step workflow is designed to minimize the risk of exposure during routine laboratory operations.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe Understand Hazards prep_workspace Prepare and Clear Fume Hood prep_ppe->prep_workspace Ensure Safety handling_aliquot Weigh and Aliquot Chemical prep_workspace->handling_aliquot Begin Work handling_reaction Perform Reaction/Procedure handling_aliquot->handling_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handling_reaction->cleanup_decontaminate Procedure Complete cleanup_dispose Segregate and Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_ppe Properly Remove and Dispose of PPE cleanup_dispose->cleanup_ppe

Caption: A generalized workflow for the safe handling of this compound.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound and any other chemicals being used.

    • Don Appropriate PPE: Equip yourself with the personal protective equipment outlined in the table above.

    • Prepare the Work Area: Ensure that a chemical fume hood is operational and the work area is clean and free of clutter. All necessary equipment and reagents should be placed within the fume hood.

  • Handling:

    • Aliquot the Chemical: Carefully weigh and transfer the required amount of the solid compound. Use appropriate tools (e.g., spatulas, weighing paper) to minimize the generation of dust.

    • Perform the Procedure: Conduct all experimental steps within the fume hood. Keep the sash at the lowest practical height.

  • Cleanup:

    • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Waste Disposal: Segregate and dispose of all chemical waste according to the procedures outlined in the following section.

    • PPE Removal: Remove personal protective equipment in a manner that avoids contaminating yourself. Dispose of single-use items, such as gloves, in the appropriate waste stream.

V. Spill and Emergency Procedures

In the event of a spill or accidental exposure, prompt and correct action is crucial.

  • Small Spills (within the fume hood):

    • Ensure you are wearing the appropriate PPE.

    • Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

    • Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Decontaminate the spill area.

  • Large Spills (outside the fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and institutional safety office.

    • Prevent others from entering the area.

    • If it is safe to do so, increase ventilation to the area.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4][9] Seek medical attention if irritation persists.[9]

    • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][9] Seek immediate medical attention.[9]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3][9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

VI. Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any associated waste is critical to protect the environment. As a halogenated organic compound, it requires specific disposal procedures.

Waste Disposal Plan cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal waste_solid Unused/Contaminated Solid collect_halogenated Labeled Halogenated Waste Container waste_solid->collect_halogenated waste_liquid Contaminated Solvents waste_liquid->collect_halogenated waste_ppe Contaminated PPE (gloves, etc.) waste_ppe->collect_halogenated disposal_facility Licensed Hazardous Waste Facility collect_halogenated->disposal_facility Arrange for Pickup

Caption: A logical flow for the proper disposal of waste containing this compound.

Disposal Protocol:

  • Segregation: All waste containing this compound, including unused product, contaminated materials, and solvents from reactions or cleaning, must be collected in a dedicated, properly labeled hazardous waste container for halogenated organic waste.[10] Do not mix with non-halogenated waste.[10]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name of the contents.[10]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[11]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Halogenated waste typically requires high-temperature incineration in a facility designed to handle such materials to prevent the formation of toxic byproducts.[12] Do not dispose of this chemical down the drain or in regular trash. [11]

By adhering to these detailed protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research environment.

References

  • Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals. Benchchem.
  • Safety Data Sheet 1. Product and company identification 2. Hazard identification of the product. Akzo Nobel.
  • Section 6C: Protective Equipment | Office of Environmental Health and Safety. Princeton EHS.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • This compound | 1408074-64-5. Sigma-Aldrich.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • 4-Bromo-7-azaindole: properties, applications and safety. ChemicalBook.
  • Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. World Health Organization.
  • SAFETY DATA SHEET. Fisher Scientific.
  • How to Choose PPE for Chemical Work. Allan Chemical Corporation.
  • Halogenated Solvents. Washington State University.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • Lab Safety Equipment & PPE. ChemTalk.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.